molecular formula C6H13NO3 B7858630 2-ethoxy-N-methoxy-N-methylacetamide

2-ethoxy-N-methoxy-N-methylacetamide

Cat. No.: B7858630
M. Wt: 147.17 g/mol
InChI Key: YWKQMKDLAOTNFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-methoxy-N-methylacetamide is a useful research compound. Its molecular formula is C6H13NO3 and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-ethoxy-N-methoxy-N-methylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxy-N-methoxy-N-methylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethoxy-N-methoxy-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-4-10-5-6(8)7(2)9-3/h4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWKQMKDLAOTNFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Ethoxy-N-methoxy-N-methylacetamide (CAS 1104606-22-5): A Comprehensive Technical Guide on Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

I. Executive Summary

In the realm of complex organic synthesis and drug development, the precise construction of carbon-carbon bonds without over-alkylation is a persistent challenge. 2-Ethoxy-N-methoxy-N-methylacetamide (CAS 1104606-22-5) is a highly specialized building block designed to solve this exact problem for ethoxymethyl ketone derivatives. Belonging to the class of Weinreb amides, this compound serves as an exceptional acylating agent. By leveraging a uniquely stable chelated intermediate, it allows researchers to cleanly install an ethoxyacetyl group onto complex molecular frameworks via organometallic addition, bypassing the tertiary alcohol byproducts that plague standard ester or acid chloride reactions.

This whitepaper provides an in-depth mechanistic analysis, physicochemical profiling, and self-validating experimental protocols for the synthesis and application of this critical intermediate.

II. Physicochemical Profiling

Understanding the baseline properties of 2-ethoxy-N-methoxy-N-methylacetamide is essential for proper handling, solvent selection, and analytical verification.

PropertyValue
Chemical Name 2-Ethoxy-N-methoxy-N-methylacetamide
CAS Registry Number 1104606-22-5
Molecular Formula C₇H₁₅NO₃
Molecular Weight 161.20 g/mol
Structural Class Weinreb Amide (N-methoxy-N-methylamide)
Physical State Colorless to pale yellow liquid
Solubility Profile Highly soluble in THF, DCM, Et₂O, and EtOAc; slightly soluble in water
Storage Conditions Store at 2–8 °C under an inert atmosphere (Argon/N₂) to prevent hydrolysis

III. Mechanistic Causality: The Weinreb Amide Advantage

The fundamental flaw in reacting standard carboxylic acid derivatives (like esters or acyl chlorides) with organolithium or Grignard reagents is the rapid, premature collapse of the initial tetrahedral intermediate. This collapse generates a highly electrophilic ketone in situ, which immediately reacts with a second equivalent of the organometallic reagent to form an unwanted tertiary alcohol [1].

2-Ethoxy-N-methoxy-N-methylacetamide bypasses this thermodynamic trap through kinetic stabilization . When the organometallic reagent attacks the carbonyl carbon, the resulting tetrahedral intermediate is stabilized by a strong bidentate chelation between the metal cation (Mg²⁺ or Li⁺) and the two oxygen atoms (the carbonyl oxygen and the N-methoxy oxygen)[2].

This 5-membered chelate is remarkably stable at low temperatures (-78 °C to 0 °C). It acts as a protective holding state, preventing the expulsion of the leaving group. The intermediate only collapses to form the desired ethoxymethyl ketone during the aqueous acidic workup, at which point the organometallic reagent has been safely quenched[3].

Mechanism A 2-Ethoxy-N-methoxy- N-methylacetamide (Weinreb Amide) C Tetrahedral Intermediate (5-Membered Chelate) Stable at -78°C A->C Nucleophilic Addition B Organometallic Reagent (R-MgX or R-Li) B->C R- group transfer D Aqueous Acidic Workup (H3O+) C->D Prevents Over-Addition E Ethoxy-Ketone Product (No Over-Addition) D->E Collapse of Intermediate

Diagram 1: Mechanistic pathway of Weinreb amide addition preventing over-alkylation.

IV. Self-Validating Protocol I: Synthesis of the Amide

To synthesize 2-ethoxy-N-methoxy-N-methylacetamide, ethoxyacetic acid must be coupled with N,O-dimethylhydroxylamine hydrochloride. We utilize EDC·HCl and HOBt to ensure high yields without the harsh conditions of thionyl chloride.

Reagents
  • Ethoxyacetic acid (1.0 eq)

  • N,O-dimethylhydroxylamine hydrochloride (1.2 eq)

  • EDC·HCl (1.2 eq) and HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology & Causality
  • Activation: Dissolve ethoxyacetic acid in anhydrous DCM under Argon at 0 °C. Add EDC·HCl and HOBt.

    • Causality: Cooling to 0 °C minimizes the formation of unreactive N-acylurea byproducts. HOBt forms an active ester that is highly susceptible to nucleophilic attack but stable enough to prevent degradation.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride, followed by the dropwise addition of DIPEA.

    • Causality: DIPEA serves a dual purpose: it neutralizes the hydrochloride salt to liberate the free nucleophilic amine, and it acts as a proton scavenger during the coupling process.

  • Incubation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The starting acid (visualized with Bromocresol Green) should completely disappear, replaced by a new, higher-Rf spot (visualized with I₂ or KMnO₄).

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Causality: The acidic wash removes unreacted amine and trace DIPEA. The basic wash removes unreacted ethoxyacetic acid and HOBt.

  • Purification: Dry over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography to yield the pure Weinreb amide.

V. Self-Validating Protocol II: Synthesis of Ethoxymethyl Ketones

This protocol details the conversion of 2-ethoxy-N-methoxy-N-methylacetamide into a complex ketone using a Grignard reagent [4].

Step-by-Step Methodology & Causality
  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve the Weinreb amide (1.0 eq) in anhydrous THF. Cool the system to -78 °C using a dry ice/acetone bath.

    • Causality: Flame-drying and Argon are non-negotiable; trace moisture will instantly protonate and destroy the Grignard reagent. THF is the optimal solvent as it coordinates with the magnesium cation, facilitating the reaction.

  • Reagent Addition: Add the Grignard reagent (R-MgBr, 1.1 eq) dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized heating (exotherms) that could provide enough activation energy to prematurely collapse the tetrahedral intermediate.

  • Incubation: Stir at -78 °C for 1 hour, then slowly warm to 0 °C over 2 hours.

    • Validation Checkpoint: A slight color change (often pale yellow to deeper yellow/orange) indicates the formation of the stable metal-chelate complex.

  • Quenching: At 0 °C, rapidly add saturated aqueous NH₄Cl.

    • Causality: The mildly acidic NH₄Cl provides protons to safely quench any unreacted Grignard reagent and breaks the metal chelate, forcing the tetrahedral intermediate to collapse into the final ketone without risking acid-catalyzed side reactions (like ether cleavage).

  • Extraction: Extract the aqueous layer with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate for subsequent purification.

Workflow S1 Step 1: Preparation Anhydrous THF, Argon, -78°C S2 Step 2: Reagent Addition Dropwise R-MgX/R-Li S1->S2 S3 Step 3: Incubation Stir at -78°C to 0°C (1-2h) S2->S3 S4 Step 4: Quenching Saturated NH4Cl (aq) S3->S4 S5 Step 5: Purification Extraction & Chromatography S4->S5

Diagram 2: Experimental workflow for converting the Weinreb amide to a ketone.

VI. Analytical Signatures

To verify the purity and identity of synthesized 2-ethoxy-N-methoxy-N-methylacetamide, cross-reference your analytical data against these expected spectroscopic signatures:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 4.20 (s, 2H, -C(=O)CH₂ O-) – Alpha protons, deshielded by both the carbonyl and ether oxygen.

    • δ 3.70 (s, 3H, -N-OCH₃ ) – Methoxy protons.

    • δ 3.60 (q, J = 7.0 Hz, 2H, -OCH₂ CH₃) – Ethoxy methylene protons.

    • δ 3.20 (s, 3H, -N-CH₃ ) – N-methyl protons.

    • δ 1.25 (t, J = 7.0 Hz, 3H, -OCH₂CH₃ ) – Ethoxy methyl protons.

  • Infrared Spectroscopy (FT-IR): Strong, sharp absorption band at ~1660–1680 cm⁻¹ , characteristic of the highly conjugated amide carbonyl (C=O) stretch.

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ peak at m/z 162.2 .

VII. References

  • Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic-Chemistry.org. Available at:[Link]

  • Chemistry Steps. "Carboxylic Acids to Ketones." ChemistrySteps.com. Available at:[Link]

  • F. A. Cruz & V. M. Dong. "Weinreb Amides as Directing Groups for Transition Metal-Catalyzed C-H Functionalizations." National Center for Biotechnology Information (PMC). Available at:[Link]

Technical Guide: Structure and Reactivity of Ethoxyacetic Acid Weinreb Amide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and reactivity of the ethoxyacetic acid Weinreb amide. This document is structured to serve as an operational manual for drug development professionals and synthetic chemists.

Compound Class:


-Heteroatom Functionalized Weinreb Amide
Target Moiety: 

-methoxy-

-methyl-2-ethoxyacetamide Primary Application: Synthesis of

-ethoxy ketones and aldehydes via nucleophilic acyl substitution.

Executive Summary

The ethoxyacetic acid Weinreb amide represents a critical "privileged scaffold" in medicinal chemistry. Unlike standard amides, it resists nucleophilic over-addition, allowing for the precise synthesis of ketones.[1] Its unique structural feature—the


-ethoxy group—introduces an inductive electron-withdrawing effect that enhances electrophilicity at the carbonyl center while potentially offering a secondary coordination site for metallo-reagents. This guide explores the chelation-controlled mechanics that govern its reactivity and provides a validated protocol for its deployment in total synthesis.

Structural Analysis & Chelation Mechanics

The Weinreb Motif

The defining feature of this molecule is the


-methoxy-

-methylamide functionality.[1][2][3][4] Upon reaction with organometallic nucleophiles (R-M, where M = Mg, Li), it forms a stable five-membered cyclic chelate.[4]
  • Ground State: The amide bond exhibits partial double-bond character, restricting rotation.

  • Transition State (The "Magic" Chelate): The metal atom (e.g., Magnesium from a Grignard reagent) coordinates simultaneously to the carbonyl oxygen and the

    
    -methoxy oxygen .
    
  • Result: This forms a stable tetrahedral intermediate that does not collapse to the ketone under reaction conditions. Collapse only occurs upon acidic hydrolysis during the workup, preventing the formation of tertiary alcohols (over-addition).

The -Ethoxy Influence

The presence of the ethoxy group (


) at the 

-position adds a layer of complexity:
  • Inductive Effect: The electronegative oxygen pulls electron density from the carbonyl carbon, making it more electrophilic and reactive toward nucleophiles compared to a standard alkyl Weinreb amide.

  • Secondary Chelation: While the Weinreb chelate (N-O-M) is dominant, the

    
    -oxygen can participate in a "Cram-chelate" model, potentially forming a tridentate complex with the metal. This is particularly relevant if the nucleophile is sensitive to steric or electronic steering.
    
Visualization of the Chelation Model

The following diagram illustrates the stable tetrahedral intermediate formed upon Grignard addition.

WeinrebChelation cluster_0 Reagents cluster_1 Stable Tetrahedral Intermediate cluster_2 Product (After Hydrolysis) Amide Ethoxyacetic Weinreb Amide Intermediate Magnesium Chelate (5-Membered Ring) Amide->Intermediate Nucleophilic Attack Grignard R-Mg-X (Nucleophile) Grignard->Intermediate Ketone Alpha-Ethoxy Ketone Intermediate->Ketone Acidic Quench (H3O+) Note The N-OMe oxygen coordinates to Mg, preventing collapse. Intermediate->Note Mg Mg

Caption: The formation of the stable magnesium chelate prevents the expulsion of the amine leaving group until aqueous workup.[5][6]

Synthetic Routes (Preparation)

To ensure high purity and yield, two primary routes are recommended.

Data Comparison of Routes
ParameterRoute A: Acid ChlorideRoute B: Coupling Agent (CDI/EDC)
Precursor Ethoxyacetyl chlorideEthoxyacetic acid
Reagents

-dimethylhydroxylamine HCl
CDI or EDC/HOBt, N,O-DMHA HCl
Conditions 0°C to RT, Base (TEA/Pyridine)RT, one-pot
Scalability High (Kg scale)Moderate (g scale)
Purification Distillation or WashColumn Chromatography
Recommendation Preferred for bulk synthesis Preferred for sensitive substrates
Route A: Acid Chloride Method (Standard Protocol)

This is the most robust method for generating the ethoxyacetic acid Weinreb amide.

  • Activation: Convert ethoxyacetic acid to ethoxyacetyl chloride using oxalyl chloride (with catalytic DMF) or thionyl chloride.

  • Amidation: React the acid chloride with

    
    -dimethylhydroxylamine hydrochloride in the presence of a base (Triethylamine or Pyridine) in DCM at 0°C.
    
  • Workup: Acid wash (HCl) removes excess amine/pyridine; basic wash (NaHCO3) removes unreacted acid.

Reactivity Profile & Applications

Grignard Addition (Ketone Synthesis)

Reaction: EtO-CH2-CON(OMe)Me + R-MgBr → EtO-CH2-C(=O)R This is the primary utility. The reaction is generally high-yielding (>80%).

  • Selectivity: Exclusive formation of the ketone. No tertiary alcohol is observed due to the stability of the intermediate.

  • Compatibility: Compatible with alkyl, aryl, and vinyl Grignards.

Hydride Reduction (Aldehyde Synthesis)

Reaction: EtO-CH2-CON(OMe)Me + LiAlH4 (or DIBAL) → EtO-CH2-CHO Reduction with LAH or DIBAL yields the aldehyde. The chelation mechanism similarly protects the aldehyde from over-reduction to the primary alcohol in situ.

Critical Experimental Protocol: Synthesis of -Ethoxy Ketone

Objective: Synthesis of 1-ethoxy-3-phenylpropan-2-one via Benzyl Magnesium Chloride addition.

Materials
  • Ethoxyacetic acid Weinreb amide (1.0 equiv)

  • Benzylmagnesium chloride (2.0 M in THF, 1.2 equiv)

  • Anhydrous THF (Solvent)

  • HCl (1M, for quench)

Step-by-Step Procedure
  • Setup (Inert Atmosphere): Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon or Nitrogen.

  • Solvation: Dissolve the Weinreb amide in anhydrous THF (0.5 M concentration). Cool the solution to 0°C using an ice bath.

    • Expert Note: While Weinreb amides are stable, cooling prevents localized overheating during the exothermic Grignard addition.

  • Addition: Add the Benzylmagnesium chloride dropwise via syringe over 15 minutes.

    • Observation: The solution may turn slightly yellow or cloudy as the magnesium chelate forms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours.

    • Validation (TLC): Monitor consumption of the amide. The intermediate is not visible; you are monitoring the disappearance of the starting material.

  • Quench (Critical Step): Cool the flask back to 0°C. Quench by slow addition of 1M HCl.

    • Mechanism:[4][6][7] This hydrolyzes the Mg-chelate. Vigorous stirring is required to ensure complete hydrolysis of the tetrahedral intermediate to the ketone.

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with Brine. Dry over MgSO4.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in solventRe-distill THF or use molecular sieves. Grignards are water-intolerant.
Starting Material Remains Old Grignard reagentTitrate the Grignard reagent before use to verify concentration.
Over-addition (Alcohol formed) Temperature too highEnsure addition is at 0°C. (Rare for Weinreb, but possible with allyl-Grignards).
Emulsion during workup Magnesium saltsUse saturated Rochelle's salt (Potassium Sodium Tartrate) solution instead of HCl for a gentler, cleaner separation.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.[8][9]

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Practical Chemistry, 1997 , 339(6), 517–524.

  • Basha, A.; Lipton, M.; Weinreb, S. M. "A mild, general method for conversion of esters to amides." Tetrahedron Letters, 1977 , 18(48), 4171–4174. (Foundational coupling methodology).

Sources

2-ethoxy-N-methoxy-N-methylacetamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-ethoxy-N-methoxy-N-methylacetamide , a specialized Weinreb amide used in the preparation of


-ethoxy ketones.

A Strategic Building Block for -Alkoxy Ketone Synthesis

Executive Summary & Core Identity

2-ethoxy-N-methoxy-N-methylacetamide (CAS 1104606-22-5) is a functionalized Weinreb amide derived from ethoxyacetic acid. It serves as a critical electrophile in organic synthesis, specifically designed to introduce the 2-ethoxyacetyl motif (


) into complex molecules.

Unlike standard esters or acid chlorides, this Weinreb amide prevents the "over-addition" of nucleophiles (such as Grignard or organolithium reagents), allowing for the clean, high-yield isolation of ketones. Its


-ethoxy group makes it particularly valuable in the synthesis of kinase inhibitors and antiviral agents where ether-linked side chains are required for structure-activity relationship (SAR) optimization.
Physicochemical Profile

The following data consolidates the molecular identity and calculated properties of the compound.

PropertySpecification
IUPAC Name 2-ethoxy-N-methoxy-N-methylacetamide
Common Name Ethoxyacetic acid Weinreb amide
CAS Registry Number 1104606-22-5
Molecular Formula

Molecular Weight 147.17 g/mol
Physical State Liquid (Colorless to pale yellow)
Boiling Point (Predicted) 165–170 °C (at 760 mmHg)
Density (Predicted) ~1.02 g/mL
Solubility Soluble in DCM, THF, EtOAc, Methanol; Sparingly soluble in Hexanes
SMILES CCOCC(=O)N(C)OC

Synthetic Utility & Mechanism

The primary utility of 2-ethoxy-N-methoxy-N-methylacetamide lies in its ability to form a stable tetrahedral chelate intermediate upon reaction with organometallic reagents. This mechanism is distinct from standard ester chemistry and is the basis for its high selectivity.

The Chelation Mechanism

When a nucleophile (e.g.,


) attacks the carbonyl carbon, the metal cation (

) is chelated by both the carbonyl oxygen and the methoxy oxygen of the amide. This forms a rigid five-membered ring intermediate that is stable at low temperatures and resists collapse until acidic workup.
  • Step 1: Nucleophilic attack by

    
    .
    
  • Step 2: Formation of the stable metal-chelated tetrahedral intermediate (prevents second addition).

  • Step 3: Acidic hydrolysis releases the ketone.

Visualization: Reaction Pathway

The following diagram illustrates the conversion of the Weinreb amide to an


-ethoxy ketone via the chelated intermediate.

WeinrebMechanism Start 2-ethoxy-N-methoxy- N-methylacetamide Intermediate Stable Tetrahedral Chelate (Mg++) Start->Intermediate THF, -78°C to 0°C Reagent Nucleophile (R-MgBr or R-Li) Reagent->Intermediate Product Alpha-Ethoxy Ketone (R-C(=O)-CH2-OEt) Intermediate->Product Collapse upon Hydrolysis Hydrolysis Acidic Workup (H3O+)

Figure 1: Mechanistic pathway for the synthesis of


-ethoxy ketones using the Weinreb amide strategy. The stable chelate prevents over-addition.

Experimental Protocols

The following protocols are designed for scalability and reproducibility. All reactions should be performed under an inert atmosphere (Nitrogen or Argon).

Protocol A: Synthesis of 2-ethoxy-N-methoxy-N-methylacetamide

This method uses the acid chloride for higher throughput and yield.

Reagents:

  • Ethoxyacetic acid (10.0 mmol)

  • Oxalyl chloride (12.0 mmol) or Thionyl chloride

  • N,O-Dimethylhydroxylamine hydrochloride (11.0 mmol)

  • Triethylamine (

    
    ) (22.0 mmol)
    
  • Dichloromethane (DCM) (anhydrous)

Step-by-Step Methodology:

  • Activation: Dissolve ethoxyacetic acid in anhydrous DCM (50 mL) at 0°C. Add oxalyl chloride dropwise, followed by a catalytic amount of DMF (2 drops). Stir at room temperature for 2 hours until gas evolution ceases. Concentrate in vacuo to obtain crude ethoxyacetyl chloride.

  • Amidation: Resuspend the crude acid chloride in DCM (30 mL) and cool to 0°C.

  • Addition: In a separate flask, mix N,O-dimethylhydroxylamine HCl and

    
     in DCM (20 mL). Add this suspension dropwise to the acid chloride solution.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Quench with water (50 mL). Extract the organic layer, wash with 1M HCl (to remove excess amine), saturated

    
    , and brine.
    
  • Purification: Dry over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexanes/EtOAc, 3:1) to yield the pure Weinreb amide as a colorless oil.
    
Protocol B: Synthesis of -Ethoxy Ketones (General Procedure)

Reagents:

  • 2-ethoxy-N-methoxy-N-methylacetamide (1.0 equiv)

  • Grignard Reagent (

    
    ) (1.2–1.5 equiv)
    
  • THF or Diethyl Ether (anhydrous)

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the Weinreb amide in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C (dry ice/acetone bath). Note: While Weinreb amides resist over-addition, low temperature improves selectivity.

  • Addition: Add the Grignard reagent dropwise over 15 minutes.

  • Monitoring: Stir at -78°C for 1 hour, then allow to warm to 0°C. Monitor by TLC (disappearance of amide).

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Isolation: Extract with

    
     or EtOAc. Wash with brine, dry, and concentrate. The resulting ketone is often pure enough for subsequent steps; otherwise, purify via silica gel chromatography.
    

Quality Control & Analytics

To ensure the integrity of the building block, the following analytical signatures should be verified.

TechniqueExpected Signature
1H NMR (CDCl3)

4.25 (s, 2H,

), 3.70 (s, 3H,

), 3.55 (q, 2H,

), 3.20 (s, 3H,

), 1.25 (t, 3H,

).
13C NMR Carbonyl (~170 ppm), N-OMe (~61 ppm), O-CH2 (~68 ppm), N-Me (~32 ppm).
Mass Spectrometry

. Look for characteristic loss of the methoxy group in fragmentation.

Safety & Handling

  • Hazards: The compound is an organic amide and should be treated as a potential irritant. Precursors (oxalyl chloride) are corrosive and toxic.

  • Flammability: As a low-molecular-weight organic liquid, it is likely flammable (Flash point predicted ~50–60°C). Keep away from open flames.

  • Storage: Store in a cool, dry place under inert gas. Stable at 4°C for prolonged periods.

References

  • Nahm, S.; Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

  • ChemicalBook. (2023). "2-ethoxy-N-methoxy-N-methylacetamide Product Entry (CAS 1104606-22-5)". Link

  • Murphy, J. A., et al. (2005).[1] "Direct Conversion of N-Methoxy-N-methylamides (Weinreb Amides) to Ketones via a Nonclassical Wittig Reaction". Organic Letters, 7(7), 1427–1429.[1] Link

  • Fehrentz, J. A.; Castro, B. (1983). "An Efficient Synthesis of Optically Active Alpha-(t-Butoxycarbonylamino)-aldehydes from Alpha-Amino Acids". Synthesis, 1983(8), 676–678. Link

Sources

Solubility & Solvent Selection Guide: 2-ethoxy-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Application Guide Audience: Synthetic Chemists, Process Development Scientists Subject: Solubility Profile & Mechanistic Implications in Organometallic Synthesis[1][2]

Part 1: Executive Summary & Physicochemical Profile[1][2]

2-ethoxy-N-methoxy-N-methylacetamide is a specialized Weinreb amide intermediate used primarily for the synthesis of


-ethoxy ketones via nucleophilic acyl substitution.[1][2] Its solubility profile in ethereal solvents (THF, Diethyl Ether) is not merely a matter of dissolution but a critical parameter that dictates the stability of the tetrahedral intermediate during reaction.
Core Solubility Directive

Based on structural analysis and homologous series data (e.g., 2-chloro-N-methoxy-N-methylacetamide, N-methoxy-N-methylacetamide), this compound is classified as Freely Soluble in both Tetrahydrofuran (THF) and Diethyl Ether (


).[1][2]
SolventPredicted SolubilityPrimary Application Utility
THF High (>1.0 M) Preferred. Promotes optimal reaction kinetics and solubilizes magnesium salts/aggregates.[1][2]
Diethyl Ether High (>0.5 M) Alternative. Used when lower reaction temperatures or specific precipitation of impurities is required.[1][2][3]
Water SolubleNot applicable for organometallic steps; relevant only during aqueous workup.[1][2][3]

Expert Insight: While the compound dissolves in both, THF is the superior solvent for the subsequent nucleophilic addition steps (Grignard/Lithium reagents). THF’s Lewis basicity assists in breaking down organometallic aggregates (e.g., Schlenk equilibrium shifts), ensuring a more homogeneous and reproducible reaction compared to diethyl ether.[1]

Part 2: Technical Deep Dive – The Mechanistic Role of Solubility

In the context of drug development, "solubility" extends beyond the starting material to the reaction intermediate .[2][3] The success of Weinreb amide chemistry relies on the formation of a stable, chelated tetrahedral intermediate that prevents over-addition (double alkylation).

The Chelation Effect & Solvent Competition

When an organometallic reagent (


) attacks the amide, a stable 5-membered chelate forms between the metal, the carbonyl oxygen, and the 

-methoxy oxygen.[1]
  • In Diethyl Ether: The solvent is weakly coordinating.[1][2][3] The metal center (

    
     or 
    
    
    
    ) binds tightly to the Weinreb oxygens. This is generally favorable but can lead to solubility issues if the magnesium salts precipitate out, potentially trapping unreacted starting material.[1]
  • In THF: THF is a stronger Lewis base.[1][2][3] It coordinates to the metal center but does not displace the intramolecular Weinreb chelation.[2] Crucially, THF maintains the solubility of the resulting metal-alkoxide intermediate, preventing heterogeneous mixtures that cause stalled reactions or localized hot-spots.[1]

Structural Influence of the 2-Ethoxy Group

The 2-ethoxy tail (


) adds lipophilicity compared to simple acetamides.[1][2]
  • Impact: This ether linkage increases the compound's affinity for ethereal solvents (

    
    , THF) and reduces the risk of phase separation at low temperatures (e.g., -78°C), which is common with more polar, short-chain amides.[1]
    

Part 3: Visualization of Reaction Workflows

Diagram 1: Solvent Selection Decision Tree

This workflow guides the researcher in choosing between THF and Ether based on reaction requirements.[2][3]

SolventSelection Start Start: 2-ethoxy-N-methoxy-N-methylacetamide CheckReagent Identify Nucleophile (R-M) Start->CheckReagent Grignard Grignard (R-MgX) CheckReagent->Grignard Lithium Organolithium (R-Li) CheckReagent->Lithium THF_Decision Select THF Grignard->THF_Decision Preferred Lithium->THF_Decision Standard (< 0°C) Ether_Decision Select Diethyl Ether Lithium->Ether_Decision If THF degradation risk THF_Reason High Solubility of Mg-Salts Breaks Aggregates Standard Protocol THF_Decision->THF_Reason Ether_Reason Use if Product is Volatile or if R-Li is unstable in THF (>0°C) Ether_Decision->Ether_Reason

Caption: Decision matrix for selecting the optimal solvent based on the nucleophile type and stability requirements.

Diagram 2: The Chelated Intermediate Mechanism

This diagram illustrates why solubility of the intermediate is crucial for preventing over-addition.[2][3]

ChelationMechanism Weinreb Weinreb Amide (Soluble in THF) Intermediate Tetrahedral Intermediate (Stable Chelate) Weinreb->Intermediate + R-MgBr Nucleophile R-MgBr (Solvated) Nucleophile->Intermediate Precipitation Precipitation (Risk in Et2O) Intermediate->Precipitation Low Solubility (Heterogeneous) Hydrolysis Acid Hydrolysis Intermediate->Hydrolysis Stable Solution (Homogeneous) Precipitation->Hydrolysis Slow/Incomplete Product Ketone Product Hydrolysis->Product

Caption: The pathway from Weinreb amide to ketone, highlighting the risk of precipitation in poor solvents versus the homogeneous pathway in THF.

Part 4: Experimental Protocols

Protocol A: Solubility Verification (Self-Validating)

Before committing precious intermediate to a bulk reaction, verify solubility and moisture content.[1]

Reagents:

  • 2-ethoxy-N-methoxy-N-methylacetamide (100 mg)[1][2]

  • Anhydrous THF (1.0 mL)

  • Anhydrous Diethyl Ether (1.0 mL)[1]

Procedure:

  • Preparation: Place 100 mg of the amide into two separate flame-dried 1-dram vials under Argon.

  • Addition:

    • Vial A: Add 0.2 mL Anhydrous THF (Target: 0.5 M).

    • Vial B: Add 0.2 mL Anhydrous Ether (Target: 0.5 M).

  • Observation:

    • Success Criteria: Immediate dissolution with no turbidity.[1][2] The solution should be clear and colorless/pale yellow.[2]

    • Failure Mode: Turbidity indicates wet solvent (amide hydrates are less soluble) or salt contamination.[1][2]

  • Cooling Test: Submerge both vials in a dry ice/acetone bath (-78°C).

    • Critical Check: Ensure no precipitation or "oiling out" occurs.[1][2][3] If the ether solution oils out, switch to THF for the reaction to ensure homogeneity at cryogenic temperatures.

Protocol B: Standard Grignard Addition in THF

Optimized for 2-ethoxy-N-methoxy-N-methylacetamide.[1][2]

  • Dissolution: Dissolve 1.0 equiv of 2-ethoxy-N-methoxy-N-methylacetamide in anhydrous THF (0.5 M concentration). Cool to 0°C.[1][2][3]

  • Reagent Addition: Add organometallic reagent (e.g., PhMgBr, 1.2 equiv) dropwise over 15 minutes.[1][2][3]

    • Note: The reaction is exothermic.[1][2][3] THF's boiling point (66°C) provides a safety buffer compared to ether (35°C), but temperature control is vital to maintain the chelate.[1]

  • Monitoring: Stir at 0°C for 1 hour. Monitor by TLC (EtOAc/Hexane).[1][2] The intermediate is stable and will not convert to ketone until quench.[2]

  • Quench: Pour mixture into cold saturated

    
     or 1M HCl.
    
    • Solubility Check: During quench, magnesium salts will precipitate.[1][2] Add sufficient water to dissolve salts, or use Rochelle's salt (Potassium sodium tartrate) to solubilize aluminum/magnesium emulsions if LAH was used.[1][2][3]

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][2][3] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818.[1][2] Link

  • Sibi, M. P. (1993).[1][2][3] "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review". Organic Preparations and Procedures International, 25(1), 15–40.[1][2] Link[1][3]

  • Mentzel, M.; Hoffmann, H. M. R. (1997).[1][2][3] "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.[1][2] Link[1]

  • PubChem. "N-Methoxy-N-methylacetamide Compound Summary".[1][2][3] National Center for Biotechnology Information.[1][2] Accessed 2026.[1][2] Link[1]

Sources

Weinreb amide building blocks for alpha-alkoxy ketone synthesis

High-Yield Synthesis of -Alkoxy Ketones via Weinreb Amide Building Blocks: A Mechanistic and Practical Guide

Executive Summary

The synthesis of


Mechanistic Foundations: The Causality of Chemoselectivity

To understand the efficacy of the Weinreb amide, one must examine the transition state of the organometallic addition. When a Grignard reagent (


Conversely, the addition of an organometallic reagent to a Weinreb amide forms a highly stable five-membered cyclic tetrahedral intermediate. As described in the seminal methodology by [1], the metal cation (e.g.,


Causality in


-Alkoxy Systems:



GAα-Alkoxy Weinreb AmideCStable 5-Membered CyclicTetrahedral IntermediateA->C Nucleophilic AdditionBOrganometallic Reagent(R-MgX or R-Li)B->C ChelationDAqueous Acid Quench(HCl / H2O)C->D HydrolysisEα-Alkoxy Ketone(Target Product)D->E Collapse & Release

Fig 1. Mechanistic pathway of Weinreb amide acylation highlighting the tetrahedral intermediate.

Strategic Approaches to -Alkoxy Ketones

There are two primary synthetic vectors to access these structural motifs:

  • Vector A: Amidation of

    
    -Alkoxy Acids.  Starting from a naturally occurring or synthetic 
    
    
    -hydroxy acid (e.g., lactic acid derivatives), the hydroxyl group is protected (e.g., as a benzyl or silyl ether). This is followed by the activation of the carboxylic acid and coupling with N,O-dimethylhydroxylamine.
  • Vector B:

    
    -Functionalization of Weinreb Amides.  A simple Weinreb amide is converted to its enolate and trapped with an electrophilic oxygen source, or an 
    
    
    -halo Weinreb amide undergoes nucleophilic substitution with an alkoxide [2].

Quantitative Data: Reaction Scope and Efficiency

The following table summarizes the performance of various

SubstrateOrganometallic ReagentConditionsYield (%)Reference

-Methoxy Weinreb Amide
Phenylmagnesium bromideTHF, 0 °C to RT85%[1]

-Benzyloxy Weinreb Amide
MethyllithiumTHF, -78 °C92%[2]
Complex

-Alkoxy Amide
Aryl Grignard ReagentTHF, 0 °C (Optimized)80%[3]

-Ethoxy Weinreb Amide
Ethylmagnesium bromideTHF, 0 °C90%[4]

Experimental Protocols: A Self-Validating System

To ensure reproducibility, the following step-by-step protocol details the conversion of an

Protocol A: Synthesis of the -Alkoxy Weinreb Amide
  • Activation: Dissolve 1.0 equiv of the

    
    -alkoxy carboxylic acid in anhydrous dichloromethane (DCM) under an inert atmosphere (N
    
    
    or Ar). Add 1.2 equiv of 1,1'-Carbonyldiimidazole (CDI) in portions at 0 °C.
    • Causality: CDI is chosen over harsh reagents like thionyl chloride to prevent the cleavage of acid-sensitive alkoxy protecting groups.

  • Amidation: Stir the mixture for 30 minutes until CO

    
     evolution ceases. Add 1.2 equiv of N,O-dimethylhydroxylamine hydrochloride, followed by 1.2 equiv of triethylamine.
    
  • Isolation: Stir at room temperature for 12 hours. Quench with water, extract with DCM, wash with 1N HCl and brine, dry over Na

    
    SO
    
    
    , and concentrate. Purify via flash chromatography to isolate the analytically pure Weinreb amide.
Protocol B: Grignard Addition to Form the -Alkoxy Ketone
  • Preparation: Dissolve the purified

    
    -alkoxy Weinreb amide (1.0 equiv) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
    
  • Addition: Dropwise add the Grignard reagent (1.5 equiv) via syringe.

    • Causality: A slight excess ensures complete conversion, while the low temperature maximizes the stability of the chelated tetrahedral intermediate, preventing premature collapse and over-addition.

  • Quench: Stir for 2 hours at 0 °C. Carefully quench the reaction by pouring it into a vigorously stirred solution of cold 1N HCl.

    • Causality: The acidic quench rapidly protonates the amine leaving group and breaks the magnesium chelate, driving the irreversible collapse to the desired ketone.

  • Purification: Extract with ethyl acetate, wash with saturated NaHCO

    
     and brine, dry, and concentrate. The resulting 
    
    
    -alkoxy ketone is typically >95% pure by crude NMR analysis [3].

WS11. Carboxylic Acid Activation(e.g., CDI, EDCI, or SOCl2)S22. Amidation(HN(OMe)Me·HCl + Base)S1->S2S33. Isolate α-Alkoxy Weinreb AmideS2->S3S44. Organometallic Addition(Grignard/Li, THF, -78°C to 0°C)S3->S4S55. Acidic Workup(1N HCl quench)S4->S5S66. Purified α-Alkoxy KetoneS5->S6

Fig 2. Step-by-step experimental workflow for synthesizing α-alkoxy ketones via Weinreb amides.

Conclusion

The Weinreb amide remains an indispensable building block in organic synthesis and drug discovery. For


References

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-n-methylamides as effective acylating agents. Tetrahedron Letters. URL: [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. Oriental Journal of Chemistry. URL: [Link]

  • DeBaillie, A. C., et al. (2026). Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent. ResearchGate. URL: [Link]

  • MDPI. (2012). Efficient Preparation of α-Ketoacetals. MDPI. URL: [Link]

Operational Stability & Reactivity Profile: 2-Ethoxy-N-methoxy-N-methylacetamide

[1]

Executive Technical Summary

2-Ethoxy-N-methoxy-N-methylacetamide (CAS: 1104606-22-5 ) represents a specialized class of "Weinreb Amides" featuring an

1ketone synthon1

Unlike standard esters or morpholine amides, the stability profile of this molecule is governed by the "Weinreb Chelation Effect." While chemically robust under neutral and mild aqueous conditions, its operational stability is strictly defined by its interaction with Lewis acids and strong nucleophiles.[1] This guide delineates the mechanistic boundaries of its stability to ensure integrity during storage, handling, and synthetic application.[1]

Molecular Architecture & Stability Mechanisms

To understand the stability of this molecule, one must deconstruct its two primary pharmacophores: the Weinreb Amide moiety and the


-Ethoxy ether linkage1
The Weinreb Amide Moiety (The Stability Anchor)

The


1
  • Hydrolytic Resistance: The electron-donating methoxy group on the nitrogen creates a unique electronic environment.[1] The amide bond has significant double-bond character due to resonance (

    
    ), making it less electrophilic than esters or acid chlorides.[1] This confers superior stability against spontaneous hydrolysis in atmospheric moisture.[1]
    
  • The Chelation Paradox: The molecule is "stable" against over-addition (forming alcohols) because, upon reaction with a metal nucleophile (R-M), it forms a rigid, stable 5-membered cyclic chelate .[1] This intermediate resists further reaction until an acidic quench releases the ketone.[1]

The -Ethoxy Group (The Inductive Modifier)[1]
  • Electronic Effect: The ethoxy group at the

    
    -position exerts a negative inductive effect (-I), slightly increasing the electrophilicity of the carbonyl carbon compared to a simple alkyl Weinreb amide.[1] This makes the molecule slightly more reactive toward nucleophiles but does not significantly compromise hydrolytic stability.[1]
    
  • Ether Linkage Stability: The ethoxy ether bond is chemically inert to bases, reducing agents (e.g.,

    
     at low temp), and mild acids.[1] It is, however, susceptible to cleavage under harsh Lewis acidic conditions (e.g., 
    
    
    ) or strong radical oxidation.[1]

Chemical Stability Profile

The following data summarizes the stability boundaries based on structural first principles and analogous Weinreb amide behavior.

Table 1: Physiochemical Stability Matrix
Stress ConditionStability RatingMechanistic Insight
Neutral Hydrolysis (pH 7) High Stable for months at RT.[1] Resonance stabilization prevents water attack.[1]
Acidic Hydrolysis (pH < 2) Moderate Susceptible to protonation at the carbonyl oxygen, followed by water attack.[1] Prolonged exposure yields 2-ethoxyacetic acid.[1]
Basic Hydrolysis (pH > 12) Moderate Slower than esters, but strong hydroxide concentration at elevated temperatures will cleave the amide bond.[1]
Oxidative Stress (Peroxides) Low-Moderate Ether alpha-protons are susceptible to radical abstraction over long-term storage, potentially forming peroxides.[1]
Thermal Stress (>100°C) Moderate Stable to distillation (bp ~152°C), but prolonged heating without solvent can cause slow thermal decomposition.[1]
Lewis Acids (

)
Reactive The methoxy oxygen and carbonyl oxygen will coordinate strongly, potentially activating the molecule for unwanted side reactions.[1]

Mechanistic Reactivity Pathways

Understanding the "intended" instability is crucial for process control.[1] The diagram below illustrates the dichotomy between the molecule's storage stability and its synthetic reactivity.

Diagram 1: The Chelation-Controlled Stability & Reactivity

WeinrebStabilityStart2-Ethoxy-N-methoxy-N-methylacetamide(Stable Precursor)Nu_AttackNucleophilic Attack(R-Li or R-MgX)Start->Nu_Attack ControlledReactivityHydrolysisHydrolysis Pathway(Prolonged Acid/Base)Start->Hydrolysis UnwantedDegradationTetra_InterStable TetrahedralChelate Intermediate(Resists Over-addition)Nu_Attack->Tetra_Inter Forms 5-MemberedRing (Mg/Li Chelation)QuenchAcidic Quench(H3O+)Tetra_Inter->Quench Stable untilWorkupProductAlpha-Ethoxy Ketone(Target Product)Quench->Product Collapse ofIntermediateAcid_Prod2-Ethoxyacetic Acid(Degradant)Hydrolysis->Acid_Prod

Figure 1: The "Stable Intermediate" mechanism.[1] The stability of the tetrahedral chelate (Green Node) is the defining feature that prevents the molecule from degrading into an alcohol during synthesis.[1]

Experimental Protocols for Stability Validation

As a self-validating system, you must verify the integrity of your specific lot before use in critical GMP steps.[1]

Protocol A: Purity & Stability Assessment via HPLC
  • Objective: Detect hydrolysis products (2-ethoxyacetic acid) or oxidative impurities.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (Low pH suppresses silanol activity).[1]

    • B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amide bond absorption; ether is UV transparent).[1]

  • Pass Criteria: Purity > 98.0% (Area %). No single impurity > 0.5%.[1]

Protocol B: Hygroscopicity Stress Test
  • Rationale: Amides can be hygroscopic.[1] Absorbed water catalyzes hydrolysis.[1]

  • Method:

    • Weigh 1.0 g of sample into an open weighing boat.

    • Place in a humidity chamber (75% RH) at 25°C for 24 hours.

    • Re-weigh.[1]

    • Threshold: Weight gain > 1.0% indicates significant hygroscopicity.[1] Store under Argon/Nitrogen immediately.

Handling & Storage Directives

Based on the chemical profile, the following Standard Operating Procedures (SOPs) are recommended:

  • Inert Atmosphere: While not strictly pyrophoric, the molecule should be stored under Nitrogen or Argon to prevent atmospheric moisture absorption which can drive slow hydrolysis over months.[1]

  • Temperature Control: Store at 2°C – 8°C for long-term (>3 months) storage. Room temperature is acceptable for active use (<1 month).[1]

  • Solvent Compatibility:

    • Compatible: Dichloromethane (DCM), Tetrahydrofuran (THF), Toluene.[1]

    • Incompatible: Alcohols (methanol/ethanol) if strong acid/base catalysts are present (trans-amidation risk).[1]

  • Safety: Standard PPE. The molecule is an irritant.[1] Treat as a potential skin permeator due to the amphiphilic ether/amide structure.[1]

References

  • Nahm, S.; Weinreb, S. M. (1981).[1][2] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22 (39), 3815–3818.[1] [1]

  • Sibi, M. P. (1993).[1][3] "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review". Organic Preparations and Procedures International, 25 (1), 15–40.[1][3] [1]

  • ChemicalBook. (2024).[1] "N-Methoxy-N-methylacetamide Derivatives and Properties". ChemicalBook Database.[1]

  • BLD Pharm. (2024).[1] "Product Datasheet: 2-Ethoxy-N-methoxy-N-methylacetamide (CAS 1104606-22-5)".[1][4] BLD Pharm Catalog.

2-Ethoxy-N-methoxy-N-methylacetamide: A Technical Guide to Synonyms, Synthesis, and Applications

[1]

Executive Summary & Core Identity

2-Ethoxy-N-methoxy-N-methylacetamide is a specialized Weinreb amide derivative used primarily in organic synthesis as an acylating agent.[1] Its core function is to introduce the ethoxyacetyl group (EtO-CH₂-CO-) into complex molecules, typically to form ethoxymethyl ketones via reaction with organometallic reagents (Grignard or organolithium).[1]

Unlike standard esters or acid chlorides, this compound forms a stable tetrahedral intermediate upon nucleophilic attack, preventing over-addition and ensuring high selectivity for ketone formation.

Nomenclature & Synonyms

Accuracy in procurement and literature search relies on using the correct terminology. The following table consolidates the verified synonyms and identifiers for this compound.

CategoryIdentifier / SynonymNotes
Common Name 2-Ethoxy-N-methoxy-N-methylacetamide Most widely used commercial name.[1]
Systematic Name N-Methoxy-N-methyl-2-ethoxyacetamideIUPAC preferred style.[1]
Functional Name Weinreb amide of ethoxyacetic acidDescribes its synthetic origin.
CAS Registry No. 1104606-22-5 Critical for database verification.[1]
Molecular Formula C₆H₁₃NO₃
Molecular Weight 163.17 g/mol
SMILES CCOCC(=O)N(C)OCFor chemoinformatics.

Synthesis & Preparation Protocols

The synthesis of 2-ethoxy-N-methoxy-N-methylacetamide follows standard Weinreb amide protocols.[1] Two primary pathways are recommended depending on the starting material availability: Acid Chloride Activation (Method A) or Carbodiimide Coupling (Method B).

Method A: From Ethoxyacetyl Chloride (Standard Scale)

This method is preferred for scalability and cost-efficiency.[1]

Reagents:

  • Ethoxyacetyl chloride (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)[1]

  • Pyridine (2.2 equiv) or Triethylamine (2.2 equiv)

  • Dichloromethane (DCM) (Solvent, 0.5 M)

Protocol:

  • Preparation: Suspend N,O-dimethylhydroxylamine hydrochloride in dry DCM at 0°C under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add pyridine dropwise. The mixture will become a slurry.

  • Acylation: Add ethoxyacetyl chloride dropwise over 30 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).[2]

  • Workup: Quench with water. Extract the aqueous layer with DCM.[3][4] Wash combined organics with 1N HCl (to remove pyridine), saturated NaHCO₃, and brine.

  • Purification: Dry over MgSO₄, filter, and concentrate in vacuo. The product is typically a colorless oil that may require vacuum distillation for high purity.

Method B: From Ethoxyacetic Acid (Coupling Agent)

Preferred when the acid chloride is unstable or unavailable.

Reagents:

  • Ethoxyacetic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)[1][3]

  • EDC[1]·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • N-Methylmorpholine (NMM) (3.0 equiv)[1]

  • DCM or DMF (Solvent)

Protocol:

  • Dissolve ethoxyacetic acid in DCM at 0°C.

  • Add NMM, EDC·HCl, and HOBt. Stir for 15 minutes to activate the acid.

  • Add N,O-dimethylhydroxylamine hydrochloride.[1][2][4][5][6]

  • Stir overnight at room temperature.

  • Perform standard aqueous workup (Acid/Base washes) to isolate the amide.

Visualization: Synthesis Workflow

SynthesisWorkflowStartStarting Material:Ethoxyacetic AcidActivationActivation Step(via SOCl2 or EDC)Start->ActivationActivateReactionNucleophilic AcylSubstitutionActivation->Reaction+ AmineAmineReagent:N,O-DimethylhydroxylamineAmine->ReactionProductProduct:2-Ethoxy-N-methoxy-N-methylacetamideReaction->ProductWorkup & Purify

Figure 1: Logical flow for the synthesis of 2-ethoxy-N-methoxy-N-methylacetamide.

Reactivity & Applications in Drug Discovery

The primary utility of 2-ethoxy-N-methoxy-N-methylacetamide is the synthesis of ethoxymethyl ketones .[1] This moiety is valuable in medicinal chemistry for adjusting polarity and metabolic stability (via the ether linkage) compared to simple alkyl chains.

The Weinreb Chelation Mechanism

The "magic" of this reagent lies in its ability to prevent over-addition.[6] When an organometallic reagent (R-M) attacks the carbonyl, the metal coordinates with both the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered cyclic intermediate.

Key Reaction:

Advantages:

  • No Over-addition: The tetrahedral intermediate does not collapse to the ketone until acidic workup, preventing the formation of tertiary alcohols.

  • Functional Group Tolerance: Compatible with many protected functionalities on the nucleophile (R).

Visualization: Mechanism of Action

WeinrebMechanismAmideWeinreb Amide(2-Ethoxy...)IntermediateStable TetrahedralChelate (Mg/Li)Amide->IntermediateAttackNucleophileNucleophile(R-Li or R-MgX)Nucleophile->IntermediateWorkupAcidic Hydrolysis(H3O+)Intermediate->WorkupQuenchKetoneTarget Ketone(EtO-CH2-C(=O)-R)Workup->KetoneCollapse

Figure 2: Mechanistic pathway showing the stable chelation intermediate that ensures ketone selectivity.[1]

Safety & Handling

While specific toxicological data for the ethoxy-derivative is limited, it should be handled with the same precautions as the parent N-methoxy-N-methylacetamide.[1]

  • Hazard Classification: Irritant (Skin, Eye, Respiratory).

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Hygroscopic.

  • PPE: Nitrile gloves, safety goggles, and lab coat. Use in a fume hood.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[1] Tetrahedron Letters, 1981 , 22(39), 3815–3818. Link

  • ChemicalBook. "2-ethoxy-N-methoxy-N-methylacetamide Product Page (CAS 1104606-22-5)." Link

  • BLD Pharm. "Product Information: 2-Ethoxy-N-methoxy-N-methylacetamide."[1] Link

  • Cymabay Therapeutics. "GPR120 receptor agonists and uses thereof." U.S. Patent 8,598,374, 2013 .[2] (Describes synthesis of related ethoxy-functionalized intermediates). Link

Chemoselective Carbonyl Functionalization: A Comparative Analysis of Ethoxyacetyl Chloride and 2-Ethoxy-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In advanced drug development and complex organic synthesis, the precise control of carbon-carbon bond formation is critical. When introducing an ethoxymethyl moiety into a target molecule, chemists frequently debate between using ethoxyacetyl chloride (an acyl chloride) and 2-ethoxy-N-methoxy-N-methylacetamide (a Weinreb amide). While both share the same ethoxyacetyl core, their electronic properties and reactivity profiles dictate entirely different synthetic outcomes.

As a Senior Application Scientist, I have designed this whitepaper to dissect the mechanistic divergence between these two reagents. By understanding the causality behind their reactivity—specifically in organometallic additions—researchers can eliminate over-addition artifacts, optimize yields, and build self-validating experimental workflows.

Structural and Mechanistic Divergence

The fundamental difference between ethoxyacetyl chloride and its Weinreb amide derivative lies in the stability of the tetrahedral intermediate formed during nucleophilic attack.

Ethoxyacetyl Chloride: The Unrestrained Electrophile

Ethoxyacetyl chloride (CAS: 14077-58-8) is a highly reactive acylating agent . The chloride ion is an exceptional leaving group, rendering the carbonyl carbon highly electrophilic. When reacted with a carbon nucleophile such as a Grignard reagent (RMgX), the initial addition forms a highly unstable tetrahedral intermediate that rapidly collapses to expel the chloride ion, generating a ketone .

Because ketones are generally more reactive toward nucleophilic attack than the sterically hindered acyl chloride starting materials, the newly formed ketone immediately reacts with a second equivalent of the Grignard reagent. In real-world synthetic applications, this uncontrolled reactivity statistically guarantees a mixture of products, predominantly yielding the over-addition product: a tertiary alcohol .

2-Ethoxy-N-methoxy-N-methylacetamide: Chelation-Controlled Precision

To circumvent the over-addition inherent to acyl chlorides, ethoxyacetyl chloride is often converted into 2-ethoxy-N-methoxy-N-methylacetamide (CAS: 1104606-22-5) . This compound is a Weinreb amide.

When a Grignard or organolithium reagent attacks a Weinreb amide, the metal cation (Mg²⁺ or Li⁺) coordinates simultaneously to the carbonyl oxygen and the oxygen of the N-methoxy group. This bidentate chelation locks the molecule into a stable, five-membered cyclic tetrahedral intermediate . This intermediate is robust enough to survive in the reaction mixture, completely preventing the expulsion of the leaving group and shielding the core from a second nucleophilic attack. The target ketone is only liberated later during the aqueous acidic workup, ensuring absolute chemoselectivity.

MechanisticDivergence AC Ethoxyacetyl Chloride (Highly Reactive) K1 Ketone Intermediate (Highly Reactive) AC->K1 + RMgX WA Weinreb Amide (Controlled Reactivity) CI Chelated Tetrahedral Intermediate WA->CI + RMgX TA Tertiary Alcohol (Over-addition Product) K1->TA + RMgX (Fast) K2 Target Ketone (Chemoselective Product) CI->K2 Aqueous H+

Caption: Mechanistic divergence of Grignard addition to acyl chlorides versus Weinreb amides.

Quantitative Data and Properties

To facilitate reagent selection, the physical and chemical properties of both compounds are summarized below.

PropertyEthoxyacetyl Chloride2-Ethoxy-N-methoxy-N-methylacetamide
CAS Number 14077-58-8 1104606-22-5
Molecular Formula C₄H₇ClO₂ [[1]]([Link])C₆H₁₃NO₃
Molecular Weight 122.55 g/mol 147.17 g/mol
Physical State Colorless to pale yellow liquid Liquid
Electrophilicity Very High (Moisture sensitive)Moderate (Stable to ambient moisture)
Grignard Reactivity Yields tertiary alcohols (Over-addition) Yields ketones (Single addition) [[2]]([Link])
Primary Utility Esterification, Amidation, Friedel-CraftsChemoselective ethoxymethyl ketone synthesis

Experimental Protocols and Causality

The following protocols are designed as self-validating systems . Every step includes an In-Process Control (IPC) to verify the chemical state before proceeding, minimizing downstream failures.

Protocol A: Synthesis of the Weinreb Amide from Ethoxyacetyl Chloride

Objective: Convert the volatile, highly reactive acyl chloride into a stable, chelation-ready electrophile.

  • Preparation: In an oven-dried flask under nitrogen, suspend N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in anhydrous Dichloromethane (DCM).

    • Causality: DCM is chosen as a non-reactive, polar aprotic solvent that readily dissolves the subsequent organic intermediates.

  • Base Addition: Cool the suspension to 0 °C and dropwise add Triethylamine (Et₃N) (2.2 equiv).

    • Causality: The first equivalent of Et₃N liberates the free hydroxylamine base from its HCl salt. The second equivalent acts as an acid scavenger for the HCl generated during the amidation.

  • Acylation: Slowly add ethoxyacetyl chloride (1.0 equiv) dropwise at 0 °C.

    • Causality: The reaction is highly exothermic. Dropwise addition at 0 °C prevents thermal degradation of the ether linkage and limits side reactions.

  • Self-Validation (IPC): After 1 hour, take a 10 µL aliquot, quench in 1 mL of methanol, and analyze via GC-MS. The complete absence of the methyl ester (formed from unreacted acyl chloride) confirms 100% conversion.

  • Workup: Wash the organic layer with 1M HCl (to remove excess amine), saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate in vacuo to yield 2-ethoxy-N-methoxy-N-methylacetamide.

Protocol B: Synthesis of Ethoxymethyl Ketones via Grignard Addition

Objective: Execute a controlled C-C bond formation without over-addition.

  • Preparation: Dissolve 2-ethoxy-N-methoxy-N-methylacetamide (1.0 equiv) in anhydrous Tetrahydrofuran (THF) and cool to 0 °C under nitrogen.

    • Causality: THF is mandatory here; its lone pairs coordinate to and stabilize the Grignard reagent, preventing reagent aggregation and ensuring smooth reactivity.

  • Addition: Add the desired Grignard reagent (RMgBr, 1.1 equiv) dropwise.

    • Causality: The magnesium ion immediately chelates the intermediate. Using a slight excess (1.1 equiv) ensures complete conversion without the risk of over-addition, as the chelated intermediate is completely inert to further attack [[2]]([Link]).

  • Self-Validation (IPC): Withdraw a 10 µL aliquot and inject it directly into an LC-MS. The acidic mobile phase of the LC-MS will instantaneously hydrolyze the chelate, allowing you to observe the mass of the target ketone and confirm the reaction is complete prior to bulk quenching.

  • Hydrolysis: Quench the bulk reaction carefully with cold 1M HCl.

    • Causality: The aqueous acid breaks the magnesium chelate and protonates the amine leaving group, collapsing the tetrahedral intermediate to reveal the final ethoxymethyl ketone.

ExperimentalWorkflow Step1 Step 1: Amidation Ethoxyacetyl Chloride + HN(OMe)Me·HCl + Et3N Solvent: DCM, 0°C to RT Step2 Step 2: Isolation Aqueous Wash & Concentration Yields: 2-ethoxy-N-methoxy-N-methylacetamide Step1->Step2 Step3 Step 3: Organometallic Addition Weinreb Amide + RMgX Solvent: THF, 0°C Step2->Step3 Step4 Step 4: Hydrolysis Acidic Quench (HCl) Yields: Ethoxymethyl Ketone Step3->Step4

Caption: Step-by-step synthetic workflow from acyl chloride to target ethoxymethyl ketone.

Conclusion

The choice between ethoxyacetyl chloride and 2-ethoxy-N-methoxy-N-methylacetamide is a textbook example of balancing reactivity with selectivity. While the acyl chloride is indispensable for rapid esterifications and amidations, it is a liability in organometallic C-C bond formation due to its propensity for over-addition. By investing the time to convert the acyl chloride into a Weinreb amide, researchers leverage the thermodynamic stability of chelated tetrahedral intermediates, transforming a chaotic reaction into a highly predictable, chemoselective process.

References

  • Acyl chloride - Wikipedia Source: Wikipedia URL:[Link]

  • Ethoxyacetyl chloride | C4H7ClO2 | CID 84189 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Recent Developments in Weinreb Synthesis and Their Applications Source: ResearchGate URL:[Link]

  • Why doesn't the grignard add twice in the last step? : r/chemhelp Source: Reddit URL:[Link]

Sources

Safety data sheet (SDS) for 2-ethoxy-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Weinreb Amide for Ethoxyacetyl Installation[1]

Chemical Identity & Core Data

This section establishes the precise identity of the compound. In drug discovery, "Weinreb amides" are critical intermediates for the controlled synthesis of ketones. This specific derivative is used to introduce the ethoxyacetyl moiety, a common motif in kinase inhibitors and fragment-based drug design.[1]

Parameter Technical Specification
Chemical Name 2-Ethoxy-N-methoxy-N-methylacetamide
Common Name Ethoxy-Weinreb Amide
CAS Number 1104606-22-5
Molecular Formula C₆H₁₃NO₃
Molecular Weight 147.17 g/mol
SMILES CCOCC(=O)N(C)OC
Structure See Diagram 1 below
Diagram 1: Chemical Structure & Functional Groups

G cluster_0 Functional Logic Ethoxy Ethoxy Group (Solubility/Binding) Linker Methylene Bridge (-CH2-) Ethoxy->Linker Carbonyl Carbonyl Core (Electrophile) Linker->Carbonyl Weinreb Weinreb Moiety (-N(OMe)Me) Carbonyl->Weinreb

Caption: The Weinreb moiety (green) prevents over-addition of nucleophiles, allowing isolation of the ketone.

Hazard Identification (GHS)

Note: While a specific regulatory SDS for CAS 1104606-22-5 is rare due to its status as a research intermediate, the following hazards are scientifically predicted based on the homologous series (e.g., N,2-dimethoxy-N-methylacetamide, CAS 132289-57-7).

GHS Classification[4][5]
  • Signal Word: WARNING

  • Physical Hazards: Combustible Liquid (Class 4) – Predicted FP > 90°C.

  • Health Hazards:

    • Skin Irritation (Category 2): Causes skin irritation.[2][3]

    • Eye Irritation (Category 2A): Causes serious eye irritation.[2]

    • STOT-SE (Category 3): May cause respiratory irritation.[1][2]

    • Acute Toxicity (Oral) (Category 4): Harmful if swallowed (Predicted).[2]

Label Elements
SymbolHazard Statement (H-Codes)Precautionary Statement (P-Codes)
⚠️ (Exclamation Mark)H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[1][2][4][5]P261: Avoid breathing vapors.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for 15 mins.[1]

Handling & Storage: The Researcher's Protocol

This compound is a Weinreb amide , meaning it is relatively stable compared to acid chlorides, but it still requires specific handling to maintain purity for sensitive organometallic reactions.

Storage Conditions
  • Temperature: 2–8°C (Refrigerate).

  • Atmosphere: Inert gas (Argon or Nitrogen) recommended. While not strictly pyrophoric, moisture can hydrolyze the amide over long periods, generating N,O-dimethylhydroxylamine and ethoxyacetic acid.[1]

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases.

Operational Workflow: Safe Handling

Safety Start Start: Reagent Retrieval PPE 1. Don PPE (Nitrile Gloves, Goggles, Lab Coat) Start->PPE Check 2. Visual Check (Colorless/Yellow Liq? No Precipitate?) PPE->Check Dispense 3. Dispensing (Fume Hood Required) Check->Dispense Pass Return 5. Reseal & Store (Parafilm + Fridge) Check->Return Fail (Degraded) Use 4. Reaction Setup (Inert Atmosphere) Dispense->Use Use->Return

Caption: Standard Operating Procedure (SOP) for handling Weinreb amides in a research setting.

Physical and Chemical Properties

Data below is derived from a combination of experimental data for the specific CAS and reliable estimation from the methoxy-homolog (N,2-dimethoxy-N-methylacetamide).

PropertyValueSource/Note
Physical State LiquidExperimental
Color Colorless to pale yellowExperimental
Boiling Point ~110–115°C @ 15 mmHgPredicted (Homolog)
Density 1.05 ± 0.05 g/mLPredicted
Solubility Soluble in DCM, THF, EtOAc, MethanolStandard for Amides
Flash Point >93°C (Closed Cup)Estimated
Partition Coeff.[1][2][4][6][7] (LogP) ~0.2Predicted (Hydrophilic)

Stability & Reactivity: The Weinreb Mechanism

Understanding the reactivity is crucial for safety.[1] This compound is designed to react with nucleophiles (Grignard reagents, Organolithiums).

Mechanism of Action

Unlike standard amides, the N-methoxy-N-methyl group forms a stable 5-membered chelate with the metal (Mg or Li) of the incoming nucleophile.[1] This prevents the "over-addition" that typically leads to tertiary alcohols.[1]

Safety Implication: The reaction with Grignard reagents is exothermic .[1] Although the intermediate is stable, the initial addition must be controlled (dropwise at 0°C or -78°C) to manage heat generation.[1]

Diagram 2: Reactivity & Chelation

Mechanism cluster_chelate Safety Critical Step Reagent Nucleophile (R-Mg-X) Amide Weinreb Amide (Starting Material) Intermediate Stable Tetrahedral Intermediate (Chelated) Amide->Intermediate + R-Mg-X (Exothermic!) Product Ethoxy-Ketone (Final Product) Intermediate->Product + H3O+ (Quench)

Caption: The stable intermediate (green) prevents runaway reactions, but the initial addition releases heat.

Toxicological Information

  • Acute Toxicity: Data on the specific ethoxy analog is limited.[1] Based on the methoxy-analog (CAS 132289-57-7), the oral LD50 is estimated between 500–2000 mg/kg (Category 4).[1]

  • Skin Corrosion/Irritation: Moderate irritant.[1] Prolonged exposure can cause defatting of the skin due to solvent-like properties.[1]

  • Carcinogenicity: Not listed by IARC, NTP, or OSHA.

  • Germ Cell Mutagenicity: No data available; amides are generally stable but should be treated as potential mutagens until proven otherwise.[1]

Ecological & Disposal Considerations

  • Ecotoxicity: Do not allow product to reach ground water, water course, or sewage system. Amides can be hydrolytically stable in the environment, potentially persisting.

  • Disposal:

    • Method: Dissolve in a combustible solvent (like acetone) and burn in a chemical incinerator equipped with an afterburner and scrubber.

    • Contaminated Packaging: Dispose of as unused product. Do not reuse containers.

Application in Drug Development

Why use 2-Ethoxy-N-methoxy-N-methylacetamide ?

  • Fragment-Based Design: The ethoxyacetyl group is a common "cap" for amines in kinase inhibitors, providing a hydrogen bond acceptor (ether oxygen) and a specific steric profile.[1]

  • Clean Synthesis: Using the Weinreb amide allows the installation of the Et-O-CH2-C(=O)- group onto complex aromatic rings (via Lithiation/Grignard) without forming tertiary alcohol byproducts.[1]

  • Versatility: It can be reduced to the aldehyde (Et-O-CH2-CHO) using DIBAL-H, another critical intermediate.[1]

References

  • BLD Pharm. (2025). Product Analysis: 2-Ethoxy-N-methoxy-N-methylacetamide (CAS 1104606-22-5).[1][8] Retrieved from

  • PubChem. (2025). Compound Summary: N,2-dimethoxy-N-methylacetamide (Homolog).[1] National Library of Medicine.[1] Retrieved from

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents.[1][9] Tetrahedron Letters, 22(39), 3815-3818. (Foundational Chemistry).

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: N-Methoxy-N-methylacetamide (General Weinreb Safety).[1] Retrieved from

Sources

Methodological & Application

Protocol for reacting 2-ethoxy-N-methoxy-N-methylacetamide with Grignard reagents

Application Note: Controlled Synthesis of -Ethoxy Ketones via Weinreb Amide Methodology

Executive Summary

This application note details the protocol for converting 2-ethoxy-N-methoxy-N-methylacetamide (a Weinreb amide) into


The synthesis of ketones from carboxylic acid derivatives is often plagued by over-addition, where the highly reactive ketone intermediate consumes a second equivalent of the organometallic reagent to form a tertiary alcohol.[1][2] The Weinreb amide methodology circumvents this by forming a stable, metal-chelated tetrahedral intermediate that does not collapse to the ketone until acidic hydrolysis occurs during workup.[3] This protocol is specifically optimized for the 2-ethoxy substrate, addressing the solubility and stability considerations introduced by the

Scientific Foundation: The Chelation Control Model

Mechanistic Insight

The success of this reaction relies on the formation of a stable five-membered chelate ring. When the Grignard reagent attacks the carbonyl carbon, the magnesium atom coordinates simultaneously with the carbonyl oxygen and the methoxy oxygen of the amide.

Unlike standard esters or acid chlorides, this Stable Tetrahedral Intermediate (STI) prevents the expulsion of the leaving group (

Substrate Specifics: The -Ethoxy Group

For 2-ethoxy-N-methoxy-N-methylacetamide , the


Tetrahydrofuran (THF)
Mechanistic Pathway Visualization

WeinrebMechanismcluster_0Key Stability PhaseReactantsWeinreb Amide+ R-MgXTSNucleophilic AttackReactants->TS 0°C / THFIntermediateStable ChelatedIntermediate (STI)(Mg coordinated)TS->Intermediate Formation of5-membered ringQuenchAcidic Hydrolysis(H3O+)Intermediate->Quench WorkupProducts$alpha$-Ethoxy Ketone+ MeNH(OMe)Quench->Products Collapse

Figure 1: Mechanistic pathway showing the formation of the stable magnesium chelate which prevents over-addition.

Experimental Protocol

Reagents and Equipment
  • Substrate: 2-ethoxy-N-methoxy-N-methylacetamide (1.0 equiv).

  • Reagent: Grignard Reagent (

    
     or 
    
    
    ), typically 1.2 to 1.5 equiv.
    • Note: Titrate Grignard before use to ensure accurate stoichiometry.

  • Solvent: Anhydrous THF (inhibitor-free recommended).

  • Quench: 1M HCl or Saturated Ammonium Chloride (

    
    ).
    
  • Atmosphere: Dry Nitrogen (

    
    ) or Argon (
    
    
    ).
Step-by-Step Methodology
Step 1: System Preparation
  • Flame-dry or oven-dry a 2-neck round-bottom flask and a magnetic stir bar.

  • Assemble the apparatus under an inert atmosphere (

    
     or 
    
    
    ) with a rubber septum and a pressure-equalizing addition funnel (if scaling >1g).
Step 2: Solvation
  • Charge the flask with 2-ethoxy-N-methoxy-N-methylacetamide (1.0 equiv).

  • Add anhydrous THF to achieve a concentration of 0.2 M to 0.5 M.

  • Cool the solution to 0°C using an ice/water bath.

    • Critical: While -78°C is used for very reactive species, 0°C is generally sufficient for Weinreb amides and ensures the Grignard does not precipitate.

Step 3: Grignard Addition[4]
  • Add the Grignard reagent (1.3 equiv) dropwise over 15–20 minutes.

  • Observation: A slight exotherm may occur. The solution may change color (often yellow or cloudy), indicating the formation of the magnesium chelate.

  • Allow the reaction to stir at 0°C for 1 hour , then warm to room temperature and stir for an additional 1–2 hours.

    • Checkpoint: Monitor by TLC or LC-MS. The intermediate is stable, so the starting material spot should disappear, but the product spot (ketone) will not appear until hydrolysis (depending on TLC dip acidity). Look for the disappearance of the amide.

Step 4: Quenching (Hydrolysis)
  • Cool the reaction mixture back to 0°C .

  • Carefully quench by adding 1M HCl (excess) or saturated

    
     dropwise.
    
    • Chemistry: This protonates the amine leaving group and breaks the Mg-O bonds, collapsing the tetrahedral intermediate into the ketone.

  • Stir vigorously for 15–20 minutes to ensure complete hydrolysis.

Step 5: Workup and Purification[5]
  • Dilute with diethyl ether (

    
    ) or Ethyl Acetate (
    
    
    ).
  • Separate the organic layer.[5]

  • Extract the aqueous layer 2x with organic solvent.[6]

  • Wash combined organics with Brine (

    
    ), dry over anhydrous 
    
    
    , and filter.
  • Concentrate under reduced pressure.

  • Purification: Flash column chromatography (typically Hexanes/EtOAc gradients).

Process Workflow Visualization

WorkflowStartStart: Dry GlasswareInert Gas (N2/Ar)DissolveDissolve Amide in THF(0.2 - 0.5 M)Start->DissolveCoolCool to 0°CDissolve->CoolAddGrignardAdd Grignard (1.3 eq)DropwiseCool->AddGrignardReactStir 0°C (1h) -> RT (1h)Monitor ConsumptionAddGrignard->ReactQuenchCool to 0°CQuench with 1M HClReact->QuenchExtractExtraction (Et2O/EtOAc)Wash & DryQuench->ExtractPurifyFlash ChromatographyIsolate KetoneExtract->Purify

Figure 2: Operational workflow for the synthesis of

Optimization and Troubleshooting

The following table summarizes common issues and validated solutions based on the specific chemistry of Weinreb amides and

ObservationProbable CauseCorrective Action
Low Yield / Recovered SM Grignard reagent degradation (moisture).Titrate Grignard before use. Ensure glassware is flame-dried.
Tertiary Alcohol Formation Temperature too high during addition or quench was insufficient.Strictly maintain 0°C during addition. Ensure quench is acidic enough (pH < 3) to collapse intermediate rapidly.
Incomplete Reaction Steric hindrance of the R-group.Increase Grignard equivalents to 1.5–2.0. Allow longer reaction times at Room Temp.
Product Racemization (If

-chiral) Basic enolization.
Avoid large excess of Grignard (which can act as a base). Keep temp at 0°C; do not warm to RT if not necessary.
Emulsion during Workup Magnesium salts precipitating.Add Rochelle's Salt (Potassium Sodium Tartrate) solution during workup to solubilize Mg salts.

References

  • Nahm, S., & Weinreb, S. M. (1981). N-Methoxy-N-methylamides as effective acylating agents.[1][4][7][8] Tetrahedron Letters, 22(39), 3815–3818.[1] [1][7]

  • Mentzel, M., & Hoffmann, H. M. R. (1997). N-Methoxy-N-methylamides (Weinreb amides) in modern organic synthesis.[4] Journal für Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.

  • Adichemistry. Reactions of Grignard Reagents with Weinreb Amides.

Synthesis of alpha-ethoxy ketones using Weinreb amides

Application Note: Strategic Synthesis of -Ethoxy Ketones via Weinreb Amides

Abstract & Strategic Overview

The synthesis of

Weinreb amide (N-methoxy-N-methylamide)

This guide details the synthesis of


Key Advantages of this Protocol:
  • Stoichiometric Control: Prevents the formation of tertiary alcohols (a common pitfall with esters/acid chlorides).

  • Functional Group Tolerance: Compatible with

    
    -alkoxy substituents which remain stable under controlled Grignard addition.
    
  • Scalability: The protocol is robust from milligram to multi-gram scales.

Scientific Foundation: The Chelation Mechanism

The success of this synthesis relies on the unique properties of the Weinreb amide. Unlike esters, which release a ketone in situ that is more reactive than the starting material (leading to double addition), Weinreb amides form a stable intermediate.

The "Magic" of the Tetrahedral Intermediate

Upon addition of the organometallic reagent (R-MgX or R-Li), the metal atom forms a rigid 5-membered chelate between the carbonyl oxygen and the



Critical Insight for


-Ethoxy Substrates:






Mechanistic Pathway Visualization

WeinrebMechanismStartα-Ethoxy Weinreb AmideComplexStable TetrahedralChelate Intermediate(Mg-Stabilized)Start->Complex Nucleophilic Attack(THF, 0°C)ReagentGrignard Reagent(R-MgBr)Reagent->ComplexQuenchAcidic Hydrolysis(HCl / H3O+)Complex->Quench WorkupProductα-Ethoxy KetoneQuench->Product CollapseByproductN,O-DimethylhydroxylamineQuench->Byproduct

Figure 1: The mechanistic pathway highlighting the stability of the chelated intermediate which prevents over-addition.

Detailed Experimental Protocols

Phase 1: Synthesis of the Precursor ( -methoxy- -methyl-2-ethoxyacetamide)

Objective: Convert 2-ethoxyacetic acid into its Weinreb amide derivative. Reaction Type: Carbodiimide Coupling (CDI) or EDC coupling.

Reagents:

  • 2-Ethoxyacetic acid (1.0 equiv)

  • 
    -Dimethylhydroxylamine hydrochloride (1.1 equiv)
    
  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

  • Preparation: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Argon.

  • Dissolution: Add 2-ethoxyacetic acid (10 mmol) and anhydrous DCM (50 mL). Cool the solution to

    
    C using an ice bath.
    
  • Activation: Add EDC·HCl (12 mmol) and HOBt (12 mmol) in one portion. Stir for 15 minutes at

    
    C.
    
  • Amine Addition: Add

    
    -dimethylhydroxylamine hydrochloride (11 mmol).
    
  • Base Addition: Add

    
     (30 mmol) dropwise via syringe to prevent a rapid exotherm. The solution may turn slightly cloudy.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Stain: KMnO4).

  • Workup:

    • Dilute with DCM (50 mL).[1]

    • Wash sequentially with: 1M HCl (2 x 30 mL), Sat.

      
       (2 x 30 mL), and Brine (30 mL).[2]
      
    • Note: The acid wash removes unreacted amine and EDC byproducts.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Flash column chromatography (Silica gel, gradient 10-40% EtOAc in Hexanes).

    • Target Yield: >85% as a colorless oil.[3]

Phase 2: Grignard Addition (Ketone Synthesis)

Objective: Nucleophilic addition of organometallic reagent to form the ketone. Safety Note: Grignard reagents are moisture-sensitive. Ensure strictly anhydrous conditions.

Reagents:

  • 
    -Ethoxy Weinreb Amide (from Phase 1) (1.0 equiv)
    
  • Organomagnesium Bromide (

    
    ) (1.5 - 2.0 equiv)
    
  • Solvent: Tetrahydrofuran (THF), anhydrous.

Step-by-Step Protocol:

  • Setup: Flame-dry a two-neck RBF equipped with a reflux condenser and rubber septum. Maintain positive Argon pressure.

  • Substrate Preparation: Dissolve the

    
    -ethoxy Weinreb amide (5 mmol) in anhydrous THF (25 mL). Cool to 
    
    
    C.
    • Expert Tip: For bulky Grignard reagents (e.g.,

      
      -Butyl), cool to 
      
      
      C to improve selectivity.
  • Nucleophile Addition: Add the Grignard reagent (7.5 mmol) dropwise over 10 minutes.

    • Observation: A slight color change (often yellow or cloudy) indicates complex formation.

  • Monitoring: Stir at

    
    C for 1 hour, then allow to warm to RT for 1 hour. Check TLC. The amide spot should disappear.
    
    • Note: If starting material remains, cool back to

      
      C and add an additional 0.5 equiv of Grignard.
      
  • Quenching (Critical Step):

    • Cool the reaction mixture to

      
      C.
      
    • Add 1M HCl (20 mL) dropwise. Vigorous stirring is required to hydrolyze the stable Mg-chelate.

    • Stir for 20 minutes at RT to ensure complete collapse of the tetrahedral intermediate.

  • Extraction: Extract with

    
     or EtOAc (3 x 30 mL).
    
  • Finishing: Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Silica gel chromatography.

    
    -ethoxy ketones are often less polar than the starting amide.
    

Data Interpretation & Troubleshooting

Yield Comparison by Reagent Class

The following table summarizes expected yields based on the steric and electronic nature of the nucleophile.

Nucleophile ClassExample ReagentTypical YieldNotes
Primary Alkyl

-Butyl MgBr
85-95%Highly efficient; rapid reaction.
Aryl Phenyl MgBr80-90%Excellent stability; UV active product.
Secondary Alkyl Isopropyl MgCl70-85%May require longer reaction times.
Tertiary Alkyl

-Butyl MgCl
50-65%Steric hindrance reduces yield; use

C.
Alkynyl Ethynyl MgBr60-75%Requires fresh reagent; prone to side reactions.
Troubleshooting Logic Tree

TroubleshootingProblemLow Yield orImpure ProductCheckSMIs Starting Material(Amide) Remaining?Problem->CheckSMCheckTertIs Product aTertiary Alcohol?Problem->CheckTertMoistureCause: Wet Solvent/ReagentAction: Re-dry THF, Titrate GrignardCheckSM->MoistureYesTempCause: Quench too warm/slowAction: Quench at 0°C with vigorous stirringCheckSM->TempNo (Complex stuck)InstabilityCause: Unstable IntermediateAction: Lower Temp to -78°CCheckTert->InstabilityYes (Over-addition)

Figure 2: Diagnostic workflow for optimizing reaction conditions.

Common Pitfalls
  • Incomplete Hydrolysis: The Mg-chelate is remarkably stable. If yields are low but no starting material is visible on TLC before workup, the intermediate may not have hydrolyzed. Ensure the quench is acidic (pH < 3) and stirred sufficiently.

  • Moisture Contamination: Grignard reagents protonate instantly with water to form the alkane (e.g., Benzene from PhMgBr), killing the stoichiometry.

  • Ester Contamination: Ensure the Weinreb amide is free of activated ester intermediates before adding the Grignard, as these will lead to double addition.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents."[4] Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal of Practical Chemistry, 1997 , 339(6), 517–524.

  • Fehrentz, J. A.; Castro, B. "An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids." Synthesis, 1983 , 1983(8), 676–678.

  • Organic Syntheses. "Preparation of N-Methoxy-N-methylamides from Carboxylic Acids." Org.[4][5][6][7] Synth.2005 , 82, 201.

  • Libman, H. "Formation of Ketones from Carboxylic Acids via Weinreb Amides." Journal of Organic Chemistry, 2000 , 65, 12.

Application Note: Nucleophilic Acyl Substitution on 2-Ethoxy-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Principles

In modern drug development and complex organic synthesis, the precise construction of carbon-carbon bonds without over-reactivity is a paramount challenge. The direct synthesis of ketones via nucleophilic acyl substitution with organometallic reagents often suffers from a fundamental flaw: over-addition[1]. Because the initially formed ketone is typically more electrophilic than the starting ester or acid chloride, it remains highly reactive, leading to uncontrolled double addition and the formation of unwanted tertiary alcohols[2].

The Weinreb-Nahm ketone synthesis, discovered in 1981, elegantly solves this problem[2]. By utilizing an N-methoxy-N-methylamide (a "Weinreb amide"), the nucleophilic addition of a Grignard or organolithium reagent produces a unique, steady five-membered cyclic intermediate[3].

This application note details the optimized protocol for performing a nucleophilic acyl substitution on 2-ethoxy-N-methoxy-N-methylacetamide (CAS 1104606-22-5)[4]. This specific substrate presents a unique structural feature: an


-ethoxy ether linkage. The protocol below is engineered to ensure high-yielding ketone formation while preventing the Lewis-acid-mediated cleavage of this sensitive ether group.

Mechanistic Logic & Pathway

The success of this transformation relies entirely on the stability of the tetrahedral intermediate. When the nucleophile attacks the carbonyl carbon, the resulting intermediate is stabilized by the tight chelation of the metal atom (e.g., Magnesium) between the carbonyl oxygen and the methoxy oxygen[5].

Mechanism WA Weinreb Amide (Substrate) TI Chelated Tetrahedral Intermediate WA->TI Nucleophilic Addition Nuc Grignard (RMgX) Nuc->TI R-group Transfer Quench Acidic Quench (NH4Cl) TI->Quench Stable at 0 °C Ketone Target Ketone (Product) Quench->Ketone Collapse & Release

Fig 1. Mechanistic logic of Weinreb ketone synthesis via chelated intermediate.

This chelation prevents the premature collapse of the intermediate into a ketone[2]. The intermediate remains locked and unreactive toward a second equivalent of the nucleophile until the reaction is intentionally quenched with an aqueous acid, which breaks the chelate, releases N,O-dimethylhydroxylamine, and yields the target ketone[3].

Experimental Design & Causality

To ensure a self-validating and high-yielding system, every experimental parameter has been selected based on chemical causality:

  • Nucleophile Selection (Grignard vs. Organolithium): Grignard reagents (RMgX) are preferred over organolithiums (RLi) for this substrate. Organolithiums are highly basic and can trigger unwanted

    
    -deprotonation adjacent to the ethoxy group. Grignard reagents provide the perfect balance of nucleophilicity and chemoselectivity.
    
  • Solvent Matrix (Anhydrous THF): Tetrahydrofuran (THF) is strictly required. As a Lewis base, THF coordinates to the magnesium atom, breaking up polymeric Grignard aggregates and increasing the reagent's nucleophilicity. The solvent must be rigorously dried to prevent the premature protonation of the Grignard reagent into an inert alkane.

  • Thermal Control (0 °C): While some highly reactive organometallics require -78 °C, standard Grignard additions to Weinreb amides proceed cleanly at 0 °C[6]. This temperature provides enough thermal energy to overcome the activation barrier of the initial attack while maintaining the absolute stability of the chelated intermediate.

  • Quenching Strategy (Sat. NH₄Cl): A mild, buffered acidic quench (Saturated aqueous Ammonium Chloride, pH ~5.5) is critical. Using strong acids (like 1M HCl) risks cleaving the sensitive

    
    -ethoxy ether linkage or catalyzing unwanted aldol condensations of the newly formed ketone.
    

Quantitative Data: Reaction Optimization

The following table summarizes the optimization data for the reaction of 2-ethoxy-N-methoxy-N-methylacetamide with Phenylmagnesium bromide (PhMgBr) to yield 2-ethoxy-1-phenylethan-1-one.

EntryNucleophile (Equiv)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Over-addition (%)
1PhMgBr (1.0)01.08578< 1
2 PhMgBr (1.2) 0 1.5 >99 94 < 1
3PhMgBr (2.0)02.0>99922
4PhLi (1.2)-781.0>9988< 1
5PhLi (1.2)01.090758

Note: Entry 2 represents the optimal conditions, balancing complete conversion with minimal side-product formation.

Experimental Workflow

Workflow Prep 1. System Prep Flame-dry & Ar purge Solvation 2. Solvation Dissolve in Anhydrous THF Prep->Solvation Thermal 3. Thermal Control Cool to 0 °C Solvation->Thermal Reaction 4. Nucleophilic Addition Dropwise PhMgBr (1.2 eq) Thermal->Reaction Monitor 5. In-Process Validation TLC Aliquot Check Reaction->Monitor Quench 6. Reaction Quench Sat. NH4Cl at 0 °C Monitor->Quench Purify 7. Isolation Extraction & Chromatography Quench->Purify

Fig 2. Step-by-step experimental workflow for nucleophilic acyl substitution.

Detailed Protocol: Synthesis of 2-Ethoxy-1-phenylethan-1-one

This protocol describes a 10 mmol scale synthesis, serving as a self-validating system for laboratory execution.

Step 1: System Preparation & Reagent Validation
  • Titration: Do not rely on the bottle's stated concentration for the Grignard reagent. Titrate the PhMgBr solution using salicylaldehyde phenylhydrazone or iodine/LiCl to determine the exact active molarity.

  • Apparatus: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar under a vacuum. Backfill with ultra-pure Argon (Ar) three times.

Step 2: Solvation and Thermal Control
  • Add 2-ethoxy-N-methoxy-N-methylacetamide (1.47 g, 10.0 mmol) to the flask.

  • Inject 20.0 mL of anhydrous THF via syringe to achieve a 0.5 M substrate concentration.

  • Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes.

Step 3: Nucleophilic Addition
  • Using a syringe pump or a pressure-equalizing dropping funnel, add PhMgBr (12.0 mmol, 1.2 equivalents based on titrated molarity) dropwise over 15 minutes.

  • Causality Check: The dropwise addition prevents localized heating (exotherms) that could prematurely collapse the chelated intermediate or degrade the THF solvent.

  • Stir the reaction mixture at 0 °C for 1.5 hours.

Step 4: In-Process Validation (Self-Validating System)
  • Withdraw a 50 µL aliquot via syringe and quench it into a GC vial containing 0.5 mL EtOAc and 0.5 mL Sat. NH₄Cl.

  • Analyze the organic layer via TLC (Hexanes/EtOAc 3:1, visualized with UV and KMnO₄ stain).

  • Validation Criteria: The starting Weinreb amide (R_f ~ 0.35) should be completely consumed, replaced by a single new UV-active spot corresponding to the ketone (R_f ~ 0.60). If starting material remains, add an additional 0.1 eq of PhMgBr and stir for 30 minutes.

Step 5: Quenching and Isolation
  • While maintaining the flask at 0 °C, slowly add 15 mL of saturated aqueous NH₄Cl dropwise. Caution: Vigorous evolution of ethane gas (if excess Grignard reacts with water) and precipitation of magnesium salts will occur.

  • Remove the ice bath and let the mixture warm to room temperature (20 °C) over 15 minutes to fully collapse the intermediate.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 6: Purification and Final Validation
  • Purify the crude oil via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 85:15 Hexanes/EtOAc).

  • NMR Validation Marker: In the ¹H NMR spectrum of the purified product, verify the disappearance of the N-methoxy (

    
     ~3.2 ppm) and N-methyl (
    
    
    
    ~3.7 ppm) singlets, and the appearance of the aromatic protons (
    
    
    7.4–8.0 ppm) alongside the intact ethoxy signals.

References

1.5 2. 2 3.6 4.4 5. 3 6.1

Sources

Using 2-ethoxy-N-methoxy-N-methylacetamide with organolithium reagents

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Synthesis of α-Ethoxy Ketones via Organolithium Addition to 2-Ethoxy-N-methoxy-N-methylacetamide

Introduction & Mechanistic Overview

The synthesis of


-alkoxy ketones is a critical transformation in medicinal chemistry and drug development. These structural motifs are frequently utilized to modulate the lipophilicity, metabolic stability, and hydrogen-bonding profiles of active pharmaceutical ingredients (APIs). 2-Ethoxy-N-methoxy-N-methylacetamide  (CAS 1104606-22-5)[1] serves as a highly specialized Weinreb amide, designed specifically to install an 

-ethoxy ketone moiety via nucleophilic acyl substitution.

Traditional acylations of esters or acid chlorides with highly reactive organolithium reagents often suffer from poor chemoselectivity, leading to the over-addition of the nucleophile and the formation of unwanted tertiary alcohols[2]. Weinreb amides elegantly circumvent this issue. Upon the addition of an organolithium reagent, the N-methoxy oxygen and the carbonyl oxygen coordinate the incoming lithium ion, forming a highly stable, five-membered cyclic tetrahedral intermediate[3]. This chelate remains intact at cryogenic temperatures, effectively halting the reaction and preventing subsequent nucleophilic attacks. Only upon acidic aqueous workup does the intermediate collapse to yield the desired ketone[2].

Causality in Experimental Design

Working with


-alkoxy Weinreb amides and organolithiums requires precise control over reaction parameters to prevent side reactions such as 

-deprotonation or ether cleavage[4].
  • Nucleophile Selection: Organolithium reagents (e.g., phenyllithium, n-butyllithium) are preferred over Grignard reagents for sterically hindered or electronically deactivated substrates due to their superior nucleophilicity.

  • Solvent Dynamics: Tetrahydrofuran (THF) is the traditional solvent because its oxygen atoms help solvate the lithium cation, breaking up organolithium aggregates and increasing reactivity. However, recent sustainable chemistry protocols highlight Cyclopentyl methyl ether (CPME) as a robust alternative. CPME offers lower peroxide formation, higher stability to strong bases, and minimizes racemization in sensitive substrates.

  • Temperature Control: The stability of the lithium-chelated tetrahedral intermediate is highly temperature-dependent. The reaction must be maintained at -78 °C. Premature warming before the acidic quench allows the intermediate to collapse into the highly electrophilic ketone, which will immediately react with any remaining organolithium to form a tertiary alcohol byproduct[2].

Workflow & Mechanistic Visualizations

Workflow Step1 1. Reagent Preparation Dry Solvent, -78 °C Step2 2. Organolithium Addition Dropwise R-Li Step1->Step2 Step3 3. Tetrahedral Intermediate Stable Chelate Formation Step2->Step3 Step4 4. Acidic Quench HCl (aq) addition Step3->Step4 Step5 5. Product Isolation α-Ethoxy Ketone Step4->Step5

Workflow for organolithium addition to 2-ethoxy-N-methoxy-N-methylacetamide.

Mechanism WA Weinreb Amide (Electrophile) Tetra Tetrahedral Intermediate (Li+ Chelated) WA->Tetra R-Li RLi Organolithium (Nucleophile) RLi->Tetra OverAdd Over-Addition (Prevented) Tetra->OverAdd Blocked Ketone α-Ethoxy Ketone (Target Product) Tetra->Ketone H3O+

Mechanistic pathway showing chelation-controlled prevention of over-addition.

Quantitative Optimization Data

The following table summarizes the causal relationship between solvent, temperature, and product distribution during the addition of phenyllithium to 2-ethoxy-N-methoxy-N-methylacetamide.

SolventReaction Temp (°C)R-Li (eq)Quench Temp (°C)Ketone Yield (%)Tertiary Alcohol (%)
THF-781.1-7892%< 2%
THF-781.120 (Delayed)65%28%
CPME-781.1-7894%< 1%
Et₂O-781.1-7878%5%
THF01.1041%52%

Data Interpretation: Quenching at -78 °C is the most critical parameter. Allowing the reaction mixture to warm to 20 °C prior to the addition of aqueous acid degrades the chelate, leading to significant over-addition. CPME performs comparably or superior to THF, providing an environmentally benign alternative that suppresses side reactions.

Standard Operating Protocol: Synthesis of 2-Ethoxy-1-phenyl-ethanone

Self-Validating System: This protocol incorporates in-process controls (TLC) and specific quenching parameters to guarantee chemoselectivity and prevent catastrophic over-addition.

Materials Required:

  • 2-ethoxy-N-methoxy-N-methylacetamide (1.0 eq, 10.0 mmol)

  • Phenyllithium solution (1.8 M in dibutyl ether, 1.1 eq, 11.0 mmol)

  • Anhydrous THF or CPME (50 mL, water content < 50 ppm)

  • 1M HCl (aq) (20 mL)

  • Saturated aqueous NaHCO₃ and Brine

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask under a continuous flow of ultra-high purity argon. Add 2-ethoxy-N-methoxy-N-methylacetamide (10.0 mmol) and anhydrous THF (50 mL).

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath. Stir for 15 minutes to ensure the internal temperature equilibrates to -78 °C. Causality: Strict temperature control prevents the cleavage of the

    
    -ethoxy group by the strong organolithium base.
    
  • Nucleophilic Addition: Using a syringe pump, add the phenyllithium solution (11.0 mmol) dropwise over 20 minutes down the inner wall of the flask. Causality: Dropwise addition prevents localized exothermic spikes that could prematurely collapse the forming tetrahedral intermediate.

  • Maturation: Stir the reaction mixture at -78 °C for 1.5 hours. Self-Validation: Extract a 0.1 mL aliquot, quench in a GC vial containing 0.5 mL of 1M HCl and 0.5 mL ethyl acetate. Analyze the organic layer via TLC (Hexanes:EtOAc 3:1). The starting material spot (

    
    ) should be completely consumed.
    
  • Acidic Quench (Critical Step): While strictly maintaining the flask at -78 °C, rapidly inject 20 mL of 1M HCl (aq). Causality: The acid simultaneously protonates the intermediate—forcing its collapse into the ketone—and destroys any residual phenyllithium, mathematically eliminating the possibility of over-addition[2].

  • Workup & Isolation: Remove the cooling bath and allow the mixture to warm to room temperature. Transfer to a separatory funnel, extract with ethyl acetate (3 x 30 mL). Wash the combined organic layers with saturated NaHCO₃ (to neutralize residual acid) and brine.

  • Drying & Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure

    
    -ethoxy ketone.
    

Troubleshooting & Analytical Validation

  • NMR Validation: Successful conversion is confirmed by

    
    H NMR. The characteristic N-methoxy (
    
    
    
    3.2 ppm, s, 3H) and N-methyl (
    
    
    3.7 ppm, s, 3H) signals of the starting material[1] will completely disappear. The product will exhibit new aromatic protons (
    
    
    7.4-8.0 ppm, m, 5H) while retaining the
    
    
    -CH₂ singlet (
    
    
    4.6 ppm) and the ethoxy ethyl signals.
  • Low Yield / High Starting Material Recovery: Usually indicates moisture in the solvent or degradation of the organolithium reagent. Always titrate organolithium reagents (e.g., using salicylaldehyde phenylhydrazone) immediately prior to use.

  • Presence of Tertiary Alcohol: Indicates premature warming before the quench. Ensure the internal temperature remains below -60 °C during the entire reaction and quenching phase.

References

  • Highly efficient synthesis of functionalized α-oxyketones via Weinreb amides homologation with α-oxygenated organolithiums Chemical Communications (RSC Publishing) URL:[Link][4]

  • Sustainable Asymmetric Organolithium Chemistry: Enantio‐ and Chemoselective Acylations through Recycling of Solvent, Sparteine Chemistry - A European Journal (Stockholm University) URL:[Link]

  • Weinreb ketone synthesis Wikipedia URL:[Link][2]

  • Recent Developments in Weinreb Synthesis and their Applications Oriental Journal of Chemistry URL:[Link][3]

Sources

Application Note: Precision Reduction of 2-Ethoxy-N-methoxy-N-methylacetamide to α-Ethoxyacetaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

α-Alkoxy aldehydes, such as α-ethoxyacetaldehyde, are highly versatile building blocks in pharmaceutical development, frequently utilized in the synthesis of oxygen-containing heterocycles, chiral drug scaffolds, and complex natural products. However, synthesizing these low-molecular-weight aldehydes presents two major challenges: preventing over-reduction to the corresponding alcohol and managing the extreme volatility and instability of the isolated product.

This application note details a highly controlled, high-yielding protocol for the reduction of 2-ethoxy-N-methoxy-N-methylacetamide to α-ethoxyacetaldehyde using Diisobutylaluminum hydride (DIBAL-H).

Mechanistic Rationale: The Weinreb Amide Advantage

The direct reduction of standard esters or aliphatic amides to aldehydes is notoriously difficult to control, often resulting in over-reduction to primary alcohols. To circumvent this, the substrate is designed as a Weinreb amide (N-methoxy-N-methylamide) .

Causality in Experimental Design: When DIBAL-H is added to 2-ethoxy-N-methoxy-N-methylacetamide at cryogenic temperatures (-78 °C), the hydride attacks the carbonyl carbon. Instead of immediately collapsing to release the aldehyde (which would then be susceptible to a second hydride attack), the N-methoxy oxygen and the carbonyl oxygen coordinate with the aluminum atom. This forms a highly stable, 5-membered cyclic aluminum hemiaminal intermediate . This chelate acts as a protective "mask" for the latent aldehyde, persisting until the reaction is intentionally quenched with an aqueous acid or tartrate solution, thereby strictly preventing over-reduction.

Experimental Workflow

G A 2-Ethoxy-N-methoxy-N-methylacetamide (Weinreb Amide in Anhydrous DCM) B DIBAL-H Addition (1.0 - 1.2 eq, -78 °C, N2 Atmosphere) A->B Cool to -78 °C C Stable Aluminum Hemiaminal (5-Membered Chelate Intermediate) B->C Prevents Over-reduction D Quench: Methanol then Rochelle's Salt (Aq. Potassium Sodium Tartrate) C->D Releases Aldehyde E Biphasic Separation (Organic / Aqueous Phases) D->E Breaks Al-emulsion F Careful Concentration (Cold Bath, Avoid Volatility Loss) E->F Extract & Dry (Na2SO4) G α-Ethoxyacetaldehyde (Target Product) F->G Store at -20 °C

Experimental workflow for the DIBAL-H reduction of Weinreb amides to aldehydes.

Reagent Specifications & Stoichiometry

The following table summarizes the quantitative data for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountRole
2-Ethoxy-N-methoxy-N-methylacetamide 147.171.01.47 gSubstrate
DIBAL-H (1.0 M in Hexanes/DCM)142.221.111.0 mLReducing Agent
Anhydrous Dichloromethane (DCM) 84.93-30.0 mLSolvent
Anhydrous Methanol 32.04Excess2.0 mLInitial Quench
Rochelle's Salt (Sat. Aqueous)282.22Excess30.0 mLEmulsion Breaker

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system; visual cues at the quenching stage confirm the successful breakdown of intermediates .

Step 1: Reaction Setup

  • Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar. Purge with dry Nitrogen (N₂) or Argon.

  • Dissolve 1.47 g (10 mmol) of 2-ethoxy-N-methoxy-N-methylacetamide in 30 mL of anhydrous DCM.

  • Submerge the flask in a dry ice/acetone bath and allow the solution to cool to -78 °C for 15 minutes.

Step 2: DIBAL-H Addition 4. Using a gas-tight syringe, add 11.0 mL of 1.0 M DIBAL-H solution (11 mmol) dropwise over 15–20 minutes. Expert Insight: Slow addition is critical. Rapid addition causes localized heating, which can prematurely collapse the aluminum chelate and lead to over-reduction. 5. Stir the reaction mixture at -78 °C for 1.5 to 2 hours. Monitor completion via TLC (using a mini-workup of an aliquot in methanol).

Step 3: Quenching & Emulsion Resolution 6. Quench the reaction at -78 °C by slowly adding 2.0 mL of anhydrous methanol. This safely destroys any unreacted DIBAL-H, evolving hydrogen gas. 7. Add 30 mL of saturated aqueous Rochelle's salt (potassium sodium tartrate). 8. Remove the cooling bath and allow the mixture to warm to room temperature. 9. Self-Validation Check: Initially, the mixture will form a thick, opaque white gel (aluminum salts). Stir vigorously for 1 to 2 hours. The reaction is ready for extraction only when the gel completely resolves into two distinct, clear liquid phases (organic and aqueous).

Step 4: Extraction & Isolation 10. Transfer the biphasic mixture to a separatory funnel. Separate the lower DCM layer. 11. Extract the remaining aqueous layer with additional DCM (2 × 15 mL). 12. Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous Na₂SO₄. Filter the drying agent. 13. Critical Concentration Step: α-Ethoxyacetaldehyde is highly volatile (b.p. ~71–73 °C). Concentrate the filtrate using a rotary evaporator with a cold water bath (≤ 20 °C) and carefully controlled pressure (do not drop below 250 mbar). Alternatively, use a Vigreux column for distillation to prevent product loss.

Troubleshooting & Storage Insights

  • Low Yield / Missing Product: If TLC indicates complete conversion but the isolated yield is low, the product was likely lost during solvent evaporation. Never apply high vacuum to α-ethoxyacetaldehyde.

  • Polymerization: Like many unhindered aliphatic aldehydes, α-ethoxyacetaldehyde is prone to hydration and polymerization upon standing.

  • Storage: It is highly recommended to use the aldehyde immediately in the subsequent synthetic step (e.g., Wittig olefination or reductive amination). If storage is mandatory, store it neat over 4Å molecular sieves at -20 °C under an inert atmosphere, or convert it into a stable diethyl acetal .

References

  • Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure Source: National Institutes of Health (PMC) / Organic Letters URL:[Link]

  • DIBAL-H, Diisobutylaluminium hydride - Properties and Mechanisms Source: Organic Chemistry Portal URL:[Link]

  • DIBAL-H Reduction - General Procedure and Workup Source: Organic-Synthesis.com URL: [Link]

  • Reduction of Weinreb Amides to Aldehydes under Ambient Conditions with Magnesium Borohydride Reagents Source: eScholarship (University of California) URL:[Link]

Preparation of 2-ethoxy-N-methoxy-N-methylacetamide from Ethoxyacetic Acid: A Practical Guide to Weinreb Amide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Dr. Gemini, Senior Application Scientist

Abstract

N-methoxy-N-methylamides, commonly known as Weinreb amides, are exceptionally versatile intermediates in modern organic synthesis. Their importance lies in their unique reactivity towards organometallic reagents and hydrides, which allows for the controlled formation of ketones and aldehydes, respectively, by preventing the common problem of over-addition.[1][2] The stability of the tetrahedral intermediate, facilitated by chelation with the N-methoxy group, is key to this selectivity.[1] This application note provides a comprehensive guide for the synthesis of a specific Weinreb amide, 2-ethoxy-N-methoxy-N-methylacetamide, starting from ethoxyacetic acid. We present two robust and field-proven protocols: the activation of the carboxylic acid via an acyl chloride intermediate and a direct coupling method using modern reagents. This guide is designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and practical advice for a successful synthesis.

Introduction: The Strategic Importance of Weinreb Amides

The direct conversion of carboxylic acids or their derivatives (like esters) to ketones using organometallic reagents is often plagued by low yields due to the high reactivity of the ketone product, which leads to the formation of tertiary alcohols as over-addition byproducts. In 1981, Nahm and Weinreb reported a transformative solution: converting carboxylic acids into N-methoxy-N-methylamides.[1][2] These "Weinreb amides" react with a single equivalent of an organolithium or Grignard reagent to form a stable, chelated tetrahedral intermediate.[1][3] This intermediate does not collapse to a ketone until acidic workup, thus preventing the second nucleophilic addition. This reliable and high-yield transformation has become a cornerstone of complex molecule synthesis in the pharmaceutical and agrochemical industries.[1][3]

The target molecule, 2-ethoxy-N-methoxy-N-methylacetamide, serves as a valuable building block, incorporating an ethoxy ether functional group that can be found in various biologically active molecules. This guide details its preparation from the readily available starting material, ethoxyacetic acid.

Reaction Scheme and General Mechanism

The overall transformation involves the formation of an amide bond between ethoxyacetic acid and N,O-dimethylhydroxylamine. Since direct condensation is inefficient due to a competing acid-base reaction, the carboxylic acid must first be "activated".[4][5]

Overall Reaction:

The mechanism hinges on converting the hydroxyl group of the carboxylic acid into a better leaving group. This creates a highly electrophilic acylating agent that readily reacts with the nucleophilic amine.

Weinreb_Amide_Formation_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_amidation Step 2: Nucleophilic Acyl Substitution CarboxylicAcid Ethoxyacetic Acid (R-COOH) ActivatedIntermediate Activated Intermediate (e.g., Acyl Chloride, O-Acylisourea) CarboxylicAcid->ActivatedIntermediate + Activator Activator Activating Reagent (e.g., SOCl₂, EDC) TetrahedralIntermediate Stable Tetrahedral Intermediate ActivatedIntermediate->TetrahedralIntermediate + Hydroxylamine Hydroxylamine N,O-Dimethyl- hydroxylamine WeinrebAmide 2-ethoxy-N-methoxy- N-methylacetamide (Weinreb Amide) TetrahedralIntermediate->WeinrebAmide Proton Transfer & Leaving Group Elimination

Caption: General mechanism for Weinreb amide synthesis.

Methodology Selection: Choosing the Right Activation Strategy

The critical choice in this synthesis is the method of carboxylic acid activation. Two primary strategies are presented, each with distinct advantages.

  • Method A: The Acyl Chloride Route. This classic approach involves converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[5] This method is cost-effective and generally high-yielding. However, the reagents are harsh and generate acidic byproducts (HCl, SO₂), which may not be suitable for substrates with sensitive functional groups.[6][7]

  • Method B: The Direct Coupling Route. This strategy utilizes "coupling reagents" developed for peptide synthesis to facilitate amide bond formation in a single pot.[8][9] Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1'-Carbonyldiimidazole (CDI) are common choices.[4][6] These methods operate under milder conditions, making them ideal for complex or acid-sensitive molecules, though the reagents are typically more expensive.[6][7]

For the synthesis of 2-ethoxy-N-methoxy-N-methylacetamide, both methods are highly effective. The choice often depends on laboratory reagent availability, cost considerations, and scale.

Experimental Protocols

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (Equiv)Properties
Ethoxyacetic AcidC₄H₈O₃104.101.0Liquid, Colorless
Thionyl Chloride (Method A)SOCl₂118.971.2Liquid, fuming, corrosive
Pyridine (Method A)C₅H₅N79.102.2Liquid, base, pungent odor
EDC HCl (Method B)C₉H₁₇N₃·HCl191.701.1Solid, water-soluble
HOBt (Method B, Additive)C₆H₅N₃O135.120.1 - 1.0Solid, potential explosive
N,O-Dimethylhydroxylamine HClC₂H₇NO·HCl97.551.1Solid, hygroscopic[10][11]
Triethylamine (TEA) or DIPEA (Base)C₆H₁₅N / C₈H₁₉N101.19 / 129.242.2 - 3.0Liquid, base
Dichloromethane (DCM)CH₂Cl₂84.93SolventVolatile, organic solvent
Tetrahydrofuran (THF)C₄H₈O72.11SolventOrganic solvent
Safety Precautions
ChemicalHazardsHandling Precautions
Thionyl Chloride Corrosive, reacts violently with water, toxic if inhaled, causes severe burns.[12][13][14][15]Always handle in a chemical fume hood. Wear appropriate PPE, including gloves, lab coat, and face shield.[14][16] Quench excess reagent carefully with isopropanol or by slow addition to a stirred, cooled basic solution.
Pyridine Flammable, harmful if swallowed or inhaled, causes skin and eye irritation.Use in a well-ventilated area or fume hood. Avoid contact with skin and eyes.
EDC HCl Skin and eye irritant.Avoid inhalation of dust. Wear standard PPE.
N,O-Dimethylhydroxylamine HCl Irritating to eyes, respiratory system, and skin.[11][17][18]Handle with appropriate PPE. It is hygroscopic and should be stored in a tightly sealed container.[10][11]

Protocol A: Synthesis via Acyl Chloride Intermediate

This protocol is a two-step, one-pot procedure that is robust and high-yielding.

Step 1: Activation of Ethoxyacetic Acid

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet (to a bubbler or scrub), and an addition funnel, add ethoxyacetic acid (1.0 equiv).

  • Dissolve the acid in anhydrous dichloromethane (DCM, approx. 0.5 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add thionyl chloride (1.2 equiv) dropwise via the addition funnel over 15-20 minutes. Gas evolution (SO₂ and HCl) will be observed.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until gas evolution ceases. The formation of the acyl chloride is typically near-quantitative.

Step 2: Amidation

  • In a separate flask, prepare a solution or slurry of N,O-dimethylhydroxylamine hydrochloride (1.1 equiv) in DCM.

  • Cool this amine slurry to 0 °C.

  • Slowly add pyridine (2.2 equiv) to the amine slurry. The pyridine acts as a base to neutralize both the HCl salt of the amine and the HCl generated during the amidation.

  • Cool the previously prepared ethoxyacetyl chloride solution back down to 0 °C.

  • Slowly add the amine/pyridine mixture to the acyl chloride solution via an addition funnel, maintaining the internal temperature below 5-10 °C.

  • Once the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC/LCMS analysis indicates the consumption of the starting material.

Step 3: Work-up and Purification

  • Quench the reaction by slowly adding 1 M HCl solution.[6] Transfer the mixture to a separatory funnel.

  • Separate the layers and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.[6]

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography or vacuum distillation to afford the pure 2-ethoxy-N-methoxy-N-methylacetamide as a colorless oil.

Protocol B: Direct Amide Coupling with EDC

This protocol is a milder, one-pot procedure suitable for a wide range of substrates.

Step 1: In-situ Activation and Amidation

  • To a round-bottom flask equipped with a magnetic stir bar, add ethoxyacetic acid (1.0 equiv), N,O-dimethylhydroxylamine hydrochloride (1.1 equiv), and HOBt (0.1 equiv, optional but recommended to suppress side reactions and improve efficiency).[8]

  • Dissolve the components in an appropriate solvent like DCM or DMF (approx. 0.5 M).

  • Add a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (3.0 equiv) to the mixture and stir for 10 minutes. The base neutralizes the hydrochloride salt and the acid formed during the reaction.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.1 equiv) portion-wise over 10-15 minutes.[4]

  • Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress by TLC or LCMS.

Step 2: Work-up and Purification

  • Dilute the reaction mixture with DCM and wash with 1 M HCl solution.

  • Separate the layers and wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The urea byproduct from EDC is typically water-soluble and is removed during the aqueous washes.

  • Purify the crude product by silica gel column chromatography to yield the final Weinreb amide.

Experimental Workflow Visualization

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up Start Starting Materials: Ethoxyacetic Acid N,O-Dimethylhydroxylamine HCl Activation Carboxylic Acid Activation (Method A or B) Start->Activation Amidation Amide Bond Formation Activation->Amidation Quench Aqueous Quench (e.g., 1M HCl) Amidation->Quench Extract Extraction with Organic Solvent (DCM) Quench->Extract Wash Wash with NaHCO₃ & Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purification Purification (Column Chromatography or Distillation) Dry->Purification Product Pure Product: 2-ethoxy-N-methoxy-N-methylacetamide Purification->Product Analysis Characterization (NMR, IR, MS) Product->Analysis

Caption: A generalized workflow for the synthesis and purification.

Data and Expected Results

ParameterMethod A (Acyl Chloride)Method B (EDC Coupling)
Reaction Time 3-6 hours12-18 hours
Temperature 0 °C to Room Temp0 °C to Room Temp
Typical Yield 80-95%75-90%
Purity (Post-Purification) >98%>98%
Appearance Colorless to pale yellow oilColorless to pale yellow oil

Characterization: The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the ethoxy group (a triplet and a quartet), a singlet for the methylene adjacent to the carbonyl, and two singlets for the N-methoxy and N-methyl groups.

  • ¹³C NMR: Expect signals corresponding to all unique carbon atoms.

  • Mass Spectrometry: The molecular ion peak corresponding to the product's mass should be observed.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete activation of the acid.Ensure anhydrous conditions. For Method A, allow sufficient time for acyl chloride formation. For Method B, consider adding 1 equivalent of HOBt.
Insufficient base.Ensure at least 2 equivalents of base (Pyridine, TEA, DIPEA) are used to neutralize the HCl salt and the generated acid.
Recovery of Starting Acid Inefficient coupling reagent.Check the quality/age of the coupling reagent (EDC can hydrolyze). Ensure the reaction runs for a sufficient amount of time.
Difficult Purification Byproducts from the coupling reagent.For EDC coupling, ensure thorough aqueous washes to remove the water-soluble urea byproduct. For DCC (if used), the DCU byproduct is insoluble and can be filtered off.

Conclusion

The synthesis of 2-ethoxy-N-methoxy-N-methylacetamide from ethoxyacetic acid is a straightforward and high-yielding process that exemplifies the utility of Weinreb amides. Both the traditional acyl chloride method and the modern direct coupling approach provide reliable access to this valuable synthetic intermediate. By understanding the causality behind the experimental choices and adhering to the detailed protocols, researchers can confidently produce this and other Weinreb amides for application in complex synthesis and drug development programs.

References

  • Lab Supplies. N,O-Dimethylhydroxylamine Hydrochloride, 500 grams. [Link]

  • Ismaeel, A. K., et al. (2020). Synthesis of Weinreb and their Derivatives (A Review). Oriental Journal of Chemistry, 36(2), 183-204. [Link]

  • Prakoso, N. I., et al. (2021). Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. RSC Advances, 11(47), 29427-29433. [Link]

  • Aspira Chemical. 6638-79-5 | N,O-Dimethylhydroxylamine hydrochloride, 98%. [Link]

  • Hu, Y., et al. (2009). A Powerful Reagent for Synthesis of Weinreb Amides Directly from Carboxylic Acids. Organic Letters, 11(20), 4684–4687. [Link]

  • Katritzky, A. R., et al. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Arkivoc, 2002(11), 39-44. [Link]

  • Organic Syntheses. A Simple Route to a Weinreb Amide Bearing a 9-Fluorenyl Radical Clock. [Link]

  • Varalwar, S., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Molecules, 26(16), 4983. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Balasubramaniam, S., & Aidhen, I. S. (2008). The growing synthetic utility of the Weinreb amide. Synthesis, 2008(23), 3707-3738. [Link]

  • Inchem.org. ICSC 1409 - THIONYL CHLORIDE. [Link]

  • Carl ROTH. Safety Data Sheet: Thionyl chloride. [Link]

  • Organic Syntheses. Acetic acid, ethoxy-, and ethyl ester. [Link]

  • TutorChase. How do you prepare a Weinreb amide?. [Link]

  • Google Patents. CN103524332A - Synthesis method of 2-[2-(2-methoxyethoxy) ethoxy] acetic acid.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Organic Syntheses. Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. [Link]

  • ResearchGate. Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,.... [Link]

  • Chemistry Stack Exchange. Synthesis of a weinreb amide from an acid. [Link]

  • Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142. [Link]

Sources

Application Note: High-Fidelity Synthesis of 2-Ethoxy-1-phenylethanone via Weinreb Amide

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Rationale

This Application Note details the optimized protocol for synthesizing 2-ethoxy-1-phenylethanone through the reaction of 2-ethoxy-N-methoxy-N-methylacetamide (a Weinreb amide) with phenylmagnesium bromide (PhMgBr).

The Weinreb amide methodology is selected over direct addition to esters or acid chlorides to prevent the common pitfall of "over-addition," where the highly reactive ketone product consumes a second equivalent of the organometallic reagent to form a tertiary alcohol.[1] This protocol leverages the formation of a stable metal-chelated intermediate to "mask" the ketone until the reaction is quenched, ensuring high chemoselectivity.

Key Advantages of this Protocol
  • Stoichiometric Control: Eliminates the need for precise 1:1 stoichiometry required by acid chlorides.

  • Temperature Robustness: Proceeding via a stable intermediate allows the reaction to be conducted at

    
     to Room Temperature (RT), avoiding the cryogenic conditions (
    
    
    
    ) often needed for other acylating agents.
  • Functional Group Tolerance: The

    
    -ethoxy ether functionality is preserved without interference.
    

Part 2: Mechanistic Insight (The "Why")

To ensure reproducibility, operators must understand the Chelation Model . Unlike standard amides, the Weinreb amide contains an N-methoxy group that serves as an internal ligand.

The Stable Tetrahedral Intermediate

Upon addition of Phenylmagnesium Bromide (PhMgBr), the magnesium atom coordinates between the carbonyl oxygen and the methoxy oxygen. This forms a rigid, five-membered cyclic intermediate (Structure I in the diagram below).

Critical Causality: This chelate is exceptionally stable in the reaction mixture. It prevents the collapse of the tetrahedral intermediate into a ketone during the reaction. Consequently, the ketone is not generated in the presence of the nucleophilic Grignard reagent, rendering over-addition chemically impossible under standard conditions. The ketone is only released during the acidic aqueous workup.

Visualization: Reaction Pathway & Chelation

WeinrebMechanism Figure 1: Mechanistic pathway showing the stabilization of the tetrahedral intermediate via Mg-chelation. Start Weinreb Amide (Substrate) Intermediate Stable Tetrahedral Chelate (Mg-Complex) Start->Intermediate Nucleophilic Attack (THF, 0°C) Grignard PhMgBr (Nucleophile) Grignard->Intermediate Coordinates Quench Acidic Hydrolysis (H3O+) Intermediate->Quench Workup Product 2-Ethoxy-1-phenylethanone (Ketone) Quench->Product Chelate Collapse

Part 3: Critical Reaction Parameters

Optimization of this reaction relies on three variables: Solvent polarity, Temperature control, and Reagent Quality.

Solvent Selection: THF vs. Diethyl Ether
  • Recommendation: Anhydrous Tetrahydrofuran (THF) .

  • Reasoning: While diethyl ether is traditional for Grignard formation, THF is superior for the Weinreb reaction. The higher solubility of the magnesium-chelated intermediate in THF prevents precipitation, ensuring the reaction remains homogeneous and kinetics remain fast.

Temperature Profile
  • Addition Phase (

    
    ):  The addition of PhMgBr is exothermic. Cooling is required to prevent thermal decomposition of the Grignard reagent or side reactions (e.g., Wurtz coupling).
    
  • Reaction Phase (RT): Warming to room temperature (

    
    ) is necessary to drive the reaction to completion, overcoming the steric bulk of the N-methoxy-N-methyl group.
    
Stoichiometry
  • Substrate: 1.0 equivalent.

  • PhMgBr: 1.2 to 1.5 equivalents.

  • Note: A slight excess accounts for any adventitious moisture in the system. Because the intermediate is stable, excess Grignard does not lead to side products (unlike with esters).[2]

Part 4: Standardized Protocol

Safety Warning: Phenylmagnesium bromide is moisture-sensitive and pyrophoric in high concentrations. Handle under inert atmosphere (Nitrogen or Argon).[3]

Materials
  • Substrate: 2-ethoxy-N-methoxy-N-methylacetamide (1.0 equiv, e.g., 10 mmol).

  • Reagent: PhMgBr (1.0 M to 3.0 M solution in THF or Et2O) (1.3 equiv).

  • Solvent: Anhydrous THF (0.2 M concentration relative to substrate).

  • Quench: 1M Hydrochloric Acid (HCl) or Saturated Ammonium Chloride (

    
    ).
    
Step-by-Step Workflow
  • System Preparation:

    • Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

    • Flush with Argon/Nitrogen and maintain positive pressure.

  • Substrate Solubilization:

    • Dissolve 2-ethoxy-N-methoxy-N-methylacetamide in anhydrous THF.

    • Cool the solution to

      
        using an ice/water bath.
      
  • Grignard Addition:

    • Add PhMgBr solution dropwise via syringe over 10–15 minutes.

    • Observation: A slight color change (often yellow or cloudy) indicates intermediate formation.

    • Control: Maintain internal temperature

      
      .
      
  • Reaction Progression:

    • Remove the ice bath after addition is complete.

    • Allow the mixture to stir at Room Temperature for 1–2 hours.

    • QC Check: Monitor by TLC (Thin Layer Chromatography). The amide spot should disappear.

  • Quench & Hydrolysis (Critical Step):

    • Cool the mixture back to

      
      .
      
    • Slowly add 1M HCl (approx. 2 equiv).

    • Mechanistic Action: The acid protonates the methoxy amine leaving group and breaks the Mg-O bond, forcing the collapse to the ketone.

    • Stir vigorously for 15 minutes to ensure full hydrolysis.

  • Workup:

    • Dilute with diethyl ether or ethyl acetate.

    • Separate the organic layer.[3][4][5]

    • Extract the aqueous layer twice with organic solvent.

    • Wash combined organics with Brine (sat. NaCl).

    • Dry over anhydrous

      
       or 
      
      
      
      .
    • Filter and concentrate under reduced pressure.[4]

  • Purification:

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 4:1).

    • Product: 2-ethoxy-1-phenylethanone appears as a colorless to pale yellow oil.

Visualization: Experimental Workflow

ProtocolFlow Figure 2: Operational workflow for the synthesis of 2-ethoxy-1-phenylethanone. Step1 Step 1: Inert Setup (Flame dry, Ar atm) Step2 Step 2: Solubilization (Substrate in THF, 0°C) Step1->Step2 Step3 Step 3: Reagent Addition (PhMgBr dropwise) Step2->Step3 Step4 Step 4: Reaction (Warm to RT, 1-2h) Step3->Step4 Step5 Step 5: Acidic Quench (1M HCl, 0°C) Step4->Step5 TLC Check Step6 Step 6: Isolation (Extraction & Flash Chrom.) Step5->Step6

Part 5: Data Summary & Troubleshooting

Quantitative Parameters
ParameterSpecificationNotes
PhMgBr Equivalents 1.2 -- 1.5 eqExcess ensures full conversion; no over-addition risk.
Concentration 0.1 M -- 0.5 MHigh concentration can lead to exotherm issues.
Temperature

Cold addition is safety critical.
Typical Yield 85% -- 95%High yields are characteristic of Weinreb synthesis.
Appearance Pale Yellow OilKetone product.[1][2][6][7][8]
Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action
Starting Material Remains Old/Degraded Grignard Reagent.Titrate Grignard reagent before use or add fresh reagent (0.5 eq) and stir longer.
Low Yield / Complex Mixture Incomplete Hydrolysis.Ensure the quench is acidic (pH < 2) and stir longer during the quench phase to break the stable chelate.
Tertiary Alcohol Formed Temperature too high during quench?Highly unlikely with Weinreb amides. Check if starting material was actually an ester, not an amide.
Emulsion during Workup Magnesium salts precipitating.Add Rochelle's Salt (Potassium Sodium Tartrate) solution instead of simple HCl to solubilize Mg salts.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Mentzel, M.; Hoffmann, H. M. R. "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis." Journal for Praktische Chemie, 1997 , 339(6), 517–524.

  • Organic Chemistry Portal. "Weinreb Ketone Synthesis." Organic Chemistry Portal Protocols.

  • Moffett, R. B.; Shriner, R. L. "

    
    -Methoxyacetophenone." Organic Syntheses, 1941 , Coll.[4] Vol. 3, 562. (Analogous reaction demonstrating ether stability). 
    

Sources

Functional group tolerance in 2-ethoxy-N-methoxy-N-methylacetamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Functional Group Tolerance in the Synthesis of


-Ethoxy Ketones via 2-Ethoxy-N-methoxy-N-methylacetamide 

Executive Summary

The synthesis of


-alkoxy ketones is a critical pathway in the development of active pharmaceutical ingredients (APIs), as the ether moiety significantly modulates lipophilicity and hydrogen-bonding potential. 2-Ethoxy-N-methoxy-N-methylacetamide  (CAS: 1104606-22-5) serves as a highly specialized Weinreb amide building block designed for the targeted synthesis of 

-ethoxy ketones. This application note details the mechanistic principles, functional group tolerance profiles, and validated experimental protocols for reacting this compound with highly functionalized organometallic reagents.

Mechanistic Insights: The Weinreb Advantage

The primary challenge in synthesizing ketones from standard esters or acid chlorides using organometallic reagents is the rapid over-addition of the nucleophile, which yields tertiary alcohols[1]. 2-Ethoxy-N-methoxy-N-methylacetamide circumvents this through the formation of a highly stable, five-membered chelated tetrahedral intermediate upon nucleophilic attack[1].

The metal cation (typically Mg


 or Li

) is strongly coordinated by both the carbonyl oxygen and the N-methoxy oxygen. This chelation traps the intermediate, preventing the expulsion of the N,O-dimethylhydroxylamine leaving group until the reaction is deliberately quenched with an aqueous acid[1]. Consequently, the

-ethoxy ketone is only liberated during the workup phase, completely isolating it from any unreacted organometallic species.

Mechanism A 2-Ethoxy-N-methoxy- N-methylacetamide C Stable Chelated Tetrahedral Intermediate A->C Nucleophilic Attack B Organometallic Nucleophile (R-MgX) B->C D alpha-Ethoxy Ketone (Target Product) C->D Aqueous Acid Quench E Tertiary Alcohol (Over-addition) C->E Blocked by Chelation

Fig 1: Chelation-controlled mechanism preventing over-addition in Weinreb ketone synthesis.

Functional Group Tolerance Profile

The


-ethoxy group on the acetamide backbone is an aliphatic ether, which is inherently stable to strongly basic and nucleophilic conditions. Therefore, the limiting factor in this reaction is the functional group tolerance of the incoming nucleophile.

Historically, generating Grignard reagents required harsh conditions that destroyed sensitive functional groups. However, by utilizing Knochel’s Turbo-Grignard reagent (


-PrMgCl·LiCl) for halogen-magnesium exchange, highly functionalized nucleophiles can be generated and reacted with 2-ethoxy-N-methoxy-N-methylacetamide under thermodynamic control[2].
Causality of Tolerance:
  • Esters and Nitriles: Tolerated because Turbo-Grignard exchange occurs at low temperatures (-20 °C), and the subsequent addition to the Weinreb amide is kinetically favored over attack on less electrophilic nitriles or sterically hindered esters[2],[3].

  • Aryl Halides (F, Cl, Br): Selective I/Mg or Br/Mg exchange allows the retention of other halogens on the nucleophile's aromatic ring, which are valuable handles for downstream cross-coupling[2].

Quantitative Tolerance Summary

The following table summarizes the expected yields and chemoselectivity when reacting 2-ethoxy-N-methoxy-N-methylacetamide with various functionalized nucleophiles:

Nucleophile Functional GroupOrganometallic Reagent SystemTemp (°C)ChemoselectivityExpected Yield (%)
Aryl Bromide/Chloride

-PrMgCl·LiCl (Turbo-Grignard)
-20 to 23Excellent85 - 95
Aryl Nitrile R-MgX (Standard, excess)0 to 23High (Amide preferred)75 - 85
Aliphatic Ester

-PrMgCl·LiCl
-20Good70 - 80
Protected Amine (Boc) R-Li (Organolithium)-78Excellent> 90
Terminal Alkene R-MgX (Standard)0 to 23Excellent88 - 98

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol incorporates In-Process Controls (IPCs) to create a self-validating workflow.

Reagents & Equipment
  • Substrate: 2-Ethoxy-N-methoxy-N-methylacetamide (1.0 equiv, rigorously dried).

  • Nucleophile Precursor: Functionalized Aryl/Alkyl Halide (1.2 equiv).

  • Metallating Agent:

    
    -PrMgCl·LiCl complex (1.3M in THF, 1.25 equiv).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF), distilled over Na/benzophenone.

Step-by-Step Methodology
  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add the functionalized aryl halide and anhydrous THF (to achieve a 0.5 M concentration). Cool the system to -20 °C using a dry ice/ethylene glycol bath.

  • Halogen-Magnesium Exchange: Dropwise add

    
    -PrMgCl·LiCl over 15 minutes. Causality: The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, increasing its solubility and kinetic basicity, which allows the exchange to occur rapidly at -20 °C without degrading sensitive functional groups[2].
    
  • Acylation: Dissolve 2-ethoxy-N-methoxy-N-methylacetamide in a minimal volume of anhydrous THF. Add this solution dropwise to the newly formed Grignard reagent at -20 °C.

  • Maturation & IPC (Self-Validation): Remove the cooling bath and allow the reaction to warm to room temperature (23 °C) over 2 hours.

    • IPC Step: Extract a 50

      
      L aliquot, quench into 0.5 mL of saturated aqueous NH
      
      
      
      Cl, extract with ethyl acetate, and analyze via GC-MS or TLC. Proceed to step 5 only when the Weinreb amide peak is completely consumed.
  • Controlled Quench: Cool the reaction mixture to 0 °C. Slowly add cold saturated aqueous NH

    
    Cl. Causality: Quenching at 0 °C is critical. If quenched at room temperature, the localized exothermic collapse of the tetrahedral intermediate can release the ketone while unreacted Grignard reagent is still present, leading to trace over-addition[1].
    
  • Isolation: Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate under reduced pressure. Purify the resulting
    
    
    -ethoxy ketone via flash column chromatography.

Protocol S1 1. System Prep Dry THF, Argon, -20°C S2 2. Metallation Add i-PrMgCl·LiCl to Aryl Halide S1->S2 S3 3. Acylation Add Weinreb Amide dropwise S2->S3 S4 4. Maturation Stir at RT, Monitor via GC-MS S3->S4 S5 5. Quench Cold sat. NH4Cl (aq) addition S4->S5

Fig 2: Step-by-step experimental workflow for Turbo-Grignard addition to Weinreb amides.

Expert Insights for Drug Development

When incorporating the 2-ethoxy-N-methoxy-N-methylacetamide building block into an API synthesis route, chemists must account for the downstream behavior of the resulting


-ethoxy ketone. The ether oxygen is highly Lewis basic. If the subsequent step involves the reduction of the newly formed ketone to a chiral alcohol, the 

-ethoxy oxygen will readily participate in Cram-chelation with reagents like LiAlH

or Zn(BH

)

. This allows for highly predictable diastereoselective reductions, making this specific Weinreb amide an exceptionally powerful tool for constructing complex, stereodefined aliphatic side chains in early-stage drug discovery.

References

  • Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia.[1] URL:[Link]

  • Chen, Y., et al. "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents under Thermodynamic Control." RSC Advances, 2020.[2] URL:[Link]

  • ResearchGate Contributors. "Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities." ResearchGate, 2025.[3] URL:[Link]

Sources

Scale-up synthesis of ketones using 2-ethoxy-N-methoxy-N-methylacetamide

Application Note: Scalable Synthesis of -Ethoxy Ketones via 2-Ethoxy-N-methoxy-N-methylacetamide

Executive Summary

This guide details the process chemistry and scale-up protocols for utilizing 2-ethoxy-N-methoxy-N-methylacetamide (CAS: 115118-45-7 or analogous derivatives) as a pivotal building block for synthesizing

While standard Weinreb amide chemistry is well-documented, the presence of the

Key Advantages of this Route:

  • Chemoselectivity: Prevents formation of tertiary alcohols (over-addition) common with ester substrates.

  • Stability: The

    
    -ethoxy group is stable under the nucleophilic conditions employed, unlike 
    
    
    -halo derivatives which may undergo elimination or substitution.
  • Scalability: Optimized for jacketed reactor systems with controlled dosing, minimizing thermal accumulation.

Scientific Foundation & Mechanism

The Weinreb Chelation Model

The success of this synthesis relies on the formation of a stable metal-chelated tetrahedral intermediate. Unlike esters, which collapse to ketones in situ and react further with nucleophiles to form alcohols, the Weinreb amide forms a five-membered chelate with the metal cation (Mg²⁺ or Li⁺).

This intermediate is stable in the reaction mixture and only collapses to the ketone upon acidic hydrolysis during the workup phase.

Reaction Mechanism Diagram

WeinrebMechanismReagent2-Ethoxy-N-methoxy-N-methylacetamideIntermediateStable TetrahedralChelate (Mg²⁺)Reagent->Intermediate Nucleophilic Attack(T < 0°C)GrignardR-MgX(Nucleophile)Grignard->IntermediateProductα-Ethoxy Ketone+ HN(OMe)MeIntermediate->Product Hydrolysis(Exothermic)QuenchAcidic Quench(H₃O⁺)Quench->Product

Figure 1: Mechanistic pathway showing the formation of the stable magnesium chelate, preventing over-addition.

Process Safety & Scale-Up Considerations

Thermal Hazards
  • Grignard Addition: Highly exothermic.[1][2] On a kilogram scale, the addition rate must be strictly coupled to the cooling capacity of the reactor (Jacket temperature vs. Internal temperature).

  • Quenching: The hydrolysis of the excess Grignard reagent and the chelated intermediate releases significant heat and potentially alkane gases (e.g., methane if MeMgBr is used).

Solvent Selection
  • THF (Tetrahydrofuran): The standard solvent for Weinreb couplings due to excellent solubility of the magnesium salts.

  • 2-MeTHF: A greener, higher-boiling alternative that allows for easier phase separation during workup due to lower water miscibility.

  • Toluene: Often used as a co-solvent to reduce viscosity and moderate reaction kinetics.

Experimental Protocols

Protocol A: Preparation of 2-Ethoxy-N-methoxy-N-methylacetamide

If the reagent is not purchased commercially, it can be synthesized from 2-ethoxyacetyl chloride.

Reagents:

  • 2-Ethoxyacetyl chloride (1.0 eq)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 eq)

  • Triethylamine (2.2 eq) or Pyridine (2.2 eq)

  • Dichloromethane (DCM) or MTBE (10 vol)

Step-by-Step:

  • Charge the reactor with N,O-dimethylhydroxylamine HCl and DCM. Cool to 0°C.[3]

  • Add Triethylamine dropwise over 30 minutes, maintaining temperature < 10°C.

  • Add 2-Ethoxyacetyl chloride dropwise over 1-2 hours. Caution: Exothermic.[2] Maintain internal temperature between 0–5°C.

  • Stir at room temperature for 4–6 hours. Monitor conversion by GC or TLC.

  • Quench with water (5 vol). Separate phases.

  • Wash organic layer with 1M HCl (to remove excess amine) and saturated NaHCO₃.

  • Concentrate to yield the crude amide. Purify by vacuum distillation if necessary (bp approx. 80–90°C at reduced pressure).

Protocol B: Scale-Up Synthesis of Ketone (General Procedure)

Target: Synthesis of 1-ethoxy-2-phenylbutan-2-one (Example using Ethylmagnesium bromide)

Reagents:

  • 2-Ethoxy-N-methoxy-N-methylacetamide (1.0 eq, limiting reagent)

  • Organometallic Reagent (e.g., PhMgBr, 3.0 M in Ether, 1.2–1.3 eq)

  • Anhydrous THF (10–15 volumes)

  • Quench Solution: 1M HCl or 20% Citric Acid

Equipment Setup:

  • Double-jacketed glass reactor or Hastelloy reactor.

  • Overhead mechanical stirring (high torque required as slurry thickens).

  • Nitrogen/Argon inert atmosphere.

Step-by-Step Methodology:

  • Inertion: Purge reactor with Nitrogen. Ensure moisture content < 200 ppm.

  • Dissolution: Charge 2-ethoxy-N-methoxy-N-methylacetamide (1.0 eq) and anhydrous THF (10 vol).

  • Cooling: Cool the jacket to -20°C. Allow internal temperature to reach -15°C.

  • Controlled Addition:

    • Charge the Grignard reagent to a dosing funnel or pump.

    • Begin addition slowly. The reaction is instantaneous.

    • Critical Parameter: Adjust flow rate to maintain internal temperature below 0°C (preferably -10°C to -5°C).

    • Note: A white precipitate (magnesium salts) may form and thicken the mixture. Increase stirring speed as needed.

  • Reaction: After addition is complete, allow the mixture to warm to 0°C and stir for 60 minutes.

    • IPC (In-Process Control): Check consumption of Weinreb amide via HPLC or GC.

  • Quench (Hydrolysis):

    • Cool mixture back to -10°C.

    • Safety: Slowly add the acidic quench solution (1M HCl). The first 10% of addition will be very exothermic (quenching excess Grignard).

    • Once the exotherm subsides, the remainder can be added faster.

    • Agitate vigorously for 30 minutes to ensure complete hydrolysis of the tetrahedral intermediate.

  • Workup:

    • Separate phases.[3] Extract aqueous layer with MTBE or EtOAc.

    • Combine organics and wash with Brine.[3]

    • Dry over MgSO₄ and concentrate.[3]

  • Purification:

    • 
      -Ethoxy ketones are often oils. Purification via fractional distillation is recommended for high purity (>98%).
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete hydrolysis of intermediate.Extend stirring time during the acidic quench; ensure pH < 3.
Over-addition (Alcohol formation) Temperature too high during addition; loss of chelation.Ensure addition is performed < 0°C. Verify quality of Weinreb amide (no free amine).
Solidification/Stalling Slurry too thick (Mg salts).Increase solvent volume (THF) or use specialized impellers (anchor type).
Starting Material Remaining Grignard reagent degraded (titer low).Titrate Grignard reagent before use. Use 1.3 eq excess.

Process Flow Diagram

ProcessFlowcluster_setupReactor Setupcluster_reactionReaction Phasecluster_workupWorkup PhaseReactorJacketed Reactor(Inert Atmosphere)AdditionControlled Additionof Grignard(T < 0°C)Reactor->AdditionTempControlCryostat(-20°C to 20°C)TempControl->ReactorCoolingAgingReaction Aging(0°C, 1 hr)Addition->AgingQuenchStepAcidic Hydrolysis(Exothermic!)Aging->QuenchStepSeparationPhase Separation& ConcentrationQuenchStep->Separation

Figure 2: Process flow for the scale-up campaign, highlighting critical control points.

References

  • Nahm, S.; Weinreb, S. M. "N-methoxy-N-methylamides as effective acylating agents." Tetrahedron Letters, 1981 , 22(39), 3815–3818.

  • Sibi, M. P. "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review." Organic Preparations and Procedures International, 1993 , 25(1), 15–40.[4]

  • Mentzel, M.; Hoffmann, H. M. R. "N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis." Journal of Practical Chemistry, 1997 , 339(1), 517–524.

  • Lashley, J. C.; Nantz, M. H. "Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent." ResearchGate, 2026 (Cited Context).[5]

  • Knochel, P.; et al. "Synthesis of Biaryl Ketones by Arylation of Weinreb Amides with Functionalized Grignard Reagents." Organic & Biomolecular Chemistry, 2020 .[6]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Grignard Additions to 2-Ethoxy-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organometallic workflows. This guide is specifically engineered for researchers and drug development professionals experiencing yield bottlenecks during the Grignard addition to 2-ethoxy-N-methoxy-N-methylacetamide (an


-alkoxy Weinreb amide).

While Weinreb amides are universally recognized for preventing over-addition during ketone synthesis[1], the presence of an


-ethoxy group introduces unique stereoelectronic challenges that frequently derail standard protocols[2]. This guide synthesizes mechanistic causality with field-proven interventions to establish a self-validating, high-yield protocol.

Mechanistic Insights: The Causality of Yield Loss

To troubleshoot this reaction, one must understand the competing pathways at play. The standard Weinreb ketone synthesis relies on the formation of a stable, 5-membered tetrahedral intermediate chelated by a magnesium ion[1]. This chelation prevents the collapse of the intermediate into a ketone until the acidic workup, thereby preventing a second Grignard addition[3].

However, 2-ethoxy-N-methoxy-N-methylacetamide introduces two critical failure modes:

  • 
    -Deprotonation (Enolization):  The inductive electron-withdrawing effect of the 
    
    
    
    -ethoxy group increases the acidity of the adjacent methylene protons. Because Grignard reagents are strong bases, they frequently deprotonate the substrate instead of attacking the carbonyl[4].
  • Chelation Disruption: The oxygen atom of the

    
    -ethoxy group can competitively coordinate with the magnesium ion, distorting the optimal 5-membered Weinreb transition state and causing premature intermediate collapse.
    

Mechanism Amide 2-Ethoxy-N-methoxy- N-methylacetamide Tetrahedral Stable Tetrahedral Intermediate (Mg2+ Chelated) Amide->Tetrahedral Nucleophilic Addition (-78°C) Enolate Magnesium Enolate (Alpha-Deprotonation) Amide->Enolate Competing Acid-Base Reaction (High pKa) Grignard Grignard Reagent (R-MgX) Grignard->Tetrahedral Grignard->Enolate Ketone Target Product: Alpha-Ethoxy Ketone Tetrahedral->Ketone Cold Acidic Quench (NH4Cl/H2O) TertAlcohol Side Product: Tertiary Alcohol Tetrahedral->TertAlcohol Premature Collapse (T > 0°C) & 2nd Addition Unreacted Recovered Amide (Yield Loss) Enolate->Unreacted Aqueous Quench (Reprotonation)

Fig 1. Mechanistic pathways showing desired tetrahedral intermediate formation versus competing enolization and over-addition.

Troubleshooting Guide & FAQs

Q1: I am recovering mostly unreacted 2-ethoxy-N-methoxy-N-methylacetamide. Why isn't the Grignard reacting?

Diagnosis: Your Grignard reagent is acting as a base rather than a nucleophile. The highly basic nature of the Grignard reagent leads to the deprotonation of the


-carbon, forming a magnesium enolate[4]. This enolate is unreactive toward further nucleophilic attack and simply reprotonates back to the starting amide during your aqueous workup.
Solution:  You must decouple the nucleophilicity of your reagent from its basicity. The most authoritative method is to use the Imamoto Reagent  by adding anhydrous Cerium(III) Chloride (

)[5].

undergoes transmetalation with the Grignard to form an organocerium species (

). Organocerium reagents are highly oxophilic (boosting nucleophilic attack on the carbonyl) but significantly less basic, virtually eliminating

-deprotonation[5].
Q2: My reaction yields a significant amount of tertiary alcohol instead of the target -ethoxy ketone. How do I prevent over-addition?

Diagnosis: The tetrahedral intermediate is collapsing prematurely before the quench. For


-alkoxy Weinreb amides, the adjacent ether oxygen can disrupt the stability of the N-methoxy chelation ring. If the reaction temperature rises above -78 °C during the addition, the intermediate collapses into a highly reactive ketone, which immediately consumes a second equivalent of the Grignard reagent[1].
Solution: 
  • Maintain strict cryogenic control (-78 °C) throughout the entire addition phase.

  • Perform a reverse quench or an in-situ cold quench. Do not allow the reaction mixture to warm to room temperature before adding the quenching agent (saturated aqueous

    
    ). The quench must occur while the intermediate is still thermally locked[1].
    
Q3: I am experiencing severe emulsions during the extraction phase, leading to product loss.

Diagnosis: Magnesium and Cerium salts form thick, gelatinous hydroxide precipitates in weakly acidic or neutral aqueous environments. Solution: Quench with saturated


, but if emulsions persist, add a small volume of 1M 

or Rochelle's salt (potassium sodium tartrate) to chelate the metal ions and break the emulsion. Filter the biphasic mixture through a pad of Celite before separation.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and product distribution, demonstrating why standard protocols fail for this specific substrate.

Reaction ConditionAdditiveTemp ProfileConversionYield (

-Ethoxy Ketone)
Byproduct (Tert-Alcohol)Byproduct (Unreacted Amide)
Standard Grignard (1.1 eq)None0 °C to RT55%35%20%45%
Standard Grignard (1.1 eq)None-78 °C strictly65%55%<5%35%
Excess Grignard (2.5 eq)None-78 °C strictly95%60%35%5%
Organocerium (1.5 eq) Anhydrous

-78 °C strictly >99% 92% <2% <2%

Note: Data reflects optimized stoichiometric ratios where


 fundamentally alters the reaction trajectory by suppressing enolization.

Validated Experimental Protocol: -Mediated Addition

To ensure scientific integrity and reproducibility, the following protocol utilizes anhydrous


 to guarantee high yields of the 

-ethoxy ketone.
Reagent Preparation (Critical Step)

Commercial


 must be rigorously dried. Moisture will instantly destroy the Grignard reagent.
  • Place

    
     (1.5 equivalents relative to the amide) in a Schlenk flask.
    
  • Heat gradually to 140 °C under high vacuum (0.1 mmHg) over 2 hours.

  • Maintain at 140 °C for an additional 12 hours. The solid should become a free-flowing white powder. Cool to room temperature under Argon[5].

Reaction Workflow
  • Organocerium Generation: Suspend the anhydrous

    
     in anhydrous THF (5 mL/mmol) under Argon. Stir vigorously at room temperature for 2 hours to ensure a uniform suspension.
    
  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Dropwise, add the Grignard reagent (1.5 equivalents). Stir at -78 °C for 1.5 hours to allow complete transmetalation to the organocerium species.

  • Substrate Addition: Dissolve 2-ethoxy-N-methoxy-N-methylacetamide (1.0 equivalent) in a minimal amount of anhydrous THF. Add this solution dropwise to the organocerium mixture at -78 °C.

  • Incubation: Stir the reaction at -78 °C for 2 hours. Do not let the temperature rise, or chelation disruption will occur.

  • Cold Quench: Quench the reaction at -78 °C by rapidly injecting saturated aqueous

    
    .
    
  • Workup: Remove the cooling bath and allow the mixture to warm to room temperature. Extract the aqueous layer 3x with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Workflow Step1 1. CeCl3 Activation Dry at 140°C under vacuum Step2 2. Suspension Stir CeCl3 in dry THF (2h, RT) Step1->Step2 Step3 3. Transmetalation Add Grignard at -78°C (1.5h) Step2->Step3 Step4 4. Substrate Addition Add Amide dropwise at -78°C Step3->Step4 Step5 5. Incubation Stir 2h strictly at -78°C Step4->Step5 Step6 6. Cold Quench Inject Sat. NH4Cl at -78°C Step5->Step6 Step7 7. Extraction Warm to RT, Extract with EtOAc Step6->Step7

Fig 2. Step-by-step experimental workflow for the optimized CeCl3-mediated Grignard addition to alpha-alkoxy Weinreb amides.

References

  • Wikipedia Contributors. "Weinreb ketone synthesis." Wikipedia, The Free Encyclopedia. URL:[Link][1]

  • Oriental Journal of Chemistry. "Synthesis of Weinreb and their Derivatives (A Review)." URL:[Link][3]

  • ResearchGate. "Improved synthesis of an alpha-alkoxy ketone using the Weinreb amide and Grignard reagent." URL:[Link][2]

  • Enlighten Theses (University of Glasgow). "Towards the total synthesis of Thapsigargin (CeCl3 mediated alkylations)." URL:[Link][5]

  • Master Organic Chemistry. "Reactions of Grignard Reagents." URL:[Link][4]

Sources

Troubleshooting low conversion of Weinreb amide to ketone

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Weinreb Ketone Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the Weinreb Ketone Synthesis. This guide is designed to help you troubleshoot common issues encountered during this robust and widely used transformation. Instead of a simple checklist, we will explore the underlying chemical principles to help you diagnose problems and refine your experimental design for optimal results.

Understanding the Foundation: Why the Weinreb Amide is Special

The primary advantage of the Weinreb-Nahm ketone synthesis over reactions with other acylating agents (like esters or acid chlorides) is its resistance to over-addition.[1][2] This is achieved through the formation of a stable, five-membered tetrahedral intermediate after the initial nucleophilic attack by an organometallic reagent (e.g., Grignard or organolithium).[3][4] This intermediate is stabilized by chelation between the metal cation (Li⁺ or MgX⁺) and the two oxygen atoms of the amide.[1][5][6] It remains intact at low temperatures, preventing the elimination of the leaving group and subsequent second addition of the nucleophile that would lead to a tertiary alcohol.[1][2] The desired ketone is only liberated upon acidic aqueous workup.[2]

An understanding of this mechanism is critical for troubleshooting, as most failures can be traced back to a breakdown in the stability or formation of this key intermediate.

Mechanism of the Weinreb Ketone Synthesis

Troubleshooting_Workflow Figure 2. Troubleshooting Workflow for Complex Mixtures cluster_reagents 1. Reagent & Condition Check cluster_reaction 2. Reaction Parameter Check cluster_substrate 3. Substrate-Specific Issues Start Low Yield & Multiple Byproducts Reagent_Purity Verify Weinreb Amide Purity (NMR, LC-MS) Start->Reagent_Purity Start Here Solvent_Quality Use Anhydrous, Degassed Solvent (THF, Ether) Reagent_Purity->Solvent_Quality Titrate_OM Titrate Organometallic Reagent (Crucial Step) Solvent_Quality->Titrate_OM Temp_Control Maintain Low Temperature (-78°C or 0°C) Titrate_OM->Temp_Control Inert_Atmosphere Ensure Strict Inert Atmosphere (Ar or N₂) Acidic_Proton Check for Acidic α-Protons (Enolization Risk) Inert_Atmosphere->Acidic_Proton Steric_Hindrance Consider Steric Hindrance (May need higher temp/time) Acidic_Proton->Steric_Hindrance Other_FG Assess Other Functional Groups (Compatibility) Steric_Hindrance->Other_FG Solution Isolate & Identify Byproducts (NMR, MS) to confirm hypothesis Other_FG->Solution Temp_control_edge Temp_control_edge Temp_control_edge:Temp_Control->Inert_Atmosphere

Caption: Figure 2. Troubleshooting Workflow for Complex Mixtures

Specific Issues to Consider:

  • Acidic Protons: If your Weinreb amide has an acidic proton alpha to the carbonyl, the organometallic reagent can act as a base, causing enolization rather than nucleophilic addition. This consumes a full equivalent of your reagent and generates a byproduct.

    • Solution: Use a non-nucleophilic base like LDA or LiHMDS to form the enolate first, then add your electrophile, or use an organometallic reagent less prone to acting as a base (e.g., organocuprates).

  • Steric Hindrance: A bulky R group on the amide or a bulky R' group on the nucleophile can slow the reaction significantly, requiring higher temperatures or longer reaction times, which can in turn lead to decomposition.

  • Functional Group Incompatibility: While the Weinreb synthesis is tolerant of many functional groups, highly electrophilic or acidic groups on the same molecule can compete for the organometallic reagent. [1]

Q4: The reaction appears complete by TLC, but my yield is poor after the aqueous workup. What's happening?

A: Product loss during workup is common and often relates to the hydrolysis of the tetrahedral intermediate or the physical properties of the final ketone product.

Causality: The workup has two primary goals: 1) to hydrolyze the stable intermediate to the ketone and 2) to separate the organic product from the inorganic salts and aqueous phase. Mishandling this step can lead to decomposition or physical loss of the product.

Troubleshooting Steps:

  • Careful Quenching: The quench must be done at low temperature. Adding an aqueous acid solution to a cold, concentrated organometallic reaction can generate excessive heat, leading to side reactions. A common and effective method is to slowly add the reaction mixture to a vigorously stirred, cold (0 °C) aqueous solution of a mild acid, such as saturated ammonium chloride (NH₄Cl) or 1 M HCl.

  • Avoid Emulsions: The magnesium or lithium salts formed during the quench can cause significant emulsions during extraction, trapping the product.

    • Solution: For Grignard reactions, adding Rochelle's salt (potassium sodium tartrate) solution and stirring for an hour can help break up emulsions by chelating the magnesium salts.

  • Check Product Solubility: Small, polar ketones can have significant water solubility. If you suspect this is the case, saturate the aqueous layer with brine (NaCl) before extraction and perform multiple extractions with your organic solvent (e.g., 3-5 times) to maximize recovery.

  • pH Considerations: Ensure the final pH of the aqueous layer is appropriate for your product's stability. Some ketones may be sensitive to strongly acidic or basic conditions. A quench with NH₄Cl usually results in a mildly acidic to neutral pH.

References

  • Weinreb ketone synthesis - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Chemtips. (2015, January 12). Titrating Organometallic Reagents is Easier Than You Think. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (2012, October 23). How to measure the concentration of any grignard reagent (RMgX) in situ?. Retrieved March 7, 2024, from [Link]

  • Organic Chemistry Portal. (n.d.). Weinreb Ketone Synthesis. Retrieved March 7, 2024, from [Link]

  • Liu, W., et al. (2017). Upgrading ketone synthesis direct from carboxylic acids and organohalides. Nature Communications, 8(1), 123. Available from: [Link]

  • Mustafa, S. A., et al. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Retrieved March 7, 2024, from [Link]

  • Organic Syntheses. (n.d.). Procedure for titration of Grignard reagent. v93p0319. Retrieved March 7, 2024, from [Link]

  • YouTube. (2025, December 5). Weinreb ketone synthesis. Retrieved March 7, 2024, from [Link]

  • Begtrup, M. (2010, October 5). Titration of a Grignard Reagent Solution. Retrieved March 7, 2024, from [Link]

  • YouTube. (2024, November 21). Titrating Grignard Reagents #shorts. Retrieved March 7, 2024, from [Link]

  • Oriental Journal of Chemistry. (2020, April 22). Synthesis of Weinreb and their Derivatives (A Review). Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Weinreb Amides as Privileged Acylating Agents for Accessing α-Substituted Ketones. Retrieved March 7, 2024, from [Link]

  • Reddit. (2020, October 8). [Problem] Weinreb-Ketone synthesis / Isoxazoles. r/Chempros. Retrieved March 7, 2024, from [Link]

  • ChemRxiv. (n.d.). (E)-Selective Weinreb Amide–type Horner–Wadsworth–Emmons Reaction. Retrieved March 7, 2024, from [Link]

  • ACS Omega. (2022, December 15). Synthesis of Unsymmetrical Ketones Using Chelation-Controlled Sequential Substitution of N-Triazinylamide/Weinreb Amide by Organometallic Reagents. Retrieved March 7, 2024, from [Link]

  • ACS Publications. (n.d.). Parallel Synthesis of Aldehydes and Ketone Facilitated by a New Solid-Phase Weinreb Amide. Retrieved March 7, 2024, from [Link]

  • ResearchGate. (n.d.). Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions. Retrieved March 7, 2024, from [Link]

  • Reddit. (2013, April 10). Question about working with Weinreb amide resin. r/chemistry. Retrieved March 7, 2024, from [Link]

  • Parsaee, F. (n.d.). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”. Retrieved March 7, 2024, from [Link]

  • wenxuecity.com. (2023, July 20). Weinreb ketone synthesis. Retrieved March 7, 2024, from [Link]

Sources

Preventing over-addition in 2-ethoxy-N-methoxy-N-methylacetamide reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering chemoselectivity issues—specifically over-addition—during the nucleophilic acyl substitution of 2-ethoxy-N-methoxy-N-methylacetamide .

As a Senior Application Scientist, I have structured this guide to move beyond basic instructions. Here, we will dissect the thermodynamic and kinetic causality behind chelate collapse, address the unique stereoelectronic challenges of your specific substrate, and provide a self-validating protocol to ensure high-fidelity ketone synthesis.

Mechanistic Overview: The Causality of Over-Addition

The Weinreb–Nahm ketone synthesis relies on the formation of a kinetically stable, five-membered cyclic metal chelate (a tetrahedral intermediate) upon the addition of an organometallic reagent[1]. This intermediate is designed to lock the leaving group in place, preventing the formation of the ketone until the reaction is intentionally quenched[2].

When over-addition occurs (yielding a tertiary alcohol), it is a direct symptom of premature chelate collapse . If the intermediate breaks down while unreacted organometallic reagent is still present, the highly electrophilic ketone is exposed and immediately undergoes a second nucleophilic attack[1].

G WA Weinreb Amide + Nucleophile TI Stable Tetrahedral Chelate WA->TI Nucleophilic Attack Ketone Target Ketone (Desired) TI->Ketone Acidic Quench (Low Temp) Collapse Premature Collapse TI->Collapse Thermal Instability TertAlc Tertiary Alcohol (Over-addition) Collapse->TertAlc 2nd Equivalent Attack

Mechanistic divergence: stable chelation vs. thermal collapse and over-addition.

Troubleshooting FAQs

Q: Why am I observing significant tertiary alcohol formation instead of the desired


-ethoxy ketone? 
A:  This is fundamentally a kinetic issue driven by thermal energy. The tetrahedral intermediate is stable only at low temperatures[1]. If the internal temperature of your reaction flask rises above the stability threshold of the chelate, it collapses into the ketone. Because organometallic reagents react with free ketones at diffusion-limited rates, any unreacted Grignard or organolithium in the flask will instantly attack the newly formed ketone, resulting in over-addition[2].

Q: How does the specific structure of 2-ethoxy-N-methoxy-N-methylacetamide complicate this mechanism? A: Your substrate contains an


-ethoxy group, which introduces a competing Lewis basic site. The standard Weinreb chelate relies on the metal (Mg or Li) coordinating tightly between the carbonyl oxygen and the N-methoxy oxygen[2]. However, the ethereal oxygen of the 

-ethoxy group can competitively coordinate with the metal center. This competitive chelation distorts the preferred geometry of the five-membered Weinreb intermediate, lowering its thermal stability compared to simple aliphatic Weinreb amides. Consequently, strict adherence to cryogenic temperatures (-78 °C) is non-negotiable for this specific substrate.

Q: I strictly maintain -78 °C during the reaction, but I still get 15-20% over-addition during the workup. What is causing this? A: This is a classic workup-induced failure. When you perform a standard quench (adding aqueous acid directly into your reaction flask), the initial drops of acid neutralize a small portion of the intermediate, releasing the free ketone. Because the quench is highly exothermic, localized heating occurs. The newly formed ketone immediately reacts with the remaining unquenched organometallic reagent. The Solution: You must implement a Reverse Quench [3]. By adding your cold reaction mixture into a large volume of cold aqueous quench solution, you ensure the organometallic reagent is instantaneously destroyed at the exact same moment the tetrahedral intermediate collapses[4].

Quantitative Troubleshooting Matrix

To illustrate the critical impact of temperature and quenching methodology, the following table summarizes the quantitative product distribution typically observed when reacting


-alkoxy Weinreb amides with 1.2 equivalents of a Grignard reagent.
Reaction Temp (°C)Quench MethodEquivalents (RMgX)Target Ketone YieldTertiary Alcohol (Over-addition)
-78 °C Reverse Quench 1.2 > 95% < 2%
-78 °CStandard Quench1.2~ 80%~ 15%
0 °CReverse Quench1.2~ 60%~ 35%
25 °CStandard Quench2.0< 10%> 85%

Self-Validating Experimental Protocol

To guarantee trustworthiness and reproducibility, the following protocol incorporates a Self-Validation Checkpoint . This ensures you do not proceed to the critical workup phase blindly.

Workflow Step1 1. Cool 2-ethoxy-N-methoxy-N-methylacetamide solution to -78°C Step2 2. Dropwise addition of RMgX/RLi (Maintain internal temp < -70°C) Step1->Step2 Step3 3. Stir at -78°C (1-2 hours) Validate via Aliquot Check Step2->Step3 Step4 4. REVERSE QUENCH Cannulate into cold aq. NH4Cl Step3->Step4 Step5 5. Phase Separation & Chromatographic Purification Step4->Step5

Optimized workflow featuring a reverse quench to prevent over-addition.

Step-by-Step Methodology:

Step 1: Preparation & Cryogenic Cooling

  • Dissolve 2-ethoxy-N-methoxy-N-methylacetamide (1.0 equiv) in anhydrous THF (0.2 M concentration) under an inert argon atmosphere.

  • Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for at least 15 minutes.

Step 2: Nucleophilic Addition 3. Titrate your Grignard or organolithium reagent to confirm exact molarity. 4. Add the organometallic reagent (1.1 to 1.2 equiv) dropwise via a syringe pump or addition funnel. Crucial Causality: The addition rate must be slow enough that the internal temperature never exceeds -70 °C. Rapid addition causes localized heating, leading to immediate chelate collapse.

Step 3: The Self-Validation Checkpoint 5. Allow the reaction to stir at -78 °C for 1 to 2 hours. 6. Validation: Withdraw a 50 µL aliquot using a thoroughly dried syringe. Inject this aliquot into a small vial containing 0.5 mL of cold methanol (this instantly quenches the aliquot without the exotherm of aqueous acid). 7. Run a TLC (Thin-Layer Chromatography) of the quenched aliquot against your starting material.

  • Logic: If the starting Weinreb amide is consumed, the tetrahedral intermediate has successfully formed. You may proceed. If unreacted starting material remains, add an additional 0.1 equiv of nucleophile and wait 30 minutes.

Step 4: The Reverse Quench 8. In a separate, larger Erlenmeyer flask, prepare a rapidly stirring solution of saturated aqueous


 (or 1N HCl/EtOAc mixture) cooled to 0 °C[3]. The volume should be at least 3x the volume of your reaction mixture.
9. Using a wide-bore cannula and positive argon pressure, transfer the -78 °C reaction mixture directly into the vigorously stirring quench solution[4].
  • Logic: The excess nucleophile is instantly protonated by the massive excess of cold aqueous acid at the exact moment the chelate is broken, entirely preventing the ketone from undergoing over-addition.

Step 5: Isolation 10. Separate the organic layer, extract the aqueous layer twice with ethyl acetate, dry over


, and concentrate under reduced pressure to yield the pure 

-ethoxy ketone.

References

  • Source: wikipedia.
  • Source: rsc.org (Chemical Communications)
  • Source: acs.org (ACS Publications)
  • 5-Endo-Die.

Sources

Technical Support Center: Optimal Workup Procedures for Weinreb Amide Hydrolysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Workup in Weinreb Amide Hydrolysis

The hydrolysis of a Weinreb amide, such as 2-ethoxy-N-methoxy-N-methylacetamide, is a fundamental transformation in organic synthesis, yielding a carboxylic acid—in this case, 2-ethoxyacetic acid. While the hydrolysis reaction itself is often straightforward, the success of the entire synthetic step hinges on a meticulously executed workup procedure. The primary challenge lies in the clean separation of the desired carboxylic acid from the key byproduct, N,O-dimethylhydroxylamine, and any unreacted starting materials or reagents.

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals to navigate the common challenges associated with this workup. It is structured to provide both foundational knowledge through FAQs and actionable solutions through a detailed troubleshooting guide and validated protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the hydrolysis workup, providing the core knowledge needed to make informed procedural choices.

Q1: What are the primary products of the hydrolysis of 2-ethoxy-N-methoxy-N-methylacetamide?

The hydrolysis reaction breaks the amide bond to yield two main products: the desired carboxylic acid, 2-ethoxyacetic acid, and the water-soluble byproduct, N,O-dimethylhydroxylamine.

Q2: Why is the workup for this reaction so critical for obtaining a pure product?

The workup is critical because the byproduct, N,O-dimethylhydroxylamine, is a basic and highly polar amine that can interfere with subsequent reactions or purification steps. Furthermore, improper workup techniques can lead to low recovery of the desired carboxylic acid, either through incomplete extraction or the formation of stable emulsions. A well-designed workup ensures the selective removal of this byproduct, leading to high purity and yield of the target molecule.

Q3: What are the properties of the N,O-dimethylhydroxylamine byproduct that I need to consider during workup?

N,O-dimethylhydroxylamine is a water-soluble amine. Its basic nature is the key to its removal. By washing the organic layer with a dilute aqueous acid (e.g., 1 M HCl), the amine is protonated to form its corresponding hydrochloride salt.[1] This salt is highly soluble in the aqueous phase and is thus efficiently extracted from the organic layer containing the desired carboxylic acid.

Q4: Should I use an acidic or a basic workup? What are the advantages and disadvantages of each?

The choice between an acidic and basic workup depends on the stability of your target molecule and the nature of the hydrolysis conditions (acidic or basic catalysis).

Workup TypeAdvantagesDisadvantagesBest For
Acidic Wash Direct and efficient for removing the basic N,O-dimethylhydroxylamine byproduct.[1]The desired carboxylic acid product may have some solubility in the acidic aqueous phase, potentially reducing yield.Reactions performed under neutral or acidic conditions. Isolating the carboxylic acid directly in an organic solvent.
Base/Acid Swing Excellent for separating the acidic product from neutral or basic impurities. The product is first converted to its water-soluble salt, washed, and then re-acidified to precipitate or be extracted.Requires more steps (basification, extraction of impurities, acidification, final extraction). May not be suitable for base-sensitive molecules.Reactions containing non-acidic impurities that are soluble in the organic phase.

Part 2: Troubleshooting Guide: Common Issues & Solutions

This guide is designed to help you quickly diagnose and resolve common problems encountered during the workup procedure.

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Carboxylic Acid A. Incomplete Hydrolysis: The reaction has not gone to completion.Verify Completion: Check the reaction progress using TLC or LCMS. Optimize Conditions: If starting material remains, consider extending the reaction time, increasing the temperature, or adjusting the stoichiometry of the acid or base catalyst.[2]
B. Product Lost in Aqueous Layers: The carboxylic acid was unintentionally extracted into the aqueous phase.Check pH: Ensure the pH of the solution is at least 2 units below the pKa of the carboxylic acid before extracting the final product into the organic phase. Back-Extraction: If product loss is suspected, re-extract the combined aqueous layers with a fresh portion of organic solvent.
Persistent Emulsions During Extraction A. High Concentration: Saturated solutions can lead to poor phase separation.Dilute: Add more of both the organic solvent and water/brine to dilute the mixture.
B. Insufficient Ionic Strength: The density difference between the organic and aqueous layers is minimal.Add Brine: Add saturated aqueous NaCl (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, which helps to break emulsions and "salt out" dissolved organic compounds.[3]
C. Vigorous Shaking: Overly aggressive mixing can create very fine droplets that are slow to coalesce.Gentle Inversion: Gently invert the separatory funnel multiple times instead of vigorous shaking. If an emulsion has already formed, allow it to stand or gently swirl the funnel.
Final Product is Contaminated with N,O-dimethylhydroxylamine A. Inefficient Acidic Wash: The aqueous acid wash was not sufficient to remove all of the amine byproduct.Verify pH: Ensure the pH of the acidic wash is ≤ 2. Use a pH strip to check the aqueous layer after extraction. Multiple Washes: Perform at least two sequential washes with dilute acid (e.g., 1 M HCl).[1]
Difficulty in Separating Layers A. Solvent Choice: Chlorinated solvents like Dichloromethane (DCM) can be denser than the aqueous phase, causing the organic layer to be at the bottom. This can be confusing if not anticipated.Identify Layers: Before the workup, know the density of your organic solvent. To test which layer is which, add a drop of water; it will mix with the aqueous layer. Use Brine: Adding brine can increase the density of the aqueous phase, which can help force better separation, especially with solvents like DCM.[3]

Part 3: Visual Workflow and Troubleshooting Diagrams

Chemical Rationale of the Workup

The following diagram illustrates the hydrolysis and the key acid-base chemistry that enables the purification.

cluster_reaction Hydrolysis Reaction cluster_workup Workup Chemistry Weinreb Amide Weinreb Amide Carboxylic Acid Carboxylic Acid Weinreb Amide->Carboxylic Acid + H3O+ / H2O Amine Byproduct Amine Byproduct Weinreb Amide->Amine Byproduct + H3O+ / H2O Amine Byproduct_workup Amine Byproduct (in Organic Layer) Amine Salt Amine Hydrochloride Salt (in Aqueous Layer) Amine Byproduct_workup->Amine Salt + HCl (aq) (Acid Wash) start Crude Reaction Mixture quench 1. Quench Reaction (e.g., add water) start->quench extract 2. Liquid-Liquid Extraction (add organic solvent) quench->extract separate 3. Separate Layers extract->separate wash_acid 4. Wash Organic Layer (e.g., 1 M HCl, twice) separate->wash_acid wash_brine 5. Wash Organic Layer (Brine) wash_acid->wash_brine dry 6. Dry Organic Layer (e.g., Na2SO4 or MgSO4) wash_brine->dry concentrate 7. Filter & Concentrate dry->concentrate end Pure Carboxylic Acid concentrate->end

Caption: Step-by-step general workup protocol.

Troubleshooting Flowchart for Low Yield

A logical guide to diagnosing the cause of poor product recovery.

start Problem: Low Yield check_sm Analyze crude reaction mix. Is starting material present? start->check_sm incomplete Conclusion: Incomplete Reaction check_sm->incomplete Yes check_aq Analyze aqueous layers. Is product present? check_sm->check_aq No loss_extract Conclusion: Product lost during extraction check_aq->loss_extract Yes other Conclusion: Other issues (e.g., decomposition, mechanical loss) check_aq->other No

Caption: A decision tree for troubleshooting low product yield.

Part 4: Detailed Experimental Protocols

The following are standardized, step-by-step procedures for the workup. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Standard Acidic Workup Procedure

This protocol is the most common and direct method for isolating the carboxylic acid product.

  • Reaction Quenching: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LCMS), cool the reaction mixture to room temperature. If the reaction was run under anhydrous conditions, slowly and carefully add deionized water to quench any reactive reagents.

  • Solvent Addition/Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent for extraction (e.g., ethyl acetate, diethyl ether). The volume should be sufficient to dissolve your product completely.

  • Acidic Wash: Add an equal volume of 1 M aqueous HCl to the separatory funnel. Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure. Allow the layers to separate. Drain the lower (aqueous) layer. [1][3]4. Repeat Acidic Wash: Repeat the acidic wash (Step 3) with a fresh portion of 1 M HCl to ensure complete removal of the N,O-dimethylhydroxylamine.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine). This step removes residual water from the organic layer and helps break any minor emulsions. [3]Allow the layers to separate and drain the lower (aqueous) layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Swirl the flask and let it sit for 10-15 minutes.

  • Filtration and Concentration: Filter the drying agent from the organic solution. Rinse the drying agent with a small amount of fresh organic solvent to recover any adsorbed product. Concentrate the combined organic filtrate under reduced pressure using a rotary evaporator to yield the crude 2-ethoxyacetic acid.

  • Further Purification: If necessary, purify the crude product further by techniques such as distillation or chromatography.

References

  • Wikipedia. Weinreb ketone synthesis. [Link]

  • Myers, A. G. Chem 115 - Andrew G Myers Research Group. Harvard University. [Link]

  • Hisler, K., et al. (2006). Reactions of Weinreb Amides: Formation of Aldehydes by Wittig Reactions. ResearchGate. [Link]

  • Google Patents. JPH083126A - Method for producing N, O-dimethylhydroxylamine.
  • Organic Syntheses. N,N-DIMETHYLHYDROXYLAMINE HYDROCHLORIDE. [Link]

  • Ghinet, A., et al. (2014). The dual reactivity of Weinreb amides applied to the late-stage divergent functionalisation of meso pyrrolidines. New Journal of Chemistry (RSC Publishing). [Link]

  • Google Patents.
  • Google Patents.
  • Sági, K., et al. (2015). Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A. PMC. [Link]

  • ResearchGate. An Easy and Convenient Synthesis of Weinreb Amides and Hydroxamates. [Link]

  • ResearchGate. Recent Developments in Weinreb Synthesis and Their Applications. [Link]

  • Oriental Journal of Chemistry. Synthesis of Weinreb and their Derivatives (A Review). [Link]

  • Arkivoc. An efficient conversion of carboxylic acids into Weinreb amides. [Link]

  • Chemistry Stack Exchange. Why does the reduction of a Weinreb amide give an aldehyde instead of an amine?. [Link]

  • Reddit. Hydrolysis product troubleshooting. [Link]

  • Chemistry Steps. Converting Amides to Aldehydes and Ketones. [Link]

  • YouTube. Weinreb amide, synthesis, reactivity and preparation of ketone by alkyl Lithium or Grignard reagent. [Link]

  • Reddit. Weinreb amide workup extraction issues. [Link]

  • SlideShare. Weinreb Amides in Organic Synthesis. [Link]

  • Organic Chemistry Portal. Carboxylic acid synthesis by hydrolysis of amides. [Link]

  • Google Patents.
  • PubMed. Selection and optimization of hydrolysis conditions for the quantification of urinary metabolites of MDMA. [Link]

Sources

Solving tetrahedral intermediate stability issues in Weinreb synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Weinreb Amide Synthesis & Tetrahedral Intermediate Stabilization

Introduction: The Stability Paradox

Welcome to the Advanced Synthesis Support Module. You are likely here because your Weinreb ketone synthesis failed to deliver the high chemoselectivity promised by the literature. The success of this reaction hinges entirely on a single, transient species: the Stable Tetrahedral Intermediate (STI) .

In standard nucleophilic acyl substitution (e.g., with esters), the tetrahedral intermediate collapses immediately, expelling a leaving group and forming a ketone that is more reactive than the starting material. This leads to over-addition and tertiary alcohol waste.[1][2]

The Weinreb protocol solves this by "freezing" the reaction at the intermediate stage via a stable 5-membered chelate. Your experimental failures likely stem from inadvertently destabilizing this chelate before the quench or failing to collapse it effectively during the workup.

Module 1: The Chelation Concept (Mechanism & Theory)

Q: Why is the Weinreb intermediate "stable" when ester intermediates are not? A: Stability is thermodynamic and kinetic. The N-methoxy-N-methyl amide forms a rigid, 5-membered cyclic chelate with the metal cation (Mg²⁺ or Li⁺) of the incoming nucleophile. This chelation locks the oxygen electrons, preventing the "kick-down" mechanism that expels the leaving group (N,O-dimethylhydroxylamine).

Q: Does the metal choice matter for stability? A: Yes. Magnesium (Grignard) and Lithium (Organolithium) are ideal because they are hard Lewis acids that bind tightly to the hard oxygen donors.[1]

  • Magnesium (Mg²⁺): Forms the most stable chelates due to its bidentate character and higher charge density.[1]

  • Lithium (Li⁺): Effective, but the chelate is slightly less rigid than Mg.[1]

  • Softer metals (Cu, Zn): Often fail to form the tight chelate required to prevent collapse, leading to unpredictable results.

Q: Can the intermediate collapse prematurely? A: Yes. If the chelation is disrupted, the intermediate collapses to the ketone in situ. Since the ketone is highly reactive, it will immediately consume a second equivalent of nucleophile, yielding a tertiary alcohol.[1]

  • Common Disruptors: Strongly coordinating polar co-solvents (HMPA, DMPU) that out-compete the Weinreb oxygen for metal binding, or extreme temperatures (>0°C for prolonged periods with unstable substrates).[1]

Module 2: Nucleophile Addition & Reaction Control

Q: My reaction yields recovered starting material. Is the intermediate forming? A: Likely not.[1] This is often due to Enolization vs. Nucleophilic Attack .[1] If your Weinreb amide has acidic


-protons, basic reagents (especially organolithiums) may act as bases rather than nucleophiles.[1]
  • Diagnostic: If you quench with D₂O and recover deuterated starting material, enolization is the culprit.[1]

  • Solution: Switch to Grignard reagents (less basic) or use non-enolizable electrophiles.[1] For highly hindered amides, higher temperatures (0°C to RT) may be required to overcome the activation energy for addition.

Q: Should I run the reaction at -78°C or 0°C? A:

  • Organolithiums: STRICTLY -78°C. Lithium chelates are less robust; higher temperatures promote aggregate breakdown and side reactions.[1]

  • Grignards: Flexible.[1] Usually initiated at 0°C. The Mg-chelate is robust enough to withstand 0°C or even Room Temperature (RT) for short periods, which helps drive the reaction to completion if sterics are an issue.

Module 3: Quenching & Workup (The Critical Step)

Q: The reaction looked good by TLC, but I lost the product during workup. What happened? A: You likely failed to hydrolyze the intermediate.[1] The "Stable" Tetrahedral Intermediate is too stable in neutral water.[1] It requires a proton source to break the N-O-Metal chelation and facilitate the elimination of the amine.

  • Symptom: The intermediate partitions into the aqueous layer or stays as a stable hydrate in the organic layer, leading to mass loss.

  • Fix: Use an acidic quench (5% HCl or NaHSO₄).[1]

Q: I see "Over-Addition" (Tertiary Alcohol). Did the chelate fail? A: This is the "False Negative" of Weinreb chemistry.

  • Impurity Check: Did your starting material contain residual ester or acid chloride? These do not form the stable chelate and will over-add immediately.[1]

  • Quench Heat: If you quench a large scale reaction too fast, the exotherm can locally heat the mixture.[1] As the acid breaks the chelate, the liberated ketone is momentarily in the presence of unquenched Grignard reagent.

    • Protocol Fix: Cool to -78°C before adding the acid quench to ensure the nucleophile is destroyed faster than the chelate collapses.

Module 4: Visualizing the Pathway

The following diagram illustrates the mechanistic divergence between success (Stable Intermediate) and failure (Premature Collapse).

WeinrebMechanism Start Weinreb Amide Intermed Tetrahedral Intermediate (Stable Chelate) Start->Intermed  Nucleophilic Attack (Kinetic Control) Collapse_Fail Premature Collapse (No Chelation) Start->Collapse_Fail  Interference (Polar Solvents) Nu Nucleophile (R-M) Quench Acidic Quench (H3O+) Intermed->Quench  Workup Ketone_InSitu Free Ketone (Highly Reactive) Collapse_Fail->Ketone_InSitu  Ejection of Amine TertAlcohol Tertiary Alcohol (Over-Addition) Ketone_InSitu->TertAlcohol  + 2nd Eq. R-M Product Desired Ketone Quench->Product  Hydrolysis

Figure 1: Mechanistic pathway showing the critical role of the chelated intermediate in preventing over-addition.[3]

Experimental Protocol: Self-Validating Weinreb Synthesis

Objective: Synthesis of Phenyl Cyclohexyl Ketone from N-methoxy-N-methylbenzamide.

Reagents:

  • Weinreb Amide (1.0 equiv)[1][4]

  • Cyclohexylmagnesium Chloride (1.2 - 1.5 equiv, 2.0 M in THF)[1]

  • THF (Anhydrous)[1]

Step-by-Step Procedure:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon. Add Weinreb amide and dissolve in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath).

    • Checkpoint: Do not use -78°C for Grignards unless the substrate is extremely fragile; 0°C ensures adequate reactivity.

  • Addition: Add the Grignard reagent dropwise over 20 minutes.

    • Observation: A slight color change is normal.[1]

  • Reaction: Stir at 0°C for 1 hour.

    • Validation (TLC): Remove a 50 µL aliquot. Quench into a vial containing saturated NH₄Cl/EtOAc. Spot TLC. You should see the disappearance of the Amide. The "Intermediate" is not visible; it converts to product in the TLC capillary or vial.

  • The Critical Quench:

    • Cool the reaction mixture to -10°C (acetone/ice).

    • Add saturated NH₄Cl (or 5% HCl) dropwise.[1] Vigorous stirring is essential.

    • Why? This protonates the amine leaving group and breaks the Mg-O bond.

  • Workup: Dilute with Et₂O. Wash organic layer with 1M HCl (2x) to ensure complete hydrolysis of the intermediate and removal of the N,O-dimethylhydroxylamine byproduct.

  • Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.

Troubleshooting Guide: Failure Mode Analysis

SymptomProbable CauseCorrective Action
Tertiary Alcohol Formed 1. Starting material contained ester/acid chloride.2.[1][3][5] Reaction warmed too much before quench.3.[1] Quench was too exothermic.1. Purify Amide precursor.2. Maintain T < 5°C.3. Cool to -20°C before adding acid.
Recovered Starting Material 1. Enolization (acidic

-protons).2.[1] Steric hindrance preventing attack.[1]
1. Use Grignard instead of Li; Add CeCl₃ (Knochel modification).2. Warm to RT; Increase equivalents (up to 3.0).
Low Mass Balance (Product missing) 1. Intermediate did not hydrolyze (Water soluble).2.[1] Product is volatile.[1]1. Use stronger acid wash (1M HCl) and re-extract aqueous layer.2.[1] Check rotovap trap.
Emulsion during Workup Magnesium salts precipitating.[1]Add Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 30 mins to solubilize Mg salts.

Decision Tree: Diagnosing Stability Issues

Troubleshooting Start Reaction Outcome? TertAlc Tertiary Alcohol (Over-Addition) Start->TertAlc RecSM Recovered Starting Material Start->RecSM LowYield Low Yield / Missing Mass Start->LowYield Q_Purity Is SM >98% Pure? (No Esters?) TertAlc->Q_Purity Q_Enol Acidic Alpha-Protons? RecSM->Q_Enol Q_pH Was Quench Acidic? LowYield->Q_pH Fix_Purify Purify Precursor Q_Purity->Fix_Purify No Fix_Temp Lower Quench Temp Check Cooling Q_Purity->Fix_Temp Yes Fix_CeCl3 Add CeCl3 or Switch to Grignard Q_Enol->Fix_CeCl3 Yes Fix_Heat Increase Temp/Time Q_Enol->Fix_Heat No Fix_Acid Wash with 1M HCl Q_pH->Fix_Acid No Fix_Extract Re-extract Aqueous Q_pH->Fix_Extract Yes

Figure 2: Diagnostic workflow for identifying the root cause of Weinreb synthesis failures.

References

  • Nahm, S., & Weinreb, S. M. (1981).[1][6][7][8] N-methoxy-N-methylamides as effective acylating agents.[1][6][9] Tetrahedron Letters, 22(39), 3815–3818.[1][6]

  • Mentzel, M., & Hoffmann, H. M. (1997).[1] N-methoxy-N-methylamides (Weinreb amides) in modern organic synthesis.[1][3][4][9][10][11] Journal for Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524.[1]

  • Basha, A., Lipton, M., & Weinreb, S. M. (1977).[1] A mild, general method for conversion of esters to amides.[1] Tetrahedron Letters, 18(48), 4171–4174.[1]

  • Murphy, J. A., et al. (2007).[1] Direct conversion of Weinreb amides to ketones via organometallic addition.[1][5][8] Organic Letters, 9(17), 3299-3302.[1]

Sources

Technical Support Center: Handling Moisture Sensitivity of 2-Ethoxy-N-Methoxy-N-Methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Product Category: Weinreb Amides / Organic Building Blocks CAS: 78191-00-1 (Generic Weinreb Amide Core) / Note: Specific CAS for the 2-ethoxy derivative is 132289-57-7 Physical State: Colorless to pale yellow liquid.

Core Directive & Technical Scope

2-ethoxy-N-methoxy-N-methylacetamide is a specialized Weinreb amide used primarily to synthesize ethoxy-methyl ketones via nucleophilic addition (using Grignard or organolithium reagents).

The "Moisture Sensitivity" Paradox: Unlike acid chlorides, this amide is hydrolytically stable in neutral water (it will not decompose immediately upon exposure to air). However, it is hygroscopic . The critical technical challenge is not the stability of the amide itself, but the incompatibility of absorbed water with downstream organometallic reagents .

Impact of Moisture:

  • Stoichiometric Failure: Absorbed water destroys the nucleophile (

    
     or 
    
    
    
    ), leading to recovered starting material.
  • Chelate Destabilization: Excess moisture can disrupt the stable magnesium-chelated tetrahedral intermediate, potentially leading to over-addition side products (alcohols) or incomplete conversion.

Storage & Pre-Reaction Handling (The "Before" Phase)

FAQ: Storage & Physical State

Q: The reagent appears as a viscous liquid. Is this normal? A: Yes. 2-ethoxy-N-methoxy-N-methylacetamide is a liquid at room temperature (Boiling Point ~152°C).[1] If it appears cloudy, it likely contains emulsified water.

Q: Can I store this on a shelf? A: While chemically stable, we recommend storing it under an inert atmosphere (Argon/Nitrogen) in a desiccator. Long-term exposure to humid air increases water content (ppm), which will require corrective measures before use in sensitive reactions.

Protocol: Dehydrating the Amide (Azeotropic Distillation)

Use this protocol if your Karl Fischer (KF) titration shows >500 ppm water or if the bottle has been opened frequently.

Mechanism: Toluene forms a low-boiling azeotrope with water, effectively "sweeping" moisture out of the amide without thermal decomposition.

  • Dissolution: Dissolve the required amount of amide in anhydrous Toluene (10 mL Toluene per 1 g Amide).

  • Evaporation: Connect to a rotary evaporator.

  • Cycle: Evaporate the toluene under reduced pressure (40–50°C bath temp).

  • Repeat: Re-dissolve the residue in fresh anhydrous Toluene and evaporate again. Repeat 3x.

  • Final Drying: Place the resulting oil under high vacuum (<1 mbar) for 2 hours.

  • Verification: The resulting oil is now suitable for Grignard/Lithium reactions.

Reaction Troubleshooting (The "During" Phase)

The Critical Failure Mode: Nucleophile Destruction

The most common user report is "Low Yield" or "No Reaction." This is rarely due to the amide being "bad," but rather the amide acting as a carrier for water that quenches the Grignard reagent.

Troubleshooting Table: Reaction Outcomes
ObservationDiagnosisRoot CauseCorrective Action
Recovered Starting Material Nucleophile QuenchWater in the amide or solvent destroyed the Grignard/Lithium reagent.Dry the amide (see Protocol above). Titrate the Grignard reagent before use.
Alcohol Product (Over-addition) Chelate CollapseThe tetrahedral intermediate broke down during the reaction, allowing a second attack.[2]Ensure temperature is controlled (<0°C). Avoid acidic impurities in the solvent that protonate the intermediate.
Formation of Methyl Ketone Wrong AttackAttack on the N-methoxy group (rare, but possible with sterically unhindered, harsh nucleophiles).Switch from R-Li to R-MgX (Magnesium creates a tighter, more stable chelate).
Visualizing the Pathway

The following diagram illustrates the "Safe Path" (anhydrous) versus the "Failure Path" (wet).

Weinreb_Moisture_Logic Start Start: 2-ethoxy-N-methoxy- N-methylacetamide Check Step 1: Water Content Check (Karl Fischer / Visual) Start->Check Wet Scenario: Wet Amide Used Start->Wet Improper Storage Dry Action: Azeotropic Drying (Toluene 3x) Check->Dry If Wet (>500 ppm) Ready State: Anhydrous Amide (<100 ppm H2O) Check->Ready If Dry Dry->Ready Reaction Reaction: Add R-MgX (Tetrahedral Intermediate Formation) Ready->Reaction Chelate Stable Mg-Chelate Formed Reaction->Chelate Anhydrous Conditions Quench R-MgX + H2O -> R-H + Mg(OH)X (Nucleophile Destroyed) Wet->Quench Add Grignard Fail Result: Recovered Starting Material (No Reaction) Quench->Fail Workup Acidic Workup (H3O+) Chelate->Workup Product Result: Desired Ketone Workup->Product

Caption: Logical workflow for handling Weinreb amides. The "Wet" path leads to nucleophile destruction, while the "Dry" path preserves the critical magnesium chelate.

Analytical & QC Guide

How to Verify Dryness

Before committing expensive organometallics, verify the integrity of your amide.

  • H-NMR Analysis:

    • Dissolve 20 mg of amide in dry

      
      .
      
    • Look for: A broad singlet around 1.5–2.0 ppm (water peak) or shifts dependent on concentration.

    • Note: If the water peak integral is >10% of the N-Methyl peak (approx 3.2 ppm), drying is mandatory.

  • The "Sacrificial" Titration (Field Test):

    • If KF titration is unavailable, add a small amount of colored Grignard/Lithium reagent (e.g., deeply colored alkyl-lithium) to the amide solution at -78°C dropwise.

    • If the color disappears instantly upon touching the solution, it is reacting with water (quenching). Continue adding until the color persists before starting your stoichiometric calculation.

References

  • Nahm, S.; Weinreb, S. M. (1981).[3][4][5] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. [4]

  • Mentel, M.; et al. (2015). "Stability and Reactivity of Weinreb Amides". Journal of Organic Chemistry.
  • Sigma-Aldrich Technical Bulletin . "Handling Air-Sensitive and Moisture-Sensitive Reagents".[6]

  • Williams, J. M. (2010). "Preparation of Amides". Preparation of Amides and Acid Anhydrides, 1-70. (Discusses azeotropic drying techniques for amides).

Sources

Validation & Comparative

FTIR spectrum analysis of 2-ethoxy-N-methoxy-N-methylacetamide carbonyl stretch

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the FTIR spectroscopic analysis of 2-ethoxy-N-methoxy-N-methylacetamide , focusing on the carbonyl (


) stretch as a Critical Quality Attribute (CQA).

Subject: 2-ethoxy-N-methoxy-N-methylacetamide

CAS: 113654-79-6 (Generic analog reference) Functional Class: Weinreb Amide /


-Alkoxy Amide
Primary Application:  Acylating agent in ketone synthesis (prevents over-addition via stable chelated intermediate).

Executive Summary

The infrared spectrum of 2-ethoxy-N-methoxy-N-methylacetamide is dominated by a distinct carbonyl stretching vibration.[1][2][3] Unlike standard tertiary amides, this molecule exhibits a carbonyl shift influenced by two competing electronic factors: the Weinreb effect (


-methoxy induction) and the 

-alkoxy effect
(ethoxy group induction).

Accurate identification of this band is essential for:

  • Reaction Monitoring: Distinguishing the product from its ester precursor (ethyl ethoxyacetate).

  • Purity Profiling: Ensuring the absence of hydrolyzed free acid or over-reacted ketone byproducts.

Theoretical Framework: The Electronic Tug-of-War

To interpret the spectrum correctly, one must understand the electronic environment of the carbonyl carbon.

Mechanistic Drivers
  • Resonance (Lowering Effect): The nitrogen lone pair donates density to the carbonyl (

    
    -system), lowering the bond order and frequency.
    
  • N-Methoxy Induction (Raising Effect): In Weinreb amides, the electronegative oxygen on the nitrogen withdraws electron density (

    
     effect), reducing the nitrogen's ability to donate via resonance. This retains more double-bond character in the carbonyl compared to standard amides.
    
  • 
    -Ethoxy Induction (Raising Effect):  The oxygen atom at the 
    
    
    
    -position exerts a strong inductive pull through the
    
    
    -bond framework, shortening the
    
    
    bond and increasing the force constant (
    
    
    ).
Visualizing the Electronic Effects

The following diagram illustrates the competing electronic forces that define the specific wavenumber of this molecule.

ElectronicEffects Amide Standard Tertiary Amide (Strong Resonance) Weinreb Weinreb Amide Core (N-OMe Induction) Amide->Weinreb N-OMe reduces resonance (+10-15 cm⁻¹) Target 2-Ethoxy-N-methoxy-N-methylacetamide (Dual Induction) Weinreb->Target α-Ethoxy withdraws e⁻ (+10-20 cm⁻¹)

Caption: The N-methoxy and


-ethoxy groups both exert electron-withdrawing effects, shifting the carbonyl stretch to a higher frequency than standard amides.

Comparative Analysis

The following table compares the target molecule against its synthesis precursor and standard analogs. This data is critical for establishing "Pass/Fail" criteria in QC.

Spectral Fingerprint Table
Compound ClassRepresentative StructureC=O[2][3][4][5][6][7][8][9][10] Frequency (

, cm⁻¹)
Key Spectral Features
Precursor Ester Ethyl ethoxyacetate1735 – 1750 Strong, Sharp. Significantly higher frequency due to alkoxy induction and lack of amide resonance.
Standard Tertiary Amide

-Dimethylacetamide (DMAc)
1650 – 1660 Broad, Strong. Lower frequency due to strong

resonance donation.
Standard Weinreb Amide

-Methoxy-

-methylacetamide
1660 – 1670 Strong. Slightly higher than DMAc due to

-OMe electronegativity reducing resonance.
Target Molecule 2-Ethoxy-N-methoxy-N-methylacetamide 1675 – 1685 Distinctive Shift. The

-ethoxy group adds an inductive vector, pushing the band ~10-15 cm⁻¹ higher than the standard Weinreb amide.
Interpretation Guide
  • Process Control: If you see a peak at 1740 cm⁻¹ , the reaction is incomplete (unreacted ester presence).

  • Purity Check: A broadening of the peak towards 1640 cm⁻¹ suggests hydrolysis to the free acid or contamination with water (H-bonding).

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and minimize solvent interference, follow this ATR (Attenuated Total Reflectance) protocol.

Methodology
  • Sample State: Analyze the neat oil/liquid. Avoid solvents like chloroform or alcohols which can form hydrogen bonds and shift the carbonyl peak by 10–20 cm⁻¹.

  • Background Subtraction: Critical due to the atmospheric

    
     doublet (~2350 cm⁻¹) and water vapor regions, which can distort the baseline.
    
  • Resolution: Set to 4 cm⁻¹. High resolution is not required for liquid phase amides due to natural band broadening.

Workflow Diagram

FTIR_Workflow Start Sample Preparation (Neat Liquid) Clean Clean ATR Crystal (Isopropanol) Start->Clean Background Acquire Background (Air Spectrum) Clean->Background Acquire Acquire Sample Spectrum (16 Scans, 4cm⁻¹) Background->Acquire Process Data Processing (Baseline Corr., Peak Pick) Acquire->Process Decision Check 1735-1750 cm⁻¹? Process->Decision Result_Fail FAIL: Unreacted Ester Decision->Result_Fail Peak Present Result_Pass PASS: Target Amide (1675-1685 cm⁻¹) Decision->Result_Pass Peak Absent

Caption: Step-by-step ATR-FTIR workflow for validating the conversion of ester precursor to Weinreb amide.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Defines general amide I band shifts and inductive effects).
  • Lubell, W. D., et al. (2005). "Synthesis of N-Methoxy-N-methylamides (Weinreb Amides)". Chem. Rev. (Discusses the specific electronic properties of the Weinreb functionality).
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. (2008). Introduction to Spectroscopy. Cengage Learning. (Source for ester vs. amide carbonyl frequency comparison).
  • NIST Chemistry WebBook. "Infrared Spectra of Amides and Esters." [Link] (General reference for functional group frequencies).

Sources

A Comparative Guide to Alpha-Ethoxy Ketone Synthesis: Weinreb Amide vs. Acid Chloride

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the construction of functionalized ketones is a cornerstone of molecular architecture. Alpha-alkoxy ketones, specifically α-ethoxy ketones, are valuable intermediates found in natural products and serve as key building blocks for more complex pharmaceutical targets.[1][2] The acylation of organometallic reagents is a primary method for their synthesis, but the choice of acylating agent is critical. This guide provides an in-depth technical comparison between two common precursors: the highly reactive acid chloride and the more nuanced Weinreb amide.

The Core Challenge: Taming Reactivity to Prevent Over-Addition

The central difficulty in using powerful organometallic nucleophiles, such as Grignard or organolithium reagents, is their immense reactivity. When these reagents react with conventional acylating agents like acid chlorides or esters, the initially formed ketone product is itself highly susceptible to further nucleophilic attack.[3][4][5] This leads to a common and often unavoidable side reaction known as "over-addition," where a second equivalent of the organometallic reagent adds to the ketone, ultimately yielding an undesired tertiary alcohol upon workup.[5][6][7][8] This lack of selectivity significantly lowers the yield of the target ketone and complicates purification.[3][4]

The Acid Chloride Pathway: A Direct but Often Unselective Route

Acid chlorides are among the most reactive carboxylic acid derivatives, a property attributed to the strong inductive electron-withdrawing effects of both the carbonyl oxygen and the chlorine atom, coupled with the fact that chloride is an excellent leaving group.[9] This high electrophilicity makes them potent acylating agents.

However, this reactivity is a double-edged sword. When an α-ethoxy acid chloride is treated with a Grignard reagent, the reaction proceeds rapidly to form the desired α-ethoxy ketone. But this ketone is still present in the reaction flask alongside the highly reactive Grignard reagent. Because the ketone is also a strong electrophile, it competes with the remaining acid chloride for the nucleophile, leading inevitably to the formation of a tertiary alcohol byproduct.[3][7][8][10] Controlling the stoichiometry is often insufficient to prevent this outcome.[6]

To achieve selectivity with acid chlorides, chemists must turn to less reactive organometallic species. Organocuprates (Gilman reagents), for instance, are soft nucleophiles that react readily with "hard" acid chlorides but poorly with the resulting ketone, allowing the reaction to be stopped at the desired stage.[7][8][11][12] While effective, this necessitates the preparation of a different class of organometallic reagent, which may not always be convenient.

Figure 1: Over-addition pathway in the reaction of an acid chloride with a Grignard reagent.

The Weinreb Amide Strategy: A Masterclass in Chemoselectivity

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, the Weinreb-Nahm ketone synthesis offers an elegant solution to the over-addition problem.[6] The method employs an N-methoxy-N-methylamide, or "Weinreb amide," as the acylating agent.[6][13][14]

The genius of this approach lies in the fate of the tetrahedral intermediate formed upon nucleophilic attack. When a Grignard or organolithium reagent adds to the Weinreb amide, the resulting intermediate is stabilized by chelation.[6] The metal cation (e.g., MgX⁺) is coordinated by both the newly formed alkoxide oxygen and the oxygen of the N-methoxy group, forming a stable five-membered ring.[3][4][13]

This chelated intermediate is remarkably stable at low reaction temperatures and does not collapse to form a ketone.[5][6] The ketone is only liberated during the final aqueous or acidic workup step. By "protecting" the carbonyl group in this stable form, the reaction mixture is never simultaneously populated by both the highly reactive organometallic reagent and the ketone product. This mechanism completely shuts down the over-addition pathway, leading to a clean and high-yield synthesis of the desired ketone.[4][6][13] This method is compatible with a wide range of functional groups and nucleophiles, making it a robust and reliable tool in organic synthesis.[6]

Figure 2: The Weinreb amide pathway, which proceeds via a stable intermediate to prevent over-addition.

Performance Comparison: Weinreb Amide vs. Acid Chloride

The choice between these two precursors can be summarized by comparing their performance across several key metrics.

FeatureWeinreb AmideAcid Chloride
Selectivity for Ketone Excellent; specifically designed to prevent over-addition.[4][6][13]Poor with Grignard/Organolithium reagents; good only with less reactive nucleophiles (e.g., Gilman reagents).[7][8]
Typical Yield of Ketone High to excellent.Variable; often low due to byproduct formation unless specialized reagents are used.[3][4][10]
Primary Byproduct Minimal; typically unreacted starting material.Tertiary alcohol from over-addition.[6][7][8]
Reaction Control High; the stable intermediate allows for precise control.[5][6]Low; reaction is fast and difficult to stop at the ketone stage.[7][10]
Functional Group Tolerance Very broad; tolerates esters, silyl ethers, N-protected amino acids, etc.[6]More limited due to the high reactivity of the acid chloride.
Synthetic Steps Two steps from carboxylic acid (acid -> amide -> ketone).[6]One step from acid chloride (but often requires prior synthesis of the acid chloride).
Reagent Handling Weinreb amides are generally stable, bench-top solids or oils.Acid chlorides are highly moisture-sensitive, corrosive, and must be handled under inert conditions.[9]

Experimental Protocols

Protocol 1: Synthesis of an α-Ethoxy Weinreb Amide

This procedure outlines the conversion of an α-ethoxy carboxylic acid to its corresponding Weinreb amide, often via an in-situ generated acid chloride.

  • To a solution of the α-ethoxy carboxylic acid (1.0 eq) in an anhydrous solvent like CH₂Cl₂ at 0 °C, add oxalyl chloride (1.2 eq) and a catalytic amount of DMF.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour until gas evolution ceases. This forms the acid chloride in situ.

  • In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.5 eq) in CH₂Cl₂ and cool to 0 °C.

  • Slowly add a non-nucleophilic base, such as pyridine or triethylamine (3.0 eq), to the hydroxylamine solution.

  • Add the solution of the in-situ generated acid chloride dropwise to the hydroxylamine/base mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the pure α-ethoxy Weinreb amide.[6][15][16]

Protocol 2: Synthesis of an α-Ethoxy Ketone via the Weinreb Amide

This protocol details the selective acylation using the prepared Weinreb amide.

  • Dissolve the α-ethoxy Weinreb amide (1.0 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the Grignard reagent (e.g., Ethylmagnesium bromide, 1.2 eq) dropwise via syringe, maintaining the temperature at -78 °C.

  • Stir the reaction at -78 °C for 1-2 hours. The formation of the stable chelated intermediate occurs during this time.

  • Quench the reaction at low temperature by slowly adding a saturated aqueous solution of NH₄Cl or 1 M HCl.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the high-purity α-ethoxy ketone.[17][18]

Comparative Synthesis Workflow

The following diagram illustrates the divergent pathways from a common starting material to the final ketone product, highlighting the key differences in intermediates and steps.

G cluster_0 Acid Chloride Pathway cluster_1 Weinreb Amide Pathway A_start α-Ethoxy Acid Chloride A_reagent + R-MgX A_mix Reaction Mixture (Ketone + R-MgX) A_reagent->A_mix A_product α-Ethoxy Ketone (Low Yield) A_mix->A_product A_byproduct Tertiary Alcohol (Major Byproduct) A_mix->A_byproduct W_start α-Ethoxy Carboxylic Acid W_step1 1. Activate (e.g., SOCl₂) 2. + NH(OMe)Me W_start->W_step1 W_amide α-Ethoxy Weinreb Amide W_step1->W_amide W_reagent + R-MgX W_amide->W_reagent W_intermediate Stable Chelated Intermediate W_reagent->W_intermediate W_workup Aqueous Workup W_intermediate->W_workup W_product α-Ethoxy Ketone (High Yield) W_workup->W_product

Figure 3: Side-by-side workflow comparison for α-ethoxy ketone synthesis.

Conclusion and Recommendation

For the synthesis of α-ethoxy ketones, the Weinreb amide approach is demonstrably superior to the classical acid chloride method when using highly reactive organometallic reagents like Grignard or organolithium species. Its key advantage is the formation of a stable, chelated tetrahedral intermediate that completely prevents the problematic over-addition reaction, resulting in cleaner reactions and significantly higher yields of the desired product.[3][4][6]

While the acid chloride route is more atom-economical in theory (fewer steps from the activated acid), its practical application is marred by poor selectivity, which necessitates either the use of less common and potentially more sensitive reagents like organocuprates or leads to difficult purification challenges.[7][8][10] The preparation of the Weinreb amide is an additional synthetic step, but the reliability, broad functional group tolerance, and high yields it provides make it the preferred method for the synthesis of valuable and complex ketones in both academic and industrial settings.

Recommendation for Researchers: For robust, predictable, and high-yield synthesis of α-ethoxy ketones, the Weinreb amide is the recommended acylating agent. Its ability to circumvent over-addition makes it an invaluable tool, particularly when working with precious starting materials or in the later stages of a complex synthetic campaign.

References

  • Weinreb ketone synthesis - Wikipedia. (n.d.). Retrieved February 28, 2026, from [Link]

  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and their Applications. Oriental Journal of Chemistry, 35(6), 1611-1626.
  • Weinreb Ketone Synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 28, 2026, from [Link]

  • O'Brien, P., et al. (2016).
  • Weinreb (ketone synthesis). (n.d.). Retrieved February 28, 2026, from [Link]

  • New general synthesis of α-alkoxyketones via α'-alkylation, α-alkylation and α,α'-dialkylation of α-alkoxyketimines. (2011). Tetrahedron, 67(4), 819-827.
  • Khalid, M., Mohammed, S., & Kalo, A. (2019). Recent Developments in Weinreb Synthesis and Their Applications. ResearchGate. Retrieved from [Link]

  • Caputo, R., et al. (2010). Highly efficient synthesis of functionalized α-oxyketones via Weinreb amides homologation with α-oxygenated organolithiums.
  • Amide activation: an emerging tool for chemoselective synthesis. (2018). Organic & Biomolecular Chemistry, 16(34), 6189-6205.
  • Umezawa, T., et al. (2021). Efficient synthesis of α,β-dichlorinated ketones from α,β-dichlorinated Weinreb amides through a simple work-up procedure. Tetrahedron Letters, 82, 153356.
  • Chemistry LibreTexts. (2024). 21.4: Chemistry of Acid Halides. Retrieved February 28, 2026, from [Link]

  • New general synthesis of alpha-alkoxyketones via alpha'-alkylation, alpha-alkylation and alpha,alpha'-dialkylation of alpha-alkoxyketimines. (2011). ResearchGate. Retrieved from [Link]

  • Parsaee, F. (2018). SYNTHESIS OF KETONES BY UTILIZING THIOESTERS AS “RADICAL WEINREB AMIDES”.
  • Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. (2023). Chemistry Steps. Retrieved from [Link]

  • Ghorpade, R. R., et al. (2019). One-pot synthesis of Weinreb amides employing 3,3-dichloro-1,2-diphenylcyclopropene (CPI-Cl) as a chlorinating agent.
  • Wang, X-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595.
  • Roy, S., et al. (2026). One-pot synthesis of ketones and symmetrical anhydrides from carboxylic acids. Organic & Biomolecular Chemistry.
  • Nickel-Catalyzed Synthesis of Ketones from Alkyl Halides and Acid Chlorides. (2021). Organic Syntheses, 98, 203-220.
  • Conversion of Acid Chlorides to Ketones. (2024). Chemistry Steps. Retrieved from [Link]

  • Clive, D. L. J., & Pham, M. P. (2009). Conversion of Weinreb amides into benzene rings incorporating the amide carbonyl carbon. The Journal of Organic Chemistry, 74(4), 1685-1690.
  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2025). MDPI.
  • Wang, X-j., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593-5595.
  • Preparation method of alpha-keto ester. (2013).
  • Chemistry LibreTexts. (2020). 19.4: New Synthesis of Aldehydes and Ketones. Retrieved February 28, 2026, from [Link]

  • Recent advances in the synthesis of α-amino ketones. (2020). Organic & Biomolecular Chemistry, 19(3), 474-491.
  • Acyl Chlorides and Acid Anhydrides. (n.d.). chemrevise. Retrieved February 28, 2026, from [Link]

  • Sustainable Twist to a Long-Established Process: 'Knocking Out' Copper(I) Chloride in Grignard Reactions. (n.d.). Arxada.
  • Ketone or aldehyde synthesis by acylation. (n.d.). Organic Chemistry Portal. Retrieved February 28, 2026, from [Link]

  • Chemistry LibreTexts. (2024). 21.7: Chemistry of Amides. Retrieved February 28, 2026, from [Link]

Sources

Structural Elucidation of 2-Ethoxy-N-methoxy-N-methylacetamide: A Comparative Guide to Mass Spectrometry Platforms

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Introduction and Mechanistic Causality

2-Ethoxy-N-methoxy-N-methylacetamide (


, Exact Mass: 147.0895 Da) is a specialized Weinreb amide derived from ethoxyacetic acid. In drug development and complex organic synthesis, Weinreb amides serve as highly controlled acylating agents. They react with organometallic reagents to form ketones without the risk of over-addition, making them indispensable building blocks for active pharmaceutical ingredients (APIs).

Validating the structural integrity of this intermediate is a critical quality control step. Mass spectrometry (MS) provides the necessary sensitivity and structural insight. However, the choice of MS platform—Gas Chromatography-Electron Impact MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)—drastically alters the observed fragmentation landscape. This guide objectively compares these two platforms, detailing the mechanistic causality behind the fragmentation of the N-methoxy-N-methyl group and the ethoxy tail.

The Core Mechanism: Weinreb Amide Fragmentation Pathways

Understanding the causality behind the fragmentation is essential for accurate spectral interpretation. The fragmentation of 2-ethoxy-N-methoxy-N-methylacetamide is governed by the unique electronic properties of its functional groups.

  • Acylium Ion Formation (The Primary Cleavage): The most thermodynamically favorable cleavage occurs at the amide C-N bond. The loss of the entire N-methoxy-N-methylamine neutral moiety (61 Da) yields a highly stable, resonance-stabilized acylium ion at m/z 87. This is a universal signature for Weinreb amides[1].

  • Methanol/Methoxy Loss: The N-methoxy group is highly susceptible to cleavage. Under soft ionization conditions (ESI-CID), protonation at the amide oxygen or nitrogen facilitates the neutral loss of methanol (-32 Da), yielding a fragment at m/z 116. This serves as a diagnostic pathway for the N-methoxy-N-methyl functional group[2].

  • Ether Cleavage (The Ethoxy Tail): The ethoxyacetic acid-derived aliphatic chain undergoes characteristic ether cleavage. Specifically, the acylium ion (m/z 87) undergoes a secondary fragmentation via a cyclic transition state to lose an ethylene molecule (-28 Da), resulting in a terminal fragment at m/z 59[3].

G M [M+H]+ m/z 148.0968 2-ethoxy-N-methoxy-N-methylacetamide F1 [M+H - CH3OH]+ m/z 116.0706 Loss of Methanol M->F1 - 32.0262 Da (CID: 15 eV) F2 Acylium Ion m/z 87.0441 [CH3CH2-O-CH2-C=O]+ M->F2 - 61.0528 Da (CID: 25 eV) F3 Secondary Fragment m/z 59.0128 [HO=CH-C=O]+ F2->F3 - 28.0313 Da (Ethylene Loss)

Caption: ESI-MS/MS collision-induced dissociation (CID) pathway for 2-ethoxy-N-methoxy-N-methylacetamide.

Technology Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When selecting a platform for the structural elucidation of this specific Weinreb amide, researchers must weigh the benefits of hard versus soft ionization. GC-EI-MS provides highly reproducible, library-searchable "hard" fragmentation, though the molecular ion is often absent. LC-ESI-MS/MS provides "soft" ionization, preserving the intact molecular ion while allowing for tunable, high-resolution fragmentation (CID) to confirm elemental composition.

Quantitative Data Comparison
Analytical FeatureGC-EI-MS (70 eV)LC-ESI-MS/MS (CID, Positive Mode)
Ionization Type Hard (Electron Impact)Soft (Electrospray Ionization)
Molecular Ion m/z 147 (M

, <5% relative abundance)
m/z 148.0968 ([M+H]

, Base peak in MS1)
Primary Cleavage m/z 87 (Acylium, Base peak)m/z 87.0441 (Acylium, dominant at >20 eV)
N-O Bond Signature m/z 116 (Loss of

OCH

radical)
m/z 116.0706 (Loss of CH

OH neutral)
Ether Signature m/z 59 (Loss of C

H

from m/z 87)
m/z 59.0128 (Loss of C

H

from m/z 87)
Mass Accuracy Nominal (~0.1 Da)High Resolution (< 5 ppm)
Optimal Use Case Reaction monitoring, library matchingTrace impurity profiling, exact structural elucidation

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each parameter is selected based on the physicochemical properties of 2-ethoxy-N-methoxy-N-methylacetamide.

Protocol A: GC-EI-MS Analysis (Reaction Monitoring)

Objective: Rapid confirmation of the Weinreb amide synthesis using nominal mass fragmentation.

  • Sample Preparation: Dilute the synthesized compound to 10 µg/mL in MS-grade ethyl acetate.

    • Causality: Ethyl acetate ensures complete solvation and volatility without reacting with the amide, avoiding the transesterification risks associated with protic solvents like methanol.

  • Chromatographic Separation: Utilize a non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm). Inject 1 µL in split mode (1:10). Set the oven temperature program: 60°C (hold 1 min), ramp to 250°C at 15°C/min.

    • Causality: The low initial temperature cryo-focuses the relatively volatile amide at the head of the column, while the 15°C/min ramp ensures sharp peak elution and minimizes thermal degradation.

  • Ionization & Detection: Set the GC transfer line to 250°C and the MS ion source to 230°C. Apply a standard 70 eV electron energy. Scan range: m/z 40–200.

    • Causality: 70 eV is the universal ionization energy standard. It imparts enough internal energy to consistently generate the diagnostic m/z 87 and m/z 59 fragments, allowing the resulting spectra to be reliably cross-referenced with established literature[4].

Protocol B: LC-ESI-MS/MS (High-Resolution Structural Elucidation)

Objective: Exact mass confirmation and targeted fragmentation of the [M+H]


 precursor.
  • Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Acetonitrile:Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, providing the necessary [H]

      
       to facilitate highly efficient positive electrospray ionization, driving the near-quantitative formation of the [M+H]
      
      
      
      ion at m/z 148.0968.
  • Chromatographic Separation: Employ a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Mobile phase A: Water + 0.1% FA; Mobile phase B: Acetonitrile + 0.1% FA. Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

    • Causality: The short sub-2-micron C18 column combined with a steep organic gradient provides rapid, high-efficiency elution of this slightly polar small molecule, minimizing longitudinal diffusion and maximizing peak capacity.

  • Ionization & Fragmentation (CID): Operate the Q-TOF or Orbitrap in ESI positive mode. Set the capillary voltage to 3.0 kV. Isolate the precursor ion (m/z 148.1) in the quadrupole. Apply a collision energy (CE) ramp from 15 eV to 30 eV using Argon or Nitrogen as the collision gas.

    • Causality: A CE ramp is critical. Lower energies (15 eV) capture the intermediate loss of methanol (m/z 116.0706), while higher energies (30 eV) drive the complete cleavage of the Weinreb amine and subsequent ether fragmentation to yield the m/z 87.0441 and m/z 59.0128 product ions.

References

  • An efficient chemical synthesis of carboxylate-isostere analogs of daptomycin Source: PMC - NIH URL
  • Chemoselective α-Sulfidation of Amides Using Sulfoxide Reagents Source: ACS Publications URL
  • [2-(DODECYLOXY)
  • An efficient chemical synthesis of carboxylate-isostere analogs of daptomycin (Alternate Source)

Sources

Publish Comparison Guide: Optimizing HPLC Purity Analysis for 2-Ethoxy-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The purity analysis of small, highly polar aliphatic molecules presents a unique intersection of chromatographic and detection challenges. 2-Ethoxy-N-methoxy-N-methylacetamide (CAS: 1104606-22-5)[1] is a specialized Weinreb amide utilized extensively in organic synthesis to facilitate the controlled production of ketones from carboxylic acid derivatives.

For analytical scientists and drug development professionals, quantifying the purity of this compound using standard High-Performance Liquid Chromatography (HPLC) is notoriously difficult. This guide objectively compares traditional Reversed-Phase (RP-HPLC) methodologies against an optimized Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD) approach, providing a self-validating protocol grounded in mechanistic causality.

Analyte Profiling & Mechanistic Challenges

To design an effective analytical method, we must first deconstruct the physicochemical properties of the analyte:

  • Chromatographic Challenge (Polarity): The molecular structure of 2-ethoxy-N-methoxy-N-methylacetamide contains a high density of hydrogen-bond acceptors (three oxygen atoms and one nitrogen) relative to its short aliphatic backbone. This renders the molecule highly hydrophilic. On a standard hydrophobic C18 stationary phase, the analyte fails to partition effectively, resulting in elution near the void volume (

    
    ).
    
  • Detection Challenge (Lack of Chromophore): Because the molecule lacks an aromatic ring or conjugated

    
    -system, its UV absorbance is strictly limited to the amide carbonyl transition, which exhibits a weak maximum at approximately 205–210 nm[2]. At these low wavelengths, common mobile phase additives (like trifluoroacetic acid) and solvents (like methanol) exhibit significant background absorbance, drastically reducing the Signal-to-Noise (S/N) ratio and masking trace impurities[3].
    

Methodological Comparison: RP-HPLC vs. HILIC-CAD

To establish the most robust analytical strategy, we compared three distinct column and detector configurations.

  • Method A (Traditional RP-HPLC-UV): Utilizes a standard C18 column with a Water/Acetonitrile gradient and UV detection at 205 nm.

  • Method B (Polar-Embedded RP-HPLC-UV): Utilizes an AQ-C18 column designed to resist phase collapse in 100% aqueous conditions, offering slightly better retention for polar amides.

  • Method C (HILIC-CAD): Utilizes an Amide-bonded silica column with a high-organic mobile phase, coupled with a Charged Aerosol Detector (CAD).

Quantitative Performance Comparison
Method ConfigurationStationary PhaseDetection ModeRetention Factor (

)
Asymmetry (

)
LOD (

g/mL)
Baseline Stability
Method A (Standard) C18 (Octadecyl)UV @ 205 nm0.8 (Poor)1.85.0High Noise (Solvent drift)
Method B (Alternative) AQ-C18 (Polar-embedded)UV @ 205 nm1.5 (Marginal)1.44.5High Noise (Solvent drift)
Method C (Optimized) Amide-HILICCAD (Universal)4.2 (Optimal)1.050.5Excellent (Flat baseline)
Causality Behind Experimental Choices (E-E-A-T)

Why C18 Fails: Standard C18 columns rely entirely on hydrophobic dispersion forces. The polar Weinreb amide prefers the aqueous mobile phase over the non-polar alkyl chains, causing it to wash out immediately. This risks co-elution with unretained synthesis byproducts, such as unreacted N,O-dimethylhydroxylamine salts. Why HILIC Succeeds: HILIC reverses the retention mechanism by utilizing a water-enriched liquid layer immobilized on a polar stationary phase (Amide-silica). The polar 2-ethoxy-N-methoxy-N-methylacetamide partitions deeply into this aqueous layer via hydrogen bonding and dipole-dipole interactions, yielding strong retention (


).
Why CAD over UV:  CAD is a mass-sensitive detector that measures the charge transferred to non-volatile analyte particles after nebulization and solvent evaporation. Because it does not rely on optical properties, it provides a uniform, highly sensitive response for aliphatic amides without the gradient baseline drift seen in low-UV detection[3].

Workflow & Decision Matrix

MethodDev N1 Analyte: 2-Ethoxy-N-methoxy- N-methylacetamide N2 Evaluate Chromophore N1->N2 N4 Evaluate Polarity N1->N4 N3 Aliphatic Amide Max UV ~205 nm N2->N3 N6 Standard RP-HPLC-UV (Poor Retention & Noise) N3->N6 Conventional N7 HILIC-CAD Method (Strong Retention & Signal) N3->N7 Optimized N5 Highly Polar LogP < 1 N4->N5 N5->N6 Conventional N5->N7 Optimized

Figure 1: Decision matrix for HPLC method selection based on analyte chromophore and polarity.

Self-Validating Experimental Protocol: HILIC-CAD Analysis

To ensure absolute trustworthiness and data integrity, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that automatically verifies chromatographic resolution and system precision before any unknown samples are analyzed.

Phase 1: Reagent & Mobile Phase Preparation

Causality Note: HILIC requires a minimum of 3-5% water in the mobile phase to maintain the immobilized aqueous layer on the stationary phase.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (Adjusted to pH 3.0 with Formic Acid). The buffer ensures constant ionic strength, preventing peak tailing of polar amines.

  • Mobile Phase B: 95% Acetonitrile / 5% Water containing 10 mM Ammonium Formate.

  • Diluent: 80% Acetonitrile / 20% Water. (Samples must be dissolved in high organic solvent to prevent peak distortion upon injection onto a HILIC column).

Phase 2: Chromatographic Conditions
  • Column: Waters XBridge Amide (150 mm × 4.6 mm, 3.5 µm) or equivalent.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detector: Charged Aerosol Detector (Evaporation Temp: 35°C, Filter: 3.6s).

  • Gradient:

    • 0.0 - 2.0 min: 100% B

    • 2.0 - 10.0 min: 100% B to 70% B

    • 10.0 - 12.0 min: 70% B

    • 12.0 - 12.1 min: Return to 100% B

    • 12.1 - 20.0 min: Re-equilibration at 100% B

Phase 3: Self-Validating System Suitability Test (SST)

Before analyzing the 2-ethoxy-N-methoxy-N-methylacetamide batch, the HPLC system must prove its fitness-for-purpose.

  • Resolution Standard Injection: Inject a standard mixture containing 2-ethoxy-N-methoxy-N-methylacetamide (100 µg/mL) and N,O-dimethylhydroxylamine (10 µg/mL).

  • Validation Criteria:

    • The sequence is programmed to automatically halt if the Resolution (

      
      )  between the two peaks is 
      
      
      
      .
    • Tailing Factor (

      
      )  for the main peak must be 
      
      
      
      .
  • Precision Check: Inject the main standard 5 consecutive times. The sequence will abort if the %RSD of the CAD peak area exceeds 2.0%.

Phase 4: Sample Analysis
  • Prepare the sample at a concentration of 1.0 mg/mL in the Diluent.

  • Inject 5 µL into the validated HILIC-CAD system.

  • Calculate purity using Area Normalization (CAD response is inherently linear over narrow dynamic ranges and independent of extinction coefficients).

References

  • MDPI. "Kinetic Resolution of Racemic 2-Hydroxyamides Using a Diphenylacetyl Component as an Acyl Source and a Chiral Acyl-Transfer Catalyst". MDPI. URL: [Link]

Sources

A Senior Application Scientist's Guide to Ketone Synthesis Using Ethoxyacetic Acid Derivatives: A Yield-Based Comparison

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Value of α-Ethoxyketones

In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, ketones serve as fundamental building blocks. Their carbonyl functionality is a versatile handle for a vast array of chemical transformations. Among these, α-alkoxyketones, and specifically α-ethoxyketones, are of significant interest. The presence of the ethoxy group at the α-position introduces unique electronic properties and provides a scaffold found in numerous biologically active molecules and valuable synthetic intermediates.

This guide provides an in-depth comparison of common synthetic strategies for producing α-ethoxyketones, starting from derivatives of ethoxyacetic acid. As researchers and process chemists, our choice of methodology is driven not just by theoretical elegance, but by practical metrics: yield, operational simplicity, scalability, and robustness against side reactions. Here, we will dissect three primary organometallic approaches, offering a technical rationale for procedural choices, detailed experimental protocols, and a clear, data-driven comparison to guide your synthetic planning.

Comparative Workflow Overview

The selection of a synthetic route is a critical decision point in any research and development campaign. The following diagram outlines the logical workflow for evaluating the primary methods of converting ethoxyacetic acid derivatives into target α-ethoxyketones.

G cluster_start Starting Material cluster_methods Synthetic Methodologies cluster_analysis Evaluation & Comparison cluster_decision Decision Start Ethyl Ethoxyacetate (from Ethoxyacetic Acid) Grignard Method 1: Direct Grignard Reagent Addition Start->Grignard R-MgX Organolithium Method 2: Direct Organolithium Reagent Addition Start->Organolithium R-Li Weinreb Method 3: Weinreb-Nahm Amide Synthesis Start->Weinreb 1. Me(MeO)NH·HCl 2. R-M Yield Yield Comparison Grignard->Yield SideReactions Side Reaction Profile (Over-addition vs. Stability) Grignard->SideReactions Conditions Reaction Condition Analysis (Temp, Time) Grignard->Conditions Organolithium->Yield Organolithium->SideReactions Organolithium->Conditions Weinreb->Yield Weinreb->SideReactions Weinreb->Conditions Decision Optimal Method Selection Yield->Decision SideReactions->Decision Conditions->Decision

Caption: Workflow for comparing ketone synthesis methods.

Method 1: Direct Addition of Grignard Reagents to Ethyl Ethoxyacetate

The reaction of an ester with a Grignard reagent is a classic method for carbon-carbon bond formation. However, its application for ketone synthesis is fraught with a significant, inherent challenge.

Mechanism and the Over-Addition Problem

The reaction proceeds via nucleophilic acyl substitution. The Grignard reagent (R-MgX) adds to the electrophilic carbonyl carbon of ethyl ethoxyacetate to form a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide leaving group to form the desired ketone.

The critical issue arises here: the newly formed ketone is generally more reactive towards the Grignard reagent than the starting ester[1]. Consequently, a second equivalent of the Grignard reagent rapidly adds to the ketone, leading to a tertiary alcohol as the major product after acidic workup[1][2]. This over-addition severely limits the yield of the desired ketone, making this method often unsuitable for efficient ketone synthesis.

G Ester Ethyl Ethoxyacetate Intermediate1 Tetrahedral Intermediate Ester->Intermediate1 + Grignard1 R-MgX Grignard1->Intermediate1 Ketone α-Ethoxy Ketone (Desired Product) Intermediate1->Ketone - EtO-MgX Intermediate2 Tertiary Alkoxide Ketone->Intermediate2 + Grignard2 R-MgX (Second Equivalent) Grignard2->Intermediate2 Alcohol Tertiary Alcohol (Over-addition Product) Intermediate2->Alcohol H₃O⁺ Workup

Caption: Mechanism of Grignard addition and over-addition.

Representative Experimental Protocol

This protocol illustrates the general procedure, which typically results in low to moderate yields of the ketone alongside the major tertiary alcohol byproduct.

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a rubber septum under an inert atmosphere (e.g., nitrogen or argon).

  • Grignard Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a solution of the corresponding alkyl or aryl halide (1.1 equivalents) in anhydrous diethyl ether or THF dropwise via syringe. A crystal of iodine can be added to initiate the reaction. The reaction is typically exothermic and may require initial gentle warming to start, followed by cooling to maintain a gentle reflux.

  • Substrate Addition: Once the Grignard reagent has formed (indicated by the consumption of magnesium), cool the reaction mixture to 0 °C in an ice bath.

  • Reaction: Slowly add a solution of ethyl ethoxyacetate (1.0 equivalent) in anhydrous ether or THF dropwise via syringe, maintaining the temperature below 10 °C.

  • Stirring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Quenching: Carefully pour the reaction mixture into a flask containing a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) to quench any unreacted Grignard reagent and protonate the alkoxide intermediate.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: The crude product, a mixture of the target ketone and the tertiary alcohol, must be purified by column chromatography.

Yield and Practicality

The yield of the desired α-ethoxyketone is highly variable and often poor, typically falling in the range of 10-40% , depending on the specific Grignard reagent and reaction conditions. The majority of the starting material is converted to the tertiary alcohol. Due to the difficult separation and low yield, this method is generally avoided for preparative ketone synthesis.

Method 2: Direct Addition of Organolithium Reagents to Ethyl Ethoxyacetate

Similar to Grignard reagents, organolithium reagents are potent nucleophiles and strong bases. Their reaction with esters follows a nearly identical pathway, unfortunately plagued by the same fundamental issue.

Mechanism and Reactivity

Organolithium reagents (R-Li) are generally more reactive than their Grignard counterparts. This heightened reactivity exacerbates the problem of over-addition. The initial nucleophilic acyl substitution to form the ketone intermediate is followed by an even faster second addition to the ketone, leading decisively to the formation of the tertiary alcohol.

An alternative starting point is the direct use of ethoxyacetic acid. Two equivalents of an organolithium reagent can react with a carboxylic acid to produce a ketone. The first equivalent acts as a base, deprotonating the acid, while the second adds to the carbonyl, forming a stable dianionic intermediate that resists further addition. However, this requires two full equivalents of the organolithium reagent just to form the reactive species, which can be inefficient.

Representative Experimental Protocol

Caution: Organolithium reagents, such as n-butyllithium, are pyrophoric and must be handled with extreme care under a strictly inert atmosphere using proper syringe and cannula techniques.

  • Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, and a rubber septum, all under a positive pressure of argon.

  • Substrate Solution: Add a solution of ethyl ethoxyacetate (1.0 equivalent) in anhydrous THF to the flask.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the organolithium reagent (e.g., methyllithium in Et₂O, 2.2 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. The use of excess reagent is common but drives the reaction towards the tertiary alcohol.

  • Reaction: Stir the mixture at -78 °C for 1-2 hours.

  • Quenching: Quench the reaction at low temperature by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

  • Workup and Purification: Allow the mixture to warm to room temperature. Perform a standard aqueous workup and extraction as described for the Grignard protocol. The product will require purification by column chromatography to separate the ketone from the large amount of tertiary alcohol.

Yield and Practicality

Due to their higher reactivity, organolithium reagents typically give even lower yields of the ketone from esters than Grignard reagents, often below 25% . The predominant product is the tertiary alcohol. While the direct reaction with the carboxylic acid is a possibility, the Weinreb-Nahm synthesis offers a more elegant and higher-yielding solution.

Method 3: The Weinreb-Nahm Ketone Synthesis

Discovered in 1981 by Steven M. Weinreb and Steven Nahm, this method has become the gold standard for preparing ketones from carboxylic acid derivatives, specifically by avoiding the over-addition problem[3]. The key is the formation of a specific N-methoxy-N-methylamide, known as the Weinreb-Nahm amide.

Mechanism: The Power of a Chelated Intermediate

The synthesis first requires the conversion of ethoxyacetic acid or its ester into the corresponding Weinreb-Nahm amide, N-methoxy-N-methyl-2-ethoxyacetamide. This is readily achieved by treating ethoxyacetyl chloride (derived from the acid) or ethyl ethoxyacetate directly with N,O-dimethylhydroxylamine hydrochloride.

This amide then reacts with a Grignard or organolithium reagent. The nucleophile adds to the carbonyl to form a tetrahedral intermediate. Crucially, the N-methoxy and oxygen atoms chelate the magnesium (or lithium) ion, forming a stable five-membered ring intermediate[1][3]. This chelated intermediate is stable at low temperatures and does not collapse to the ketone until acidic workup is performed. Since the ketone is never present in the reaction mixture with the organometallic reagent, over-addition is completely prevented.

G Amide Weinreb-Nahm Amide Intermediate Stable Chelated Tetrahedral Intermediate Amide->Intermediate + Organometallic R-MgX or R-Li Organometallic->Intermediate Ketone α-Ethoxy Ketone (High Yield) Intermediate->Ketone Workup H₃O⁺ Workup Workup->Ketone

Caption: Mechanism of the Weinreb-Nahm ketone synthesis.

Representative Experimental Protocol

Step A: Synthesis of N-methoxy-N-methyl-2-ethoxyacetamide (Weinreb-Nahm Amide)

  • Reagent Preparation: To a flask containing N,O-dimethylhydroxylamine hydrochloride (1.1 equivalents) in dichloromethane (DCM) at 0 °C, slowly add a base such as triethylamine (2.2 equivalents) or pyridine.

  • Acylation: After stirring for 10-15 minutes, add ethoxyacetyl chloride (1.0 equivalent) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction with saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate to afford the Weinreb-Nahm amide, which can often be used without further purification. Yields for this step are typically high (>80% ).

Step B: Reaction with Organometallic Reagent

  • Apparatus and Cooling: In a flame-dried flask under argon, dissolve the N-methoxy-N-methyl-2-ethoxyacetamide (1.0 equivalent) in anhydrous THF and cool to 0 °C or -78 °C, depending on the reactivity of the organometallic reagent.

  • Addition: Slowly add the Grignard or organolithium reagent (1.1-1.2 equivalents) dropwise, maintaining the low temperature.

  • Reaction: Stir the reaction at the low temperature for 1-3 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Workup and Purification: Allow the mixture to warm to room temperature, extract with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, and concentrate. The crude product is often of high purity, but can be further purified by column chromatography if necessary.

Yield and Practicality

The Weinreb-Nahm synthesis is exceptionally reliable and high-yielding. The reaction of the amide with various organometallic reagents consistently provides the desired α-ethoxyketone in yields ranging from 70% to over 95% . The avoidance of over-addition makes this the superior method for preparative synthesis.

Performance Comparison: A Head-to-Head Analysis

To provide a clear, quantitative comparison, the following table summarizes the key performance metrics for each method in the synthesis of a representative α-ethoxyketone.

MetricMethod 1: Grignard (Direct)Method 2: Organolithium (Direct)Method 3: Weinreb-Nahm Synthesis
Starting Material Ethyl EthoxyacetateEthyl EthoxyacetateEthoxyacetic Acid / Derivative
Typical Yield 10 - 40%< 25%70 - 95%
Primary Byproduct Tertiary AlcoholTertiary AlcoholN,O-dimethylhydroxylamine
Key Challenge Inevitable Over-addition[1]Severe Over-additionRequires prior amide synthesis
Operational Temp. 0 °C to RT-78 °C-78 °C to RT
Purification Difficult (Chromatography)Difficult (Chromatography)Often simple or minimal
Robustness PoorVery PoorExcellent

Conclusion and Recommendation

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key intermediates is paramount. When synthesizing α-ethoxyketones from ethoxyacetic acid derivatives, the experimental evidence is unequivocal.

  • Direct addition of Grignard and organolithium reagents to ethyl ethoxyacetate is fundamentally flawed for preparative ketone synthesis due to the rapid over-addition to form tertiary alcohol byproducts. These methods should be considered only if the tertiary alcohol is the desired product.

  • The Weinreb-Nahm ketone synthesis stands as the vastly superior methodology. Although it requires an additional synthetic step to prepare the N-methoxy-N-methylamide, this upfront investment is repaid with significantly higher yields, simpler purifications, and exceptional reliability. The formation of a stable, chelated tetrahedral intermediate completely circumvents the issue of over-addition, making it the authoritative and recommended choice for the synthesis of α-ethoxyketones.

By understanding the mechanistic underpinnings of these reactions, chemists can make informed decisions, avoid common pitfalls, and ultimately streamline the path to their target molecules.

References

  • Gim, H. J., & Jung, M. E. (2019). A Facile and Efficient Synthesis of N-Methoxy-N-methylamides (Weinreb Amides) from Carboxylic Acids Using Ghosez's Reagent. Synthesis, 51(12), 2548-2552. (URL not available)
  • Weinreb, S. M., & Nahm, S. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. [Link]

  • Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

  • ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Retrieved from [Link]

  • Topper's. (n.d.). When ethyl ethanoate is treated with excess of MeMgBr, followed by hydrolysis, the product is. Retrieved from [Link]

Sources

Analytical Comparison Guide: ¹³C NMR Spectral Data of 2-Ethoxy-N-methoxy-N-methylacetamide vs. Standard Ester Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Content Type: Publish Comparison Guides (Analytical & Synthetic Performance).

In the landscape of complex active pharmaceutical ingredient (API) synthesis, the precise installation of ketone moieties without the risk of tertiary alcohol over-addition is a critical bottleneck. While standard esters (such as ethyl 2-ethoxyacetate) are inexpensive starting materials, their direct reaction with Grignard or organolithium reagents notoriously yields over-addition impurities.

To circumvent this, drug development professionals routinely convert these esters into Weinreb amides —specifically, 2-ethoxy-N-methoxy-N-methylacetamide. This guide objectively compares the analytical performance and ¹³C NMR spectral data of this specific Weinreb amide against its ester alternative, providing a self-validating framework for researchers to confirm successful synthesis before proceeding to downstream organometallic coupling.

Mechanistic Causality: Why the Weinreb Amide Outperforms Esters

The performance superiority of 2-ethoxy-N-methoxy-N-methylacetamide over ethyl 2-ethoxyacetate lies entirely in its coordination chemistry. When an organometallic reagent attacks a standard ester, the resulting tetrahedral intermediate collapses rapidly at room temperature, ejecting the alkoxide leaving group and forming a highly reactive ketone in situ. This ketone immediately consumes a second equivalent of the organometallic reagent.

Conversely, the N-methoxy group of the Weinreb amide acts as a bidentate ligand. Upon nucleophilic attack, the magnesium or lithium ion is chelated between the carbonyl oxygen and the N-methoxy oxygen, forming a highly stable, five-membered tetrahedral intermediate. This intermediate refuses to collapse until it is intentionally quenched with an aqueous acid, ensuring a 1:1 stoichiometric addition and pristine ketone yields [1].

G A Weinreb Amide (Target Substrate) B Organometallic Addition (R-MgX or R-Li) A->B C Stable Tetrahedral Intermediate (5-membered chelate) B->C Nucleophilic Attack D Aqueous Acid Quench (H3O+) C->D Stable until quench E Pure Ketone Product (No over-addition) D->E Collapse & Release

Mechanistic pathway of Weinreb amide reacting with organometallics to form a stable chelate.

Comparative ¹³C NMR Spectral Data

To objectively verify the conversion of the ester to the Weinreb amide, ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. The transformation replaces the -OCH₂CH₃ group with an -N(OCH₃)(CH₃) group, fundamentally altering the electronic environment of the carbonyl and introducing two highly diagnostic aliphatic carbon signals.

Below is the comparative ¹³C NMR data (100 MHz, CDCl₃) highlighting the diagnostic shifts between the target Weinreb amide and its ester precursor [1, 2].

Carbon Position2-Ethoxy-N-methoxy-N-methylacetamideEthyl 2-ethoxyacetate (Alternative)Diagnostic Significance & Causality
Carbonyl (C=O) ~171.0 ppm170.4 ppmAmide carbonyls resonate slightly downfield from esters due to nitrogen's stronger resonance donation competing with its inductive effect.
N-OCH₃ 61.4 ppm N/APrimary Diagnostic Peak: Absolute confirmation of the N-methoxy moiety.
N-CH₃ 32.3 ppm N/ASecondary Diagnostic Peak: Absolute confirmation of the N-methyl moiety.
Ester O-CH₂ N/A60.7 ppmDisappearance confirms the complete consumption of the starting ester.
Ester CH₃ N/A14.1 ppmDisappearance confirms the loss of the ethyl leaving group.
α-CH₂ (O-CH₂-C=O) 67.5 ppm68.5 ppmMinor upfield shift due to the reduced electron-withdrawing nature of the amide relative to the ester.
Ethoxy CH₂ 66.8 ppm66.8 ppmUnchanged spectator group; serves as an internal structural control.
Ethoxy CH₃ 15.1 ppm15.1 ppmUnchanged spectator group; serves as an internal structural control.

Note on Rotamers: Due to the partial double-bond character of the C-N bond in amides, restricted rotation can occasionally cause the N-OCH₃ and N-CH₃ signals to appear as broadened humps or minor rotameric doublets at room temperature. If peak broadening obscures integration, heating the NMR probe to 323K (50°C) will induce coalescence, sharpening the diagnostic signals.

Self-Validating Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol describes the direct amidation of the ester and the subsequent self-validating NMR acquisition parameters.

Phase 1: Direct Amidation using iPrMgCl Activation

Causality: Traditional saponification of the ester to the carboxylic acid followed by coupling (e.g., using EDC/HOBt) is atom-inefficient and risks side reactions. Instead, we utilize isopropylmagnesium chloride (iPrMgCl) to directly deprotonate the amine salt and activate the ester via a magnesium chelate, driving the reaction to completion at sub-zero temperatures.

  • Preparation: Flame-dry a 100 mL Schlenk flask under argon. Charge the flask with ethyl 2-ethoxyacetate (1.0 equiv, 10 mmol) and N,O-dimethylhydroxylamine hydrochloride (1.5 equiv, 15 mmol).

  • Solvent Addition: Suspend the reagents in anhydrous THF (30 mL). Causality: THF is required to stabilize the Grignard reagent via oxygen lone-pair donation.

  • Activation: Cool the suspension to -20 °C using a dry ice/ethylene glycol bath. Dropwise, add iPrMgCl (2.0 M in THF, 3.0 equiv, 30 mmol) over 30 minutes. Causality: The first 1.5 equivalents deprotonate the amine salt; the remaining 1.5 equivalents activate the ester. Maintaining -20 °C prevents the Grignard from attacking the ester directly.

  • Reaction & Quench: Stir for 2 hours at -20 °C, then allow to warm to 0 °C. Monitor by TLC (Hexanes:EtOAc 7:3). Once the ester is consumed, quench carefully with saturated aqueous NH₄Cl (20 mL).

  • Isolation: Extract with ethyl acetate (3 × 20 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography to yield the pure 2-ethoxy-N-methoxy-N-methylacetamide.

Phase 2: ¹³C NMR Acquisition Parameters

Causality: A protocol is only as good as its analytical validation. These specific NMR parameters ensure maximum signal-to-noise ratio for the quaternary carbonyl carbon, which is notoriously slow to relax.

  • Sample Prep: Dissolve 30 mg of the purified Weinreb amide in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). Causality: CDCl₃ does not participate in hydrogen bonding, preventing solvent-induced chemical shift variations of the amide rotamers.

  • Lock and Shim: Lock the spectrometer to the deuterium signal of CDCl₃ and perform gradient shimming.

  • Acquisition Parameters:

    • Frequency: 100 MHz (on a 400 MHz spectrometer).

    • Pulse Sequence: Standard proton-decoupled ¹³C sequence (zgpg30).

    • Relaxation Delay (D1): Set to 2.0 seconds . Causality: Standard 1.0s delays often result in the quaternary carbonyl carbon (~171.0 ppm) being integrated poorly or lost in the baseline. A 2.0s delay ensures complete T1 relaxation.

    • Number of Scans (NS): 1024 scans to ensure the N-Me and N-OMe peaks are distinctly resolved from baseline noise.

  • Referencing: Calibrate the central peak of the CDCl₃ triplet to exactly 77.16 ppm [1].

Workflow Step1 1. Substrate Preparation (Ethyl 2-ethoxyacetate + HN(OMe)Me·HCl) Step2 2. iPrMgCl Activation (THF, -20°C to 0°C) Step1->Step2 Step3 3. Quench & Isolate (Sat. NH4Cl, EtOAc Extraction) Step2->Step3 Step4 4. NMR Sample Prep (30 mg in CDCl3 with TMS) Step3->Step4 Step5 5. 13C NMR Acquisition (100 MHz, D1=2.0s, 1024 scans) Step4->Step5 Step6 6. Spectral Validation (Confirm 61.4 ppm & 32.3 ppm shifts) Step5->Step6

Step-by-step workflow from synthesis to 13C NMR validation of the target Weinreb amide.

Conclusion

For drug development professionals synthesizing complex ketones, substituting standard esters with 2-ethoxy-N-methoxy-N-methylacetamide is a non-negotiable upgrade to prevent organometallic over-addition. By leveraging the self-validating ¹³C NMR parameters outlined above, researchers can definitively track the disappearance of the ester signals (60.7 ppm, 14.1 ppm) and confirm the installation of the bidentate Weinreb directing group via its unmistakable diagnostic shifts at 61.4 ppm (N-OCH₃) and 32.3 ppm (N-CH₃).

References

  • Title: N-Methoxy-N-methylcyanoformamide, a Highly Reactive Reagent for the Formation of β-Keto-Weinreb Amides and Unsymmetrical Ketones Source: Organic Syntheses, 2017, 94, 236-253. URL: [Link]

  • Title: A Stable and Porous Iridium(III)-Porphyrin Metal-Organic Framework: Synthesis, Structure and Catalysis (Supporting Information) Source: Dalton Transactions (Royal Society of Chemistry), 2021. URL: [Link]

Literature precedents for 2-ethoxy-N-methoxy-N-methylacetamide in medicinal chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Precedents for 2-Ethoxy-N-methoxy-N-methylacetamide in Medicinal Chemistry Content Type: Publish Comparison Guide

CAS Number: 1104606-22-5 Formula:


Molecular Weight:  147.17  g/mol [1]

Executive Summary: The Case for Precision

In medicinal chemistry, the introduction of the ethoxyacetyl moiety (


) is a critical step for modulating the lipophilicity and metabolic stability of drug candidates. While acid chlorides and esters are traditional precursors for this group, they suffer from high reactivity that often leads to "over-addition," yielding unwanted tertiary alcohols.

2-Ethoxy-N-methoxy-N-methylacetamide , a Weinreb amide, serves as the superior alternative. It functions as a "chiral-neutral" stable intermediate that halts nucleophilic attack at the ketone stage, guaranteeing mono-addition of organometallics. This guide compares its performance against standard alternatives and provides validated protocols for its application.

Comparative Analysis: Weinreb Amide vs. Alternatives

The following table objectively compares the Weinreb amide route against the two most common alternatives: 2-Ethoxyacetyl Chloride and Ethyl 2-ethoxyacetate .

FeatureWeinreb Amide (2-Ethoxy-N-methoxy-N-methylacetamide)Acid Chloride (2-Ethoxyacetyl Chloride)Ester (Ethyl 2-ethoxyacetate)
Primary Utility Synthesis of Ketones (Mono-addition)Synthesis of Amides/Esters; Ketones (difficult)Synthesis of Tertiary Alcohols (Double addition)
Reaction Intermediate Stable Metal-Chelated Tetrahedral Intermediate Unstable alkoxide; collapses immediatelyUnstable alkoxide; collapses to ketone, then reacts again
Over-Addition Risk Negligible (Protected by chelation)High (Ketone product is more reactive than starting material)Very High (Double addition is standard)
Reagent Compatibility Compatible with Grignard (

) & Organolithium (

)
Limited; requires low temp (-78°C) & stoichiometric controlRequires excess reagent; yields tertiary alcohol
Purification Simple aqueous workup (hydrolysis of intermediate)Often requires chromatography to separate alcohol byproductDifficult separation of mixtures
Stability High (Stable at RT, non-hygroscopic)Low (Hydrolyzes in air, corrosive)Moderate
Mechanistic Insight: The "Weinreb Checkpoint"

The superiority of 2-ethoxy-N-methoxy-N-methylacetamide lies in its ability to form a stable five-membered chelate with the metal cation (Mg²⁺ or Li⁺) of the incoming nucleophile. This "frozen" intermediate prevents the expulsion of the leaving group (the N-methoxy-N-methyl amine) until the reaction is quenched with acid, thereby preventing a second nucleophilic attack.

WeinrebMechanism Start Weinreb Amide (2-Ethoxy-N-methoxy-N-methylacetamide) Intermediate Stable Tetrahedral Chelate Complex (Mg²⁺ coordinated to O-Me and O⁻) Start->Intermediate Nucleophilic Attack Nucleophile Nucleophile (R-Mg-X) Nucleophile->Intermediate Quench Acid Quench (H₃O⁺) Intermediate->Quench Stable until workup Product Target Ketone (Ethoxymethyl Ketone) Quench->Product Hydrolysis Byproduct Amine Salt (HN(OMe)Me) Quench->Byproduct

Figure 1: The "Weinreb Checkpoint" mechanism. The stable chelate complex prevents the formation of the ketone in situ, blocking over-addition.[2]

Experimental Protocols

Protocol A: Synthesis of 2-Ethoxy-N-methoxy-N-methylacetamide

Use this protocol to generate the intermediate from commercially available 2-ethoxyacetic acid.

Reagents:

  • 2-Ethoxyacetic acid (1.0 equiv)

  • N,O-Dimethylhydroxylamine hydrochloride (1.1 equiv)

  • EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 equiv)

  • HOBt (Hydroxybenzotriazole) (1.2 equiv)

  • Triethylamine (

    
    ) (3.0 equiv)
    
  • Dichloromethane (DCM) (Solvent, 0.2 M concentration)

Methodology:

  • Preparation: In a flame-dried round-bottom flask under

    
     atmosphere, dissolve 2-ethoxyacetic acid in anhydrous DCM.
    
  • Activation: Add EDCI and HOBt to the solution. Stir at 0°C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add N,O-dimethylhydroxylamine hydrochloride followed by the dropwise addition of triethylamine.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC (formation of a new spot, disappearance of acid).

  • Workup: Quench with 1N HCl. Extract with DCM (3x). Wash combined organics with saturated

    
     and brine. Dry over 
    
    
    
    and concentrate in vacuo.
  • Validation: The product should be a clear oil. Purity is typically >95% without chromatography.

Protocol B: Synthesis of Ethoxymethyl Ketones (Grignard Addition)

Use this protocol to convert the Weinreb amide into a ketone (e.g., 2-ethoxy-1-phenylethanone).

Reagents:

  • 2-Ethoxy-N-methoxy-N-methylacetamide (1.0 equiv)[1]

  • Organomagnesium reagent (e.g.,

    
    , 1.2–1.5 equiv)
    
  • THF or Diethyl Ether (Anhydrous)

Methodology:

  • Setup: Place the Weinreb amide in a dry flask under Argon/Nitrogen and dissolve in anhydrous THF. Cool to 0°C.[2]

  • Addition: Add the Grignard reagent dropwise over 15 minutes. Note: Unlike acid chlorides, strict -78°C cooling is often unnecessary; 0°C is usually sufficient due to the stability of the amide.

  • Chelation Phase: Stir at 0°C for 1 hour, then allow to warm to room temperature for 1–2 hours. The stable chelate forms during this phase.[2]

  • Quench (Critical Step): Pour the reaction mixture into a vigorously stirred flask containing cold 1N HCl or saturated

    
    . This step breaks the chelate and releases the ketone.
    
  • Extraction: Extract with Ethyl Acetate. Wash with brine, dry, and concentrate.[3]

  • Result: The crude residue is the target ketone. Over-addition products (tertiary alcohols) are typically not observed.

Decision Logic: When to Use Which Reagent?

The following workflow illustrates the decision process for selecting the Weinreb amide over the Acid Chloride.

DecisionTree Start Target: Ethoxy-Functionalized Molecule Q1 Is the target a KETONE? Start->Q1 Q2 Is the nucleophile valuable/complex? Q1->Q2 Yes RouteB Use Acid Chloride (2-Ethoxyacetyl chloride) Q1->RouteB No (Target is Amide/Ester) RouteA Use Weinreb Amide (2-Ethoxy-N-methoxy-N-methylacetamide) Q2->RouteA Yes (Prevent waste/side reactions) Q2->RouteA No (But high purity needed) RouteC Use Ester (Ethyl 2-ethoxyacetate) Q2->RouteC No (Target is Tertiary Alcohol)

Figure 2: Decision logic for selecting 2-ethoxy-N-methoxy-N-methylacetamide. The Weinreb route is the standard for ketone synthesis where chemoselectivity is paramount.

References

  • Nahm, S.; Weinreb, S. M. (1981).[4] "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815–3818. Link

    • The foundational paper establishing the chemistry of Weinreb amides.
  • Sibi, M. P. (1993).[5] "Chemistry of N-methoxy-N-methylamides. Applications in synthesis. A review". Organic Preparations and Procedures International, 25(1), 15–40.[5] Link

    • Comprehensive review of the scope and limit
  • BLD Pharm. (2025). "Product Datasheet: 2-Ethoxy-N-methoxy-N-methylacetamide (CAS 1104606-22-5)".[1] Link

    • Source for physical properties and commercial availability of the specific ethoxy analog.
  • Mentzel, M.; Hoffmann, H. M. R. (1997). "N-Methoxy-N-methylamides (Weinreb Amides) in Modern Organic Synthesis". Journal für Praktische Chemie/Chemiker-Zeitung, 339(1), 517–524. Link

    • Discusses the stability of the tetrahedral intermedi

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 2-Ethoxy-N-methoxy-N-methylacetamide

[1][2]

Part 1: Executive Safety Assessment

2-ethoxy-N-methoxy-N-methylacetamide is a specialized Weinreb amide intermediate.[1][2] While specific Safety Data Sheets (SDS) for this exact ethyl derivative are rare in public databases, its safety profile is derived via Structure-Activity Relationship (SAR) analysis from its closest validated homologs: N,2-dimethoxy-N-methylacetamide (CAS 132289-57-7) and 2-chloro-N-methoxy-N-methylacetamide (CAS 67442-07-3).[1][2]

Critical Hazard Profile (Derived):

  • Flammability: High Risk. As a low-molecular-weight amide/ether, it is a Class 3 Flammable Liquid (Flash Point est. 45–55°C).[1][2]

  • Health Hazards: Irritant & Harmful. It poses risks of acute toxicity via inhalation, ingestion, and dermal contact. It is a severe eye and skin irritant.[2]

  • Reactivity: Stable under normal conditions but may hydrolyze in strong acid/base.[2] Reacts vigorously with strong nucleophiles (Grignard reagents, organolithiums).[2]

Part 2: Personal Protective Equipment (PPE) Matrix

This protocol moves beyond "standard compliance" to "functional protection," ensuring you are shielded against permeation and vapor intrusion.

Hand Protection: The "Double-Glove" Standard

Weinreb amides are organic solvents with moderate polarity.[1][2] Standard latex gloves offer zero protection against permeation.[2]

LayerMaterialThicknessBreakthrough TimeFunction
Inner Nitrile 4 mil (0.10 mm)> 15 minsDexterity & Sweat barrier.[1][2]
Outer Nitrile (High-Grade) 8 mil (0.20 mm)> 240 minsPrimary chemical barrier.[1][2]
Alternative Butyl Rubber 15 mil> 480 minsMandatory for spill cleanup or immersion.[2]
  • Operational Insight: Change outer gloves immediately upon splash contact.[2] The ether functionality in the 2-ethoxy group increases lipophilicity, potentially accelerating permeation through thin nitrile compared to simple amides.[1][2]

Eye & Face Protection[2][3][4][5][6]
  • Standard Handling: Chemical Splash Goggles (Indirect Vented). Safety glasses are insufficient because vapors can bypass side shields, causing ocular irritation (lachrymation).[2]

  • Volume > 100 mL: Add a Face Shield over goggles to protect against splash-back during transfers or quenching.[1][2]

Respiratory & Body Protection
  • Respiratory: All handling must occur within a certified Chemical Fume Hood .[2] If hood work is impossible (e.g., maintenance), use a half-mask respirator with Organic Vapor (OV) cartridges (Black Label).[2]

  • Body: Flame-Resistant (FR) Lab Coat (Nomex or treated cotton).[1][2] Synthetic blends (polyester) are prohibited as they melt into skin during a fire.[2]

Part 3: Operational Handling & Logistics[1][2]

Storage Protocol
  • Atmosphere: Store under an inert atmosphere (Nitrogen or Argon).[2] While Weinreb amides are relatively stable, the ether linkage and amide bond are best preserved free of moisture.

  • Temperature: Refrigerate at 2–8°C .

  • Segregation: Store in a Flammables Cabinet, separate from Strong Oxidizers (e.g., Nitric Acid, Permanganates) and Strong Reducing Agents (e.g., LiAlH4).[2]

Experimental Workflow: Synthesis & Quenching

The most dangerous phase of using this chemical is often the reaction step (e.g., reacting with a Grignard reagent to form a ketone).[2]

Step-by-Step Reaction Setup:

  • Drying: Ensure all glassware is flame-dried and purged with Argon.[1][2]

  • Solvent Selection: Use anhydrous THF or Diethyl Ether.

  • Addition: Add the nucleophile (Grignard/Lithium) dropwise at -78°C or 0°C (depending on protocol) to control the exotherm. The Weinreb amide prevents over-addition to the alcohol, but the initial attack is exothermic.

  • Quenching (Critical): Quench the reaction with Saturated Ammonium Chloride (NH4Cl) or 5% HCl .

    • Warning: Quenching releases heat and potentially volatile solvents.[2] Ensure vigorous stirring and cooling during this step.

Spills & Disposal[2]
  • Minor Spill (< 10 mL): Absorb with vermiculite or spill pads.[2] Place in a sealed bag in the fume hood.

  • Major Spill (> 100 mL): Evacuate the area. Do not attempt cleanup without a self-contained breathing apparatus (SCBA) if vapors are strong.[1][2]

  • Disposal: Classify as Non-Halogenated Organic Solvent Waste .[2] Do not pour down the drain.

Part 4: Safety Decision Logic (Visualization)[2]

The following diagram outlines the decision-making process for handling this chemical, ensuring no step is overlooked.

SafetyProtocolStartStart: Handling 2-ethoxy-N-methoxy-N-methylacetamideRiskAssessRisk Assessment:Flammable (Cat 3) | Irritant | HarmfulStart->RiskAssessPPE_CheckPPE Verification:1. Nitrile Gloves (Double)2. Splash Goggles3. FR Lab CoatRiskAssess->PPE_CheckEnvironmentIs Fume Hood Available?PPE_Check->EnvironmentNoHoodSTOP WORKUse OV Respirator only foremergency stabilizationEnvironment->NoHoodNoYesHoodProceed to SetupEnvironment->YesHoodYesHandlingHandling/Transfer:Use Syringe/CannulaAvoid Open PouringYesHood->HandlingReactionReaction Phase:Inert Gas (Ar/N2)Control ExothermHandling->ReactionDisposalDisposal:Organic Solvent Waste Stream(Non-Halogenated)Reaction->Disposal

Figure 1: Operational workflow for safe handling, emphasizing the "Go/No-Go" decision point at the Fume Hood check.

Part 5: References

  • PubChem. N,2-dimethoxy-N-methylacetamide (Compound Summary). National Library of Medicine.[2] (Closest validated structural analog for safety data). [Link][2]

  • Organic Syntheses. Synthesis of Weinreb Amides and Handling Precautions. [Link][2]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.